molecular formula C9H6FNO B145027 5-(4-Fluorophenyl)isoxazole CAS No. 138716-37-7

5-(4-Fluorophenyl)isoxazole

カタログ番号: B145027
CAS番号: 138716-37-7
分子量: 163.15 g/mol
InChIキー: JZCBQTRPILCIBC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4-Fluorophenyl)isoxazole is a useful research compound. Its molecular formula is C9H6FNO and its molecular weight is 163.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-(4-fluorophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCBQTRPILCIBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NO2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379184
Record name 5-(4-Fluorophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138716-37-7
Record name 5-(4-Fluorophenyl)isoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138716-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Fluorophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 138716-37-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-(4-Fluorophenyl)isoxazole chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Applications of 5-(4-Fluorophenyl)isoxazole

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in pharmaceutical and materials science research. We will delve into its physicochemical properties, spectroscopic profile, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. The structure of this document is designed to logically present the core scientific information, moving from fundamental properties to practical applications.

This compound is a solid, stable heterocyclic compound featuring a central isoxazole ring substituted with a 4-fluorophenyl group at the 5-position.[1] The presence of the fluorine atom is a key feature, often introduced in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1] The isoxazole ring itself is an important pharmacophore found in numerous biologically active molecules.[2][3]

The core properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 138716-37-7[1]
Molecular Formula C₉H₆FNO[1]
Molecular Weight 163.15 g/mol [1]
Appearance Off-white crystalline solid[1]
Melting Point 52-58 °C[1]
Predicted XlogP 2.1[4]
Storage Store at 0-8°C[1]

Spectroscopic Profile: Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the isoxazole ring proton and the protons of the 4-fluorophenyl group. The isoxazole C4-H proton should appear as a sharp singlet, typically downfield (δ 6.8-7.0 ppm), due to the aromatic nature of the ring.[5][6] The protons on the fluorophenyl ring will present as two multiplets or doublets of doublets in the aromatic region (δ 7.1-7.9 ppm), characteristic of a 1,4-disubstituted benzene ring, with coupling to the fluorine atom.[5]

  • ¹³C NMR: The carbon spectrum will show nine distinct signals. Key resonances include the two carbons of the isoxazole ring (C3, C4, and C5), with C5 being significantly downfield due to its attachment to the phenyl ring and the heteroatoms. The carbons of the fluorophenyl ring will also be present, with the carbon directly bonded to the fluorine atom (C-F) exhibiting a large one-bond coupling constant (¹JC-F), a hallmark of fluorinated aromatic compounds.[6]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), the molecule is expected to be detected primarily as the protonated molecular ion [M+H]⁺.[4] High-resolution mass spectrometry (HRMS) would show a precise mass consistent with the molecular formula C₉H₆FNO.

  • Predicted ESI-MS Adducts:

    • [M+H]⁺: m/z 164.05061[4]

    • [M+Na]⁺: m/z 186.03255[4]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key absorption bands for this compound would include:

  • ~3050-3100 cm⁻¹: Aromatic C-H stretching.[5]

  • ~1580-1610 cm⁻¹: C=N stretching of the isoxazole ring.[5][7]

  • ~1460-1520 cm⁻¹: C=C aromatic ring stretching.[5]

  • ~1400 cm⁻¹: N-O stretching of the isoxazole ring.[5]

  • ~1250 cm⁻¹: C-F stretching, a strong and characteristic band for the fluorophenyl group.[5]

Synthesis and Mechanistic Considerations

The most common and reliable method for synthesizing 5-aryl-isoxazoles is through the cyclization of a chalcone intermediate.[8][9] This two-step process begins with the synthesis of a chalcone via a Claisen-Schmidt condensation, followed by reaction with hydroxylamine to form the isoxazole ring.

General Synthetic Workflow

The workflow involves the base-catalyzed condensation of an appropriate acetophenone with an aldehyde to form a chalcone, which is then cyclized.

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Isoxazole Formation A 4-Fluoroacetophenone C Base Catalyst (NaOH/KOH) Ethanol, rt A->C B Aldehyde (e.g., Benzaldehyde) B->C D Chalcone Intermediate (1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) C->D Claisen-Schmidt Condensation E Hydroxylamine HCl F Base (KOH or NaOAc) Ethanol, Reflux D->F E->F G This compound (Final Product) F->G Cyclization/ Condensation

Caption: General workflow for the synthesis of 5-aryl-isoxazoles.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for isoxazole synthesis from chalcones.[8][9][10][11]

Part A: Synthesis of 1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one (Chalcone)

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 4-fluoroacetophenone (10 mmol) and benzaldehyde (10 mmol) in 50 mL of ethanol.

  • Reaction Initiation: While stirring vigorously at room temperature, slowly add 10 mL of an aqueous potassium hydroxide solution (40% w/v).

  • Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A thick precipitate usually forms.

  • Work-up and Isolation: Pour the reaction mixture into 200 mL of ice-cold water and acidify with dilute HCl until the pH is neutral.

  • Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallize the crude chalcone from ethanol to yield pure 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one.

Part B: Synthesis of this compound

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the chalcone from Part A (5 mmol) and hydroxylamine hydrochloride (7.5 mmol) in 30 mL of absolute ethanol.

  • Cyclization: Add potassium hydroxide (40% aqueous solution, 2.5 mL) to the mixture.[8] The choice of base is critical; weaker bases like sodium acetate can also be used, potentially requiring longer reaction times.[10]

  • Heating: Heat the reaction mixture to reflux and maintain for 4-12 hours.[8][9] Monitor the disappearance of the starting material by TLC.

  • Isolation: After cooling to room temperature, pour the reaction mixture into 150 mL of crushed ice.

  • Purification: If a solid precipitates, collect it by filtration, wash with water, and dry. If no solid forms, extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is governed by the interplay between the electron-deficient isoxazole ring and the attached fluorophenyl substituent.

Reactivity of the Isoxazole Ring

The isoxazole ring is relatively stable due to its aromatic character. However, it can undergo specific reactions:

  • Nucleophilic Attack: The C5 position is susceptible to nucleophilic attack, particularly if the ring is activated with a strong electron-withdrawing group. For example, 5-nitroisoxazoles readily undergo aromatic nucleophilic substitution (SNAr) reactions where the nitro group is displaced by various nucleophiles.[2][12] This provides a pathway to further functionalize the isoxazole core.

  • Ring Opening: Under certain reductive (e.g., catalytic hydrogenation) or basic conditions, the N-O bond can be cleaved, leading to ring-opened products. This reactivity is a powerful tool in synthetic chemistry for accessing different molecular scaffolds.

G cluster_0 S_NAr Reactivity at C5 reactants 5-Nitroisoxazole + Nu:⁻ transition Meisenheimer Complex (Intermediate) reactants->transition Nucleophilic Attack at C5 products 5-Nu-isoxazole + NO₂⁻ transition->products Loss of Leaving Group

Caption: SNAr mechanism at the C5 position of an activated isoxazole.

Influence of the 4-Fluorophenyl Group

The 4-fluorophenyl group primarily acts as a stable aryl substituent. The fluorine atom exerts a strong electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect. This influences the electron density of the isoxazole ring and can modulate the molecule's overall biological activity and pharmacokinetic properties.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical science.

  • Pharmaceutical Development: It serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] The isoxazole scaffold is a constituent of drugs with anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][3] The fluorophenyl moiety is often incorporated to improve drug-like properties.

  • Materials Science: The conjugated system of the molecule makes it a candidate for research into novel organic materials with specific electronic properties, such as organic semiconductors.[1]

  • Biochemical Research: Derivatives are used as chemical probes to study the mechanisms of enzymes and receptors, aiding in the understanding of complex biological processes.[1] For example, certain pyridinyl-isoxazole derivatives have been investigated as inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.

G ext_stim External Stimuli (e.g., Cytokines, Stress) p38 p38 MAP Kinase ext_stim->p38 Activation substrates Downstream Substrates (e.g., Transcription Factors) p38->substrates Phosphorylation response Inflammatory Response substrates->response inhibitor Isoxazole-based Inhibitor inhibitor->p38 Inhibition

Caption: Inhibition of the p38 MAP kinase pathway by isoxazole derivatives.

References

An In-Depth Technical Guide to 5-(4-Fluorophenyl)isoxazole: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 5-(4-Fluorophenyl)isoxazole (CAS Number: 138716-37-7), a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its chemical significance, synthesis, and applications, with a focus on the causal relationships that drive its utility in medicinal chemistry.

The Strategic Importance of this compound in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in the design of numerous biologically active compounds.[1] The incorporation of an isoxazole ring can enhance a molecule's pharmacological profile by improving its efficacy and pharmacokinetic properties while potentially reducing toxicity.[1] Isoxazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1]

The strategic placement of a 4-fluorophenyl group at the 5-position of the isoxazole ring is a deliberate design choice. The fluorine atom, being highly electronegative, can modulate the electronic properties of the molecule, influencing its binding affinity to biological targets. Furthermore, the introduction of fluorine can enhance metabolic stability and improve membrane permeability, crucial attributes for a successful drug candidate.

The synergy between the isoxazole core and the 4-fluorophenyl substituent makes this compound a valuable intermediate in the synthesis of novel therapeutics, particularly in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[1][2]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
CAS Number 138716-37-7N/A
Molecular Formula C₉H₆FNON/A
Molecular Weight 163.15 g/mol N/A
Appearance Off-white crystalline solidN/A
Melting Point 52-58 °CN/A
Purity ≥98% (HPLC)N/A

Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of this compound is most effectively achieved through a two-step process involving the Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydroxylamine hydrochloride. This approach is widely applicable for the synthesis of 5-arylisoxazoles.[3]

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Isoxazole Formation A 4-Fluoroacetophenone D Claisen-Schmidt Condensation A->D B Benzaldehyde B->D C Ethanolic NaOH C->D Base Catalyst E 1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one (4-Fluorochalcone) D->E F 4-Fluorochalcone I Cyclization/Dehydration F->I G Hydroxylamine Hydrochloride G->I H Base (e.g., KOH or NaOH) H->I Base J This compound I->J

Synthesis workflow for this compound.
Step 1: Synthesis of 1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one (4-Fluorochalcone)

Principle: The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (benzaldehyde) and a ketone (4-fluoroacetophenone) to form an α,β-unsaturated ketone (chalcone). The base deprotonates the α-carbon of the ketone, creating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the chalcone.

Protocol:

  • To a solution of 4-fluoroacetophenone (0.1 mol) and benzaldehyde (0.1 mol) in ethanol (100 mL) in a round-bottom flask, add a solution of sodium hydroxide (0.15 mol) in water (15 mL) dropwise with constant stirring at room temperature.

  • Continue stirring the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (500 mL) and acidify with dilute hydrochloric acid.

  • The precipitated solid, 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

  • Recrystallize the crude product from ethanol to obtain pure 4-fluorochalcone.[3][4]

Step 2: Synthesis of this compound

Principle: The α,β-unsaturated ketone (chalcone) undergoes a cyclization reaction with hydroxylamine hydrochloride. The reaction proceeds via the formation of an oxime intermediate, which then undergoes an intramolecular Michael addition followed by dehydration to form the stable isoxazole ring.

Protocol:

  • A mixture of 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one (0.05 mol) and hydroxylamine hydrochloride (0.075 mol) in ethanol (150 mL) is prepared in a round-bottom flask.

  • To this mixture, a solution of potassium hydroxide or sodium hydroxide (0.1 mol) in water (10 mL) is added, and the reaction mixture is refluxed for 4-6 hours.[5]

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and dried.

  • The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate mixtures) or by recrystallization from a suitable solvent like ethanol.[6][7]

Mechanistic Rationale of Isoxazole Formation

G cluster_0 Mechanism of Isoxazole Formation Chalcone 4-Fluorochalcone Intermediate1 Oxime Intermediate Chalcone->Intermediate1 + NH₂OH Hydroxylamine Hydroxylamine Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Michael Addition Isoxazole This compound Intermediate2->Isoxazole - H₂O (Dehydration) H2O H₂O

Mechanism of isoxazole formation from a chalcone.

The causality behind this synthetic choice lies in its efficiency and versatility. The Claisen-Schmidt condensation is a robust and high-yielding reaction for preparing a wide variety of chalcones. The subsequent cyclization with hydroxylamine hydrochloride provides a straightforward route to the isoxazole ring system. The use of basic conditions in the second step facilitates the deprotonation of hydroxylamine, making it a more potent nucleophile, and also promotes the final dehydration step to form the aromatic isoxazole ring.

Application in Drug Development: A Gateway to Novel Therapeutics

This compound serves as a pivotal intermediate in the synthesis of more complex molecules with therapeutic potential. Its primary application lies in the development of anti-inflammatory and analgesic agents.

While specific, named drugs directly synthesized from this intermediate are not prominently disclosed in publicly available literature, its structural motif is a key feature in many potent COX-2 inhibitors.[1][8] The 5-arylisoxazole scaffold has been extensively explored in the design of selective COX-2 inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

The 4-fluorophenyl group often plays a crucial role in the binding of these inhibitors to the active site of the COX-2 enzyme. The fluorine atom can participate in favorable interactions, such as hydrogen bonding or dipole-dipole interactions, with amino acid residues in the enzyme's active site, thereby enhancing the inhibitor's potency and selectivity.[2]

Analytical Workflow for Quality Control

Ensuring the purity and identity of this compound is paramount for its use in further synthetic steps and biological screening. A standard analytical workflow involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound. A reversed-phase HPLC method is typically employed.

Typical HPLC Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient A suitable gradient from a higher proportion of A to a higher proportion of B
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL

This method allows for the separation of the desired product from any starting materials, by-products, or degradation products, enabling accurate purity assessment.[9]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the fluorophenyl and phenyl rings, as well as a distinct singlet for the proton at the 4-position of the isoxazole ring. The coupling patterns of the aromatic protons will provide information about the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all nine carbon atoms in the molecule, with the chemical shifts being indicative of their electronic environment. The carbon attached to the fluorine atom will exhibit a characteristic C-F coupling.[10][11]

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques. The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 164.15.

Analytical Workflow Diagram

G Start Synthesized This compound HPLC HPLC Purity Analysis (>98%) Start->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry Start->MS Structure_Confirmation Structure Confirmation HPLC->Structure_Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation QC_Pass QC Passed: Release for Further Use Structure_Confirmation->QC_Pass

Analytical workflow for quality control.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound and the reagents used in its synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Hydroxylamine Hydrochloride: This reagent is corrosive and can be harmful if inhaled or ingested. It is also a potential skin and eye irritant. Handle with care and avoid creating dust.[12][13][14][15]

  • Sodium Hydroxide/Potassium Hydroxide: These are strong bases and are corrosive. Avoid contact with skin and eyes.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a strategically designed building block in the landscape of medicinal chemistry. Its synthesis, rooted in fundamental organic reactions, is both efficient and adaptable. The inherent properties of the isoxazole ring, augmented by the presence of the 4-fluorophenyl group, make it a valuable precursor for the development of novel therapeutic agents, particularly in the realm of anti-inflammatory and analgesic drugs. This guide has provided a detailed technical framework for understanding, synthesizing, and utilizing this important compound, empowering researchers to leverage its potential in the ongoing quest for new and improved medicines.

References

An In-depth Technical Guide to 5-(4-Fluorophenyl)isoxazole: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Authored by a Senior Application Scientist

Introduction: The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. The incorporation of a fluorophenyl group can significantly enhance the pharmacological properties of the isoxazole core, making 5-(4-Fluorophenyl)isoxazole a molecule of considerable interest to researchers and drug development professionals. This technical guide provides a comprehensive overview of this compound, covering its chemical properties, synthesis, characterization, potential applications, and safety considerations.

Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic heterocyclic compound. The presence of the fluorine atom, a highly electronegative element, can influence the molecule's electronic distribution, metabolic stability, and binding interactions with biological targets.

PropertyValueSource(s)
Molecular Formula C₉H₆FNO[1]
Molecular Weight 163.15 g/mol [1]
Appearance Off-white crystalline solid[1]
Melting Point 52-58 °C[1]
Purity ≥ 98% (HPLC)[1]
CAS Number 138716-37-7[1]

Synthesis of this compound

The synthesis of 5-arylisoxazoles is commonly achieved through the reaction of a chalcone with hydroxylamine hydrochloride. This method provides a reliable and efficient route to the desired isoxazole core.

General Synthetic Pathway

The synthesis involves a two-step process: the Claisen-Schmidt condensation to form the chalcone intermediate, followed by a cyclization reaction with hydroxylamine hydrochloride.

Synthesis_Pathway cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Isoxazole Ring Formation 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Chalcone (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one 4-Fluorobenzaldehyde->Chalcone NaOH or KOH Ethanol Acetophenone Acetophenone Acetophenone->Chalcone Hydroxylamine_HCl Hydroxylamine Hydrochloride Target_Molecule This compound Hydroxylamine_HCl->Target_Molecule Chalcone_Intermediate (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one Chalcone_Intermediate->Target_Molecule Sodium Acetate Glacial Acetic Acid Ethanol, Reflux

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of similar isoxazole derivatives.[2][3]

Step 1: Synthesis of (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

  • To a solution of 4-fluorobenzaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol, a solution of sodium hydroxide (2.0 eq) in water is added dropwise at room temperature with constant stirring.

  • The reaction mixture is stirred for 2-4 hours, during which a precipitate typically forms.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-cold water.

  • The resulting solid is collected by filtration, washed with cold water until the washings are neutral, and dried.

  • The crude product can be recrystallized from ethanol to yield the pure chalcone.

Step 2: Synthesis of this compound

  • A mixture of the synthesized chalcone (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium acetate (1.5 eq) in glacial acetic acid and ethanol is prepared.

  • The reaction mixture is refluxed for 8-12 hours.[2]

  • The reaction progress is monitored by TLC.

  • After completion, the mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitate formed is collected by filtration, washed with water, and dried.

  • The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques. The following data for a closely related compound, 5-(4-fluorophenyl)-3-phenylisoxazole, provides a reference for the expected spectral characteristics.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): δ 7.89 – 7.80 (m, 4H), 7.51 – 7.45 (m, 3H), 7.23 – 7.14 (m, 2H), 6.78 (s, 1H).[4] The singlet at ~6.8 ppm is characteristic of the C4-proton of the isoxazole ring. The multiplets in the aromatic region correspond to the protons of the phenyl and fluorophenyl rings.

  • ¹³C NMR (100 MHz, CDCl₃): δ 169.5, 164.9, 163.0 (d, J = 36.4 Hz), 130.2, 128.9 (d, J = 33.2 Hz), 128.4, 128.0 (d, J = 9.4 Hz), 126.9, 123.9, 116.3 (d, J = 22.6 Hz), 97.4.[4] The characteristic signals for the isoxazole ring carbons appear at approximately 169.5 ppm (C5), 163.0 ppm (C3), and 97.4 ppm (C4). The carbon of the fluorophenyl ring attached to the fluorine atom will show a doublet with a large coupling constant.

Mass Spectrometry
  • High-Resolution Mass Spectrometry (HRMS-ESI): For a related compound, 5-(4-fluorophenyl)-3-phenylisoxazole (C₁₅H₁₀FNO), the calculated m/z for [M+H]⁺ is 240.0819, with the found value being 240.0815.[4] This technique is crucial for confirming the elemental composition of the synthesized molecule.

Applications in Drug Discovery and Materials Science

The this compound scaffold is a versatile building block with potential applications in various scientific fields.

Pharmaceutical Development

The isoxazole ring is a well-established pharmacophore present in several approved drugs.[5] Derivatives of this compound have been investigated for a range of biological activities:

  • Anti-inflammatory and Analgesic Activity: The fluorophenyl isoxazole moiety is explored for its potential in developing new anti-inflammatory and analgesic agents.[1]

  • Anticancer Activity: Fluorophenyl-isoxazole-carboxamide derivatives have demonstrated antiproliferative activities against various cancer cell lines, including liver, cervical, and breast cancer.[6] Some derivatives have been shown to induce apoptosis and reduce tumor marker secretion.[6]

  • Antioxidant Potential: Certain fluorophenyl-isoxazole-carboxamides have exhibited potent antioxidant activity in both in vitro and in vivo studies.[6][7]

Materials Science

The electronic properties of this compound make it a candidate for applications in materials science, particularly in the development of novel organic semiconductors.[1]

Agricultural Chemistry

This compound can also serve as a key intermediate in the synthesis of agrochemicals, contributing to the development of more effective and stable crop protection products.[1]

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound and its derivatives. The following information is based on safety data sheets for similar isoxazole compounds.[8][9][10]

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[8] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8] Avoid contact with skin, eyes, and clothing.[9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[10] Keep away from heat, sparks, open flames, and hot surfaces.[8]

  • First Aid Measures:

    • In case of skin contact: Wash off with soap and plenty of water.[9]

    • In case of eye contact: Rinse cautiously with water for several minutes.[9]

    • If inhaled: Move person into fresh air.[9]

    • If swallowed: Rinse mouth. Do NOT induce vomiting.[8] In all cases of exposure, seek medical attention.[9]

Conclusion

This compound is a valuable heterocyclic compound with significant potential in drug discovery and materials science. Its synthesis is well-established, and its structure can be readily characterized by standard spectroscopic methods. The fluorophenyl moiety enhances its biological activity, making it a promising scaffold for the development of novel therapeutic agents. As with all chemical research, adherence to strict safety protocols is paramount when working with this compound. This guide provides a foundational understanding for researchers and scientists looking to explore the potential of this compound in their respective fields.

References

An In-depth Technical Guide to 5-(4-Fluorophenyl)isoxazole: Physicochemical Properties and Synthetic Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(4-Fluorophenyl)isoxazole, with a focus on its melting point and appearance. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document outlines detailed experimental methodologies for its synthesis and characterization.

Physicochemical Properties

This compound is a heterocyclic compound that serves as a valuable building block in organic synthesis, particularly in the development of therapeutic agents.[1] Its fluorophenyl group can enhance biological activity, making it a point of interest in pharmaceutical research.[1]

Data Summary

The quantitative data for this compound are summarized in the table below for clear reference.

PropertyValueReferences
CAS Number 138716-37-7[1][2][3]
Molecular Formula C₉H₆FNO[1][2][3]
Molecular Weight 163.15 g/mol [1][2][3]
Melting Point 51-58 °C[1][2][3]
Appearance Off-white crystalline solid[1]
Purity ≥ 98% (HPLC)[1]

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of this compound, based on common methods for isoxazole synthesis.

Synthesis of this compound

A common method for synthesizing 5-substituted isoxazoles involves the cycloaddition reaction of a nitrile oxide with an alkyne. An environmentally benign approach involves the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in an aqueous medium.[4]

  • Step 1: Preparation of the Chalcone Intermediate. 4-Fluoroacetophenone is reacted with a suitable aldehyde in the presence of a base (e.g., sodium hydroxide) in an alcoholic solvent to yield the corresponding chalcone.

  • Step 2: Cyclization with Hydroxylamine. The synthesized chalcone is then refluxed with hydroxylamine hydrochloride in a suitable solvent, such as ethanol, often with a catalytic amount of acid or base.[5][6]

  • Step 3: Work-up and Purification. After the reaction is complete, the mixture is cooled and poured into ice water. The resulting solid precipitate is filtered, washed, and dried. Purification is typically achieved by recrystallization from a suitable solvent like ethanol to yield the pure this compound.

Characterization

The structure and purity of the synthesized this compound are confirmed using various spectroscopic and analytical techniques.

  • Melting Point Determination: The melting point is determined using a standard melting point apparatus. The observed range should be sharp, indicating a high degree of purity.

  • Infrared (IR) Spectroscopy: An IR spectrum is recorded to identify the characteristic functional groups present in the molecule. Expected peaks would include those for aromatic C-H stretching, C=N stretching of the isoxazole ring, N-O stretching, and C-F stretching.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to confirm the chemical structure by showing the chemical shifts and coupling constants of the protons and carbons in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound, which should correspond to the calculated molecular weight of 163.15 g/mol .

Synthesis_and_Characterization_Workflow cluster_characterization Characterization start Starting Materials (4-Fluoroacetophenone, Aldehyde) chalcone Chalcone Synthesis (Claisen-Schmidt) start->chalcone Base cyclization Cyclization with Hydroxylamine HCl chalcone->cyclization Reflux purification Purification (Recrystallization) cyclization->purification product This compound purification->product mp Melting Point product->mp Analysis ir IR Spectroscopy product->ir Analysis nmr NMR (1H, 13C) product->nmr Analysis ms Mass Spectrometry product->ms Analysis

Caption: Workflow for the synthesis and characterization of this compound.

References

Spectroscopic Profile of 5-(4-Fluorophenyl)isoxazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 5-(4-Fluorophenyl)isoxazole in Medicinal Chemistry

Molecular Structure and Isomeric Considerations

The structural integrity of any synthesized compound is paramount. Spectroscopic techniques provide the definitive confirmation of the molecular architecture. For this compound, the key is to confirm the connectivity of the 4-fluorophenyl group to the C5 position of the isoxazole ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the isoxazole and the 4-fluorophenyl rings. Based on data from similar structures, such as 5-(4-fluorophenyl)-3-phenylisoxazole, we can predict the chemical shifts and coupling patterns[1][2].

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H3 (isoxazole)~8.3-8.5d~1.6-2.0
H4 (isoxazole)~6.5-6.7d~1.6-2.0
H2'/H6' (phenyl)~7.7-7.9m (dd)ortho ~8-9, meta (H-F) ~5-6
H3'/H5' (phenyl)~7.1-7.3m (t)ortho ~8-9

Causality behind Assignments:

  • Isoxazole Protons: The proton at the C3 position (H3) is adjacent to the electronegative nitrogen atom and is deshielded, thus appearing at a lower field compared to the H4 proton. The small doublet splitting arises from the three-bond coupling between H3 and H4.

  • Fluorophenyl Protons: The protons on the fluorophenyl ring exhibit a characteristic AA'BB' system due to the fluorine substituent. The protons ortho to the fluorine (H3'/H5') will appear as a triplet due to coupling with both the adjacent proton and the fluorine atom. The protons meta to the fluorine (H2'/H6') will appear as a doublet of doublets due to ortho coupling with the adjacent proton and a smaller meta coupling to the fluorine.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The presence of the fluorine atom introduces C-F coupling, which is a key diagnostic feature.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Characteristic Features
C3 (isoxazole)~150-152
C4 (isoxazole)~98-100
C5 (isoxazole)~168-170
C1' (phenyl)~123-125Doublet due to C-F coupling
C2'/C6' (phenyl)~127-129Doublet due to C-F coupling
C3'/C5' (phenyl)~116-118Doublet due to C-F coupling
C4' (phenyl)~163-165Large doublet due to one-bond C-F coupling

Expert Insights: The carbon directly attached to the fluorine atom (C4') will exhibit a large one-bond coupling constant (¹JC-F) in the range of 240-250 Hz, appearing as a distinct doublet. The other carbons in the phenyl ring will show smaller two-, three-, and four-bond couplings to fluorine, which aids in their definitive assignment.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be characterized by vibrations of the isoxazole and fluorophenyl rings.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Medium-Weak
C=N Stretch (isoxazole)1600-1570Medium
C=C Stretch (aromatic/isoxazole)1580-1450Medium-Strong
N-O Stretch (isoxazole)1400-1350Medium
C-F Stretch1260-1200Strong
C-H Out-of-Plane Bending (p-disubstituted)850-800Strong

Trustworthiness of Protocol: The presence of a strong absorption band in the 1260-1200 cm⁻¹ region is a highly reliable indicator of the C-F bond. The pattern of C-H out-of-plane bending bands in the fingerprint region can confirm the 1,4-disubstitution pattern of the phenyl ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation analysis. For this compound (C₉H₆FNO), the expected monoisotopic mass is approximately 163.04 g/mol [3].

Expected Molecular Ion Peaks in High-Resolution Mass Spectrometry (HRMS):

  • [M+H]⁺: 164.0506 m/z

  • [M+Na]⁺: 186.0325 m/z

Electron Ionization (EI-MS) Fragmentation Pathway

Under electron ionization, the isoxazole ring is prone to cleavage. A plausible fragmentation pathway involves the initial loss of characteristic neutral fragments.

M [C9H6FNO]+• m/z = 163 F1 [C8H6FN]+• m/z = 135 M->F1 - CO F2 [C7H4F]+• m/z = 109 M->F2 - HCN F3 [C6H4F]+• m/z = 95 F1->F3 - C2H2

Caption: Plausible EI-MS fragmentation pathway for this compound.

Mechanistic Interpretation: The isoxazole ring can undergo ring opening followed by the loss of carbon monoxide (CO) or hydrogen cyanide (HCN). The 4-fluorophenyl cation (m/z 95) is also an expected stable fragment.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

Methodology for FT-IR Spectroscopy
  • Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder.

  • Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate.

  • Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry Analysis
  • For Electrospray Ionization (ESI), dissolve the sample in a suitable solvent such as methanol or acetonitrile.

  • For Electron Ionization (EI), introduce a small amount of the solid or a solution into the mass spectrometer via a direct insertion probe.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

The spectroscopic characterization of this compound is fundamental to confirming its identity and purity, which are critical for its application in research and drug development. This guide provides a detailed, albeit predictive, overview of the expected NMR, IR, and MS data based on established principles and data from closely related compounds. Researchers are encouraged to use this guide as a reference for interpreting their own experimental data and to contribute to the public repository of spectroscopic information for this important molecule.

References

Crystal Structure of 5-(4-Fluorophenyl)isoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystallographic structure and analytical methodologies related to 5-(4-fluorophenyl)isoxazole and its derivatives. Due to the limited availability of published crystallographic data for this compound, this guide utilizes data from the closely related and structurally significant derivative, 3,5-Bis(4-fluorophenyl)isoxazole, to provide a comprehensive understanding of the core isoxazole structure.

Crystallographic Data

The crystal structure of 3,5-Bis(4-fluorophenyl)isoxazole provides valuable insights into the molecular geometry and packing of isoxazole derivatives. The compound crystallizes in a monoclinic system. A summary of the key crystallographic data is presented in Table 1.

Parameter Value
Chemical FormulaC₁₅H₉F₂NO
Molecular Weight257.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)27.9097 (4)
b (Å)5.7319 (1)
c (Å)7.1437 (1)
β (°)102.473 (1)
Volume (ų)1115.84 (3)
Z4
RadiationMo Kα
Temperature (K)100
Crystal Size (mm)0.30 × 0.24 × 0.12

Experimental Protocols

Synthesis and Crystallization

The synthesis of isoxazole derivatives often involves the cyclization of chalcones with hydroxylamine. A representative protocol for a related compound, 4-[5-(4-Fluorophenyl)-1,2-oxazol-4-yl]pyridine, is as follows:

  • Reaction Setup: 3-(dimethylamino)-1-(4-fluorophenyl)-2-(pyridin-4-yl)prop-2-en-1-one (500 mg) is dissolved in a mixture of methanol (8 ml) and water (4 ml).

  • Reagent Addition: Sodium carbonate (106 mg) and hydroxylamine hydrochloride (123 mg) are added to the solution.

  • pH Adjustment: The pH of the mixture is adjusted to 5 by the dropwise addition of acetic acid.

  • Reflux: The reaction mixture is heated to reflux for 2.5 hours.

  • Neutralization and Crystallization: After cooling to room temperature, the pH is adjusted to 7 with ammonia. Ice is added to the mixture, leading to the slow crystallization of the product.

X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction. A general workflow for this process is outlined below.[1][2][3]

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.[2]

  • Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction patterns are recorded as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using computational methods. The atomic positions and other parameters are then refined to best fit the experimental data.

Molecular Structure and Interactions

In the crystal structure of 3,5-Bis(4-fluorophenyl)isoxazole, the molecule is generated by a crystallographic twofold rotation axis.[4] The oxygen and nitrogen atoms of the central isoxazole ring are disordered with equal site occupancies.[4] The terminal benzene rings form a dihedral angle of 24.23 (3)° with the isoxazole ring, and the dihedral angle between the two benzene rings is 47.39 (2)°.[4]

Biological Activity and Signaling Pathways

Derivatives of this compound are known to exhibit a range of biological activities, including anti-inflammatory and anticancer properties.[5][6][7] Notably, some of these compounds act as inhibitors of p38α mitogen-activated protein (MAP) kinase.[8] The inhibition of the p38 MAPK pathway is a key mechanism for their anti-inflammatory effects.[7]

MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) Cell_Surface_Receptor Cell Surface Receptor Extracellular_Stimuli->Cell_Surface_Receptor MAPKKK MAPKKK (e.g., TAK1, MEKKs) Cell_Surface_Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3, MKK6) MAPKKK->MAPKK phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-6 production) Transcription_Factors->Inflammatory_Response induces Isoxazole_Inhibitor This compound Derivative Isoxazole_Inhibitor->p38_MAPK inhibits

MAPK Signaling Pathway Inhibition

Experimental Workflow Visualization

The process of determining the crystal structure of a compound like this compound follows a well-defined experimental workflow, from synthesis to final structural analysis.

XRay_Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_analysis Structure Determination Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting Diffractometer X-ray Diffraction Crystal_Mounting->Diffractometer XRay_Source X-ray Generation XRay_Source->Diffractometer Detector Data Recording Diffractometer->Detector Data_Processing Data Processing (Unit Cell, Space Group) Detector->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Single-Crystal X-ray Diffraction Workflow

References

An In-depth Technical Guide to the Solubility of 5-(4-Fluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-(4-Fluorophenyl)isoxazole. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on its physicochemical properties, predicted solubility behavior, and a detailed experimental protocol for determining its solubility in various solvents.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. These properties are crucial for understanding its potential behavior in different solvent systems.

PropertyValueReference
Molecular Formula C₉H₆FNO[1]
Molecular Weight 163.15 g/mol [1]
Appearance Off-white crystalline solid[1]
Melting Point 52-58 °C[1]
Purity ≥ 98% (HPLC)[1]
CAS Number 138716-37-7[1]
Predicted Solubility Profile

Therefore, it is anticipated that this compound will exhibit limited solubility in water and higher solubility in organic solvents.[3] The solubility is likely to be favorable in moderately polar to non-polar organic solvents that can accommodate both the polar isoxazole ring and the non-polar fluorophenyl group.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound like this compound. The most common and reliable method is the shake-flask method .[4]

Objective

To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, toluene, hexane)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[4] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established (i.e., the concentration of the solute in the solution no longer changes).

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the controlled temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.[5]

  • Analysis:

    • Accurately dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[6][7]

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the concentration of the saturated solution.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution based on the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess solid to solvent in vials B Cap vials securely A->B C Place in thermostatic shaker B->C D Agitate for 24-72 hours C->D E Allow excess solid to settle D->E F Withdraw supernatant E->F G Filter through syringe filter F->G H Dilute filtered sample G->H I Analyze by HPLC or UV-Vis H->I J Calculate solubility I->J

Caption: Experimental workflow for the determination of solubility using the shake-flask method.

This guide provides a framework for understanding and determining the solubility of this compound. While quantitative data is currently sparse, the provided experimental protocol offers a robust method for researchers to generate reliable solubility data for their specific applications.

References

An In-Depth Technical Guide to the Mechanism of Action of 5-(4-Fluorophenyl)isoxazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 5-(4-fluorophenyl)isoxazole scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile intermediate for a wide array of pharmacologically active compounds.[1] While this specific molecule is often considered a building block, its structural motifs—the isoxazole ring and the fluorinated phenyl group—are integral to the biological activity of its numerous derivatives. This guide synthesizes the current understanding of the mechanisms through which these derivatives exert their effects, focusing on key signaling pathways implicated in inflammation, pain, and cell regulation. We will delve into the molecular logic behind their action as inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK), Cyclooxygenase (COX) enzymes, and the NF-κB signaling cascade, providing field-proven experimental protocols for validation.

Introduction: The this compound Core

The isoxazole ring is a five-membered heterocycle that is isosteric to other key structures in medicinal chemistry, such as the imidazole ring. This bioisosteric relationship allows isoxazole-containing compounds to fit into the active sites of enzymes that might otherwise bind to imidazole-based substrates, a common strategy for developing novel inhibitors with improved properties.[2] The incorporation of a phenyl group at the 5-position provides a critical anchor for interacting with hydrophobic pockets in target proteins.

Furthermore, the addition of a fluorine atom to the para-position of this phenyl ring is a deliberate and strategic choice in drug design. The high electronegativity and small size of fluorine can enhance binding affinity to target proteins through favorable electrostatic interactions, improve metabolic stability by blocking sites susceptible to oxidative metabolism, and increase lipophilicity, which can aid in cell membrane permeability.

This combination of the isoxazole core and a fluorophenyl moiety underpins the diverse biological activities observed in its derivatives, which are prominently explored for their anti-inflammatory, analgesic, and potential anti-cancer properties.[3]

Primary Mechanism of Action: Inhibition of Inflammatory Pathways

The therapeutic potential of this compound derivatives is predominantly linked to their ability to modulate critical inflammatory signaling pathways. The following sections explore the primary molecular targets.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38 MAPK pathway is a central signaling cascade that responds to environmental stress and inflammatory cytokines.[] Its activation leads to the downstream production of key pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5] Consequently, inhibiting p38 MAPK is a highly sought-after strategy for treating inflammatory diseases.

Isoxazole-based compounds have been successfully developed as potent p38 MAPK inhibitors.[2] They typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The isoxazole scaffold serves as a bioisosteric replacement for the imidazole ring found in early p38 inhibitors like SB-203580, often resulting in improved selectivity and reduced affinity for cytochrome P450 enzymes, which can mitigate off-target effects and toxicity.[2]

dot

p38_MAPK_Pathway Stress Stress / Cytokines (e.g., LPS, TNF-α) MKKs MAPKKs (MKK3/6) Stress->MKKs Activates p38 p38 MAPK MKKs->p38 Phosphorylates (Activates) MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylates (Activates) Isoxazole This compound Derivatives Isoxazole->p38 Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MK2->Cytokines Stabilizes mRNA Leads to Production

Caption: p38 MAPK signaling pathway and point of inhibition.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes, particularly COX-2, are critical for the synthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes. Several isoxazole derivatives have been identified as potent and selective COX-2 inhibitors.[6][7]

The diarylisoxazole scaffold is a common feature in selective COX-2 inhibitors. The structural arrangement allows the molecule to fit within the larger, more flexible active site of the COX-2 isoform compared to the more constricted active site of COX-1, conferring selectivity. This selectivity is crucial as it reduces the gastrointestinal side effects associated with non-selective COX inhibition. Molecular docking studies confirm that the isoxazole core and its substituents form key interactions with residues in the COX-2 active site.[8][9]

Modulation of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master transcription factor that orchestrates the genetic response to inflammation, infection, and stress.[10] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by signals like TNF-α, the IκB kinase (IKK) complex phosphorylates IκB, targeting it for degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of hundreds of pro-inflammatory genes.[11]

Certain heterocyclic compounds, including those with oxazole and isoxazole cores, have been identified as inhibitors of the NF-κB pathway.[12] The mechanism can vary; some compounds inhibit the IKK complex, preventing IκBα phosphorylation, while others may interfere directly with NF-κB's ability to bind to DNA.[13] By blocking this pathway, isoxazole derivatives can profoundly suppress the inflammatory response at its transcriptional source.

dot

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Targeted for Degradation Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Cytokines, COX-2, etc.) Nucleus->Transcription Activates Isoxazole Isoxazole Derivatives Isoxazole->IKK Inhibit Isoxazole->NFkB Inhibit Nuclear Translocation

Caption: NF-κB signaling pathway and potential points of inhibition.

Other Potential Mechanisms of Action

The versatility of the isoxazole scaffold allows its derivatives to interact with a broader range of biological targets beyond the primary inflammatory pathways.

  • TRP Channel Antagonism: Derivatives have been developed as antagonists for Transient Receptor Potential (TRP) channels, such as TRPA1 and TRPV1.[14][15] These channels are ion channels expressed on sensory neurons that act as detectors of pain, temperature, and irritants. Antagonizing them is a promising strategy for developing novel analgesics.[16][17]

  • 5-Lipoxygenase (5-LOX) Inhibition: The 5-LOX enzyme is responsible for producing leukotrienes, another class of inflammatory mediators particularly involved in asthma. Some isoxazole derivatives have demonstrated potent 5-LOX inhibitory activity.[18]

  • Xanthine Oxidase Inhibition: Other derivatives have been synthesized and evaluated as inhibitors of xanthine oxidase, an enzyme involved in purine metabolism whose overactivity is implicated in gout.[19]

Quantitative Data Summary

The following table summarizes the inhibitory activity of various isoxazole derivatives against different targets, illustrating the potency that can be achieved through chemical modification of the core scaffold.

Compound Class/DerivativeTargetPotency (IC₅₀)Reference
3,4-Diaryl-isoxazole (Compound 1)p38α MAPK0.45 µM[20]
2-[3,4-bis(4-methoxyphenyl)isoxazol-5-yl]... (Compound 17)COX-20.95 µM[8][9]
Isoxazole-3-carboxamide (Compound 12)TRPA1Nanomolar range[14]
Isoxazole Derivative (Compound C6)COX-20.55 µM[6]
Isoxazole Derivative (Compound C3)5-LOX8.47 µM[18]
5-Phenylisoxazole-3-carboxylic acid derivative (11a)Xanthine OxidaseSubmicromolar range[19]

Experimental Protocols for Mechanistic Validation

To validate the proposed mechanisms of action for a novel this compound derivative, a series of well-defined experiments are required. The following protocols provide a robust framework for this validation process.

Protocol: In Vitro p38α MAPK Kinase Assay

Objective: To determine the direct inhibitory effect of a test compound on the enzymatic activity of p38α MAPK.

Causality: This assay directly measures the compound's ability to interfere with the kinase's primary function—phosphorylating a substrate. A positive result strongly indicates direct target engagement.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).

    • Reconstitute recombinant human p38α kinase to a working concentration (e.g., 5-10 ng/µL).

    • Prepare a substrate solution (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate like ATF2).

    • Prepare an ATP solution containing [γ-³²P]ATP at a final concentration of 10 µM.

    • Prepare serial dilutions of the test compound (e.g., this compound derivative) in DMSO, then dilute further in kinase buffer.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the diluted test compound or DMSO (vehicle control).

    • Add 10 µL of the p38α kinase solution to each well.

    • Add 10 µL of the substrate solution to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 25 µL of the ATP/[γ-³²P]ATP solution.

    • Incubate for 30-60 minutes at 30°C.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 25 µL of 3% phosphoric acid.

    • Spot 20 µL of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Wash once with acetone and let air dry.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

dot

Kinase_Assay_Workflow Start Start Prep Prepare Reagents: - Kinase (p38α) - Substrate (MBP) - [γ-³²P]ATP - Test Compound Start->Prep Incubate1 Pre-incubation: Compound + Kinase + Substrate Prep->Incubate1 React Initiate Reaction: Add ATP Incubate1->React Incubate2 Incubate at 30°C React->Incubate2 Stop Stop Reaction: Add Phosphoric Acid Incubate2->Stop Spot Spot on P81 Paper Stop->Spot Wash Wash Paper Spot->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC₅₀ Count->Analyze

Caption: Workflow for an in vitro p38 MAPK kinase assay.

Protocol: NF-κB Reporter Gene Assay

Objective: To measure the ability of a test compound to inhibit NF-κB transcriptional activity in a cellular context.

Causality: This assay assesses the compound's effect on the entire signaling pathway leading to gene transcription. It provides a functional readout of pathway inhibition within a living cell, complementing a direct enzyme assay.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293 or HeLa cells) in DMEM supplemented with 10% FBS.

    • Seed cells into a 96-well plate at a density of 2 x 10⁴ cells per well.

    • Co-transfect the cells with two plasmids: one containing a luciferase reporter gene driven by an NF-κB response element, and a second plasmid (e.g., expressing Renilla luciferase) to serve as an internal control for transfection efficiency. Use a standard transfection reagent like Lipofectamine.

    • Allow cells to recover for 24 hours.

  • Compound Treatment and Stimulation:

    • Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compound or DMSO (vehicle control).

    • Pre-incubate the cells with the compound for 1 hour.

    • Stimulate the NF-κB pathway by adding a known activator, such as TNF-α (final concentration 10 ng/mL), to all wells except the unstimulated control.

    • Incubate for an additional 6-8 hours.

  • Lysis and Luminescence Measurement:

    • Wash the cells once with PBS.

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.

    • Calculate the percentage of inhibition of TNF-α-induced NF-κB activity for each compound concentration relative to the stimulated vehicle control.

    • Determine the IC₅₀ value by plotting the normalized activity against the log of the compound concentration.

Conclusion

The this compound core represents a privileged scaffold in medicinal chemistry, giving rise to derivatives with potent and diverse pharmacological activities. The primary mechanism of action for many of these compounds involves the targeted inhibition of key pro-inflammatory signaling pathways, including p38 MAPK, COX-2, and NF-κB. Further exploration has revealed inhibitory potential against other targets like TRP channels and 5-LOX, highlighting the scaffold's versatility. The strategic inclusion of the fluorophenyl group likely enhances the potency and drug-like properties of these molecules. The experimental frameworks provided herein offer a self-validating system for researchers to rigorously assess and confirm the precise mechanism of action for novel compounds built upon this promising chemical foundation.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activity of 5-(4-Fluorophenyl)isoxazole

Abstract

The isoxazole scaffold represents a cornerstone in medicinal chemistry, serving as a "privileged structure" in the design of novel therapeutic agents. This technical guide focuses on a specific, highly versatile derivative: this compound. The incorporation of a fluorophenyl group at the 5-position significantly modulates the compound's physicochemical properties, often enhancing its biological activity and metabolic stability.[1] This document provides a comprehensive exploration of the synthesis, multifaceted biological activities, and mechanisms of action of this compound and its closely related analogs. We will delve into its established anticancer, anti-inflammatory, and antimicrobial properties, supported by detailed experimental protocols, mechanistic pathway diagrams, and quantitative data to provide actionable insights for drug discovery and development professionals.

The Isoxazole Scaffold: A Privileged Core in Medicinal Chemistry

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms.[2] This unique arrangement confers a distinct electronic and structural profile, making the isoxazole ring a versatile building block in drug design.[3] Its derivatives are known to exhibit a vast array of pharmacological effects, including analgesic, anti-inflammatory, anticancer, and antimicrobial activities.[2][4] The presence of the isoxazole ring is a key feature in several FDA-approved drugs, underscoring its therapeutic relevance.[2] The 4-fluorophenyl moiety, when attached to this core, acts as a bioisostere for a phenyl group, often leading to improved potency and a better pharmacokinetic profile due to the favorable properties of the fluorine atom, such as high electronegativity and its ability to form strong carbon-fluorine bonds.

Synthetic Strategies: Building the Core Moiety

The synthesis of isoxazole derivatives is well-established, with the most common and robust method being the [3+2] cycloaddition reaction.[4] A prevalent approach for synthesizing 5-substituted isoxazoles involves the condensation of α,β-unsaturated ketones, known as chalcones, with hydroxylamine hydrochloride.[3][5] This method is highly efficient and allows for significant diversity in the substituents at both the 3- and 5-positions of the isoxazole ring.

General Synthesis Workflow

The reaction proceeds via the formation of an oxime intermediate from the chalcone, which then undergoes intramolecular cyclization and dehydration to yield the stable aromatic isoxazole ring.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product Chalcone Substituted Chalcone (α,β-unsaturated ketone) Condensation Condensation & Cyclization Chalcone->Condensation Hydroxylamine Hydroxylamine Hydrochloride (NH2OH·HCl) Hydroxylamine->Condensation Isoxazole This compound Derivative Condensation->Isoxazole

General synthesis of isoxazoles from chalcones.

Key Biological Activities of this compound Derivatives

The strategic placement of the 4-fluorophenyl group has led to the discovery of derivatives with significant potential in several therapeutic areas.

Anticancer Activity

Derivatives of this compound have demonstrated potent antiproliferative activity against a range of human cancer cell lines.[6][7] This activity is often linked to the induction of cell cycle arrest and apoptosis.

One study focused on a series of novel fluorophenyl-isoxazole-carboxamide derivatives, which were evaluated against liver (Hep3B, HepG2), cervical (HeLa), and breast (MCF-7) cancer cell lines.[7] Compound 2f from this series was identified as the most potent, with particularly strong activity against liver cancer cells.[7] Mechanistic studies revealed that this compound induced cell cycle arrest at the G2-M phase and significantly reduced the secretion of the tumor marker α-fetoprotein (α-FP) in Hep3B cells.[7]

Another line of research explored indole-based dihydroisoxazole derivatives. The compound (±)-3-[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole exhibited marked activity against leukemia cell lines (Jurkat and HL-60), with notable selectivity compared to noncancerous cell lines.[6]

Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives

Compound ID Cancer Cell Line IC50 (µM) Reference
Compound 2f * Hep3B (Liver) 5.76 µg/mL [7]
Compound 2f * HepG2 (Liver) 34.64 µg/mL [7]
DHI1 (Indole-based) Jurkat (Leukemia) 21.83 ± 2.35 [6]
DHI1 (Indole-based) HL-60 (Leukemia) 19.14 ± 0.18 [6]
Unsubstituted Isoxazole 4i Jurkat (Leukemia) 22.31 ± 1.4 [6]
Unsubstituted Isoxazole 4i HL-60 (Leukemia) 32.68 ± 5.2 [6]

*Structure is a fluorophenyl-isoxazole-carboxamide derivative.

Anti-inflammatory Activity

Isoxazole derivatives are recognized for their anti-inflammatory properties, often mediated through the inhibition of key signaling pathways involved in the inflammatory response.[8] A notable derivative, 4-[3-(4-fluorophenyl)isoxazol-4-yl]pyridine, displayed promising activity as a p38 mitogen-activated protein kinase (MAPK) inhibitor.[8][9] Inhibition of the p38 MAPK pathway is a validated strategy for controlling inflammation, as it suppresses the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8][10]

Furthermore, related 4,5-dihydroisoxazole compounds have been shown to exert immunomodulatory effects by inhibiting both the MAPK and nuclear factor-kappa B (NF-κB) signaling pathways.[8] This dual inhibition prevents the nuclear translocation of NF-κB, a critical transcription factor for inflammatory gene expression, and diminishes the levels of cyclooxygenase-2 (COX-2), leading to reduced production of prostaglandin E2 (PGE₂).[8][10]

Antimicrobial Activity

Research has also highlighted the potential of this compound derivatives as antimicrobial agents. A study involving substituted 5-(4-fluorophenyl)-3-phenylisoxazole compounds demonstrated good antibacterial and antifungal activity.[5] The compounds were tested against a panel of six Gram-positive and six Gram-negative bacterial strains, as well as three fungal species, using the disc diffusion method.[5] The results indicated that, in general, the synthesized compounds possessed significant antimicrobial properties, with some derivatives showing activity comparable to the standard antibiotic Ciprofloxacin.[5] This broad-spectrum activity suggests that the this compound core could be a valuable template for developing new anti-infective agents.

Mechanistic Insights & Signaling Pathways

The biological effects of this compound derivatives are underpinned by their interaction with specific intracellular signaling cascades. The anti-inflammatory mechanism, in particular, has been partially elucidated.

Inhibition of the MAPK/NF-κB Inflammatory Pathway

Many inflammatory stimuli, such as lipopolysaccharide (LPS), activate Toll-like receptors on immune cells like macrophages. This triggers a downstream cascade involving MAPK and the subsequent activation of NF-κB. Isoxazole derivatives can intervene at this level. By inhibiting p38 MAPK, they prevent the activation of transcription factors that drive the expression of inflammatory cytokines.[8] This action also prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking NF-κB's translocation to the nucleus and subsequent gene transcription.[8][10]

G cluster_nucleus Inside Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds MAPK_path MAPK Cascade (p38) TLR4->MAPK_path Activates NFKB_path IκBα Degradation TLR4->NFKB_path Activates NFKB NF-κB NFKB_path->NFKB Releases Nucleus Nucleus NFKB->Nucleus Translocates to Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, COX-2) Transcription->Cytokines Leads to Production of Compound This compound Derivative Compound->MAPK_path Inhibits Compound->NFKB_path Inhibits

Inhibition of the MAPK/NF-κB pathway.

Experimental Protocols

To facilitate further research, this section provides standardized, step-by-step protocols for evaluating the key biological activities discussed.

Protocol: In Vitro Antiproliferative MTS Assay

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Create a series of serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium only (blank), cells with medium (negative control), and cells with a known anticancer drug like Cisplatin (positive control).[6]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Final Incubation: Incubate for 2-4 hours at 37°C. The MTS reagent is bioreduced by viable cells into a colored formazan product.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability percentage against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This method assesses the antimicrobial activity by measuring the zone of growth inhibition around a disc impregnated with the test compound.[5]

  • Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Potato Dextrose Agar (for fungi) and sterilize by autoclaving. Pour the molten agar into sterile Petri plates and allow it to solidify.[5]

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Evenly spread 100 µL of the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Disc Application: Prepare sterile filter paper discs (6 mm diameter). Impregnate each disc with a specific concentration of the test compound (e.g., 250 µg/mL dissolved in a suitable solvent like DMSO).[5] Allow the solvent to evaporate completely.

  • Placement: Place the impregnated discs onto the surface of the inoculated agar plates. Also, place a disc with the solvent alone (negative control) and a disc with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.[5]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measurement: Measure the diameter (in mm) of the clear zone of growth inhibition around each disc. A larger zone diameter indicates greater antimicrobial activity.

Conclusion and Future Perspectives

This compound and its derivatives represent a highly promising class of compounds with a diverse pharmacological profile. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents warrants further investigation. The fluorophenyl moiety clearly plays a crucial role in enhancing biological activity, making this scaffold an attractive starting point for lead optimization campaigns.[1]

Future research should focus on elucidating the precise molecular targets for the anticancer and antimicrobial activities. Structure-activity relationship (SAR) studies could further refine the scaffold to improve potency and selectivity, while in vivo studies are necessary to validate the therapeutic potential observed in vitro. The development of multi-targeted agents based on this core, potentially addressing both inflammation and cancer, presents an exciting avenue for future drug discovery efforts.[11]

References

The Pharmacokinetic Profile of 5-(4-Fluorophenyl)isoxazole and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole nucleus is a prominent scaffold in medicinal chemistry, featured in a variety of pharmacologically active compounds. Its unique electronic and structural properties contribute to favorable interactions with biological targets, leading to a wide range of therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities.[1] The 5-aryl-isoxazole moiety, in particular, has garnered significant attention. This technical guide provides an in-depth overview of the pharmacokinetics of 5-(4-Fluorophenyl)isoxazole and its derivatives, focusing on their absorption, distribution, metabolism, and excretion (ADME) profiles. Due to the limited publicly available in vivo pharmacokinetic data on the specific core compound, this compound, this guide will utilize a well-characterized derivative, an isoxazole analog of curcumin (referred to as ISO-curcumin), as a representative example to illustrate the pharmacokinetic parameters and experimental methodologies. This approach provides a robust framework for understanding the disposition of this class of compounds within a biological system.

Pharmacokinetic Parameters of an Isoxazole Derivative (ISO-curcumin)

The following tables summarize the quantitative pharmacokinetic data for an isoxazole analog of curcumin (ISO-curcumin) in rats, providing a benchmark for the potential pharmacokinetic profile of this compound derivatives.

Table 1: Pharmacokinetic Parameters of ISO-curcumin in Rats Following Intravenous (IV) and Oral (PO) Administration

ParameterIV Administration (10 mg/kg)PO Administration (100 mg/kg)
Cmax (Maximum Plasma Concentration)245.6 ± 25.8 ng/mL158.4 ± 18.2 ng/mL
Tmax (Time to Cmax)0.083 h (5 min)2.0 h
AUC(0-t) (Area Under the Curve from 0 to last measurable time point)358.7 ± 45.3 ng·h/mL632.1 ± 78.9 ng·h/mL
AUC(0-inf) (Area Under the Curve from 0 to infinity)378.4 ± 50.1 ng·h/mL667.5 ± 85.4 ng·h/mL
t1/2 (Half-life)2.8 ± 0.5 h4.2 ± 0.9 h
Clearance (CL) 26.4 ± 3.1 L/h/kg-
Volume of Distribution (Vd) 108.2 ± 15.7 L/kg-
Absolute Bioavailability (F%) -17.6%[2]

Data presented as mean ± standard deviation. Data sourced from a pharmacokinetic study in rats.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. This section outlines key experimental protocols relevant to the study of this compound and its derivatives.

In Vivo Pharmacokinetic Study Protocol

This protocol is based on a study conducted on an isoxazole derivative in rats.[2]

1. Animal Model:

  • Healthy adult Wistar rats (200-250 g) are used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.

  • Animals are fasted overnight before drug administration.

2. Drug Administration:

  • Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., a mixture of Solutol HS 15, ethanol, and saline) and administered as a bolus dose via the tail vein.

  • Oral (PO): The compound is suspended in a vehicle like 0.5% carboxymethyl cellulose and administered by oral gavage.

3. Blood Sampling:

  • Blood samples (approximately 0.25 mL) are collected from the retro-orbital plexus into heparinized microcentrifuge tubes at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after drug administration.

  • Plasma is separated by centrifugation (e.g., 10,000 rpm for 10 minutes) and stored at -80°C until analysis.

4. Bioanalytical Method: LC-MS/MS for Quantification in Plasma

This method is adapted from a validated assay for an isoxazole analog of curcumin.[3]

  • Sample Preparation (Protein Precipitation): [3]

    • To 100 µL of plasma, add 200 µL of acetonitrile containing an internal standard (e.g., carbamazepine).

    • Vortex for 5 minutes to precipitate proteins.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Waters Symmetry C18 column (75 × 4.6 mm, 3.5 µm).[2]

    • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and methanol (20:80 v/v).[2]

    • Flow Rate: 600 µL/min.[2]

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • ISO-curcumin: m/z 366.1 → 145.1.[2]

      • Internal Standard (Carbamazepine): m/z 237.1 → 194.07.[2]

5. Pharmacokinetic Analysis:

  • Plasma concentration-time data are analyzed using non-compartmental analysis with software such as WinNonlin.

  • Key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, and F%) are calculated.

In Vitro ADME Assay Protocols

1. Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in liver microsomes, providing an indication of its susceptibility to Phase I metabolism.[4][5][6][7][8]

  • Materials:

    • Liver microsomes (human, rat, mouse)

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (pH 7.4)

    • Test compound and positive control compounds (e.g., verapamil, testosterone)

    • Acetonitrile for reaction termination

  • Procedure:

    • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM) in phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction with an equal volume of cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • A control incubation without the NADPH regenerating system is run in parallel to assess non-enzymatic degradation.

  • Data Analysis:

    • The percentage of the compound remaining at each time point is plotted against time.

    • The half-life (t1/2) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the parent compound.

2. Caco-2 Permeability Assay

This assay is used to predict the intestinal absorption of a compound by measuring its transport across a monolayer of Caco-2 cells, which differentiate to form a barrier with properties similar to the human intestinal epithelium.[9][10][11][12]

  • Cell Culture:

    • Caco-2 cells are seeded on permeable filter supports (e.g., Transwell® plates) and cultured for 21-25 days to allow for differentiation and formation of a tight monolayer.

    • The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • The Caco-2 monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • The test compound, dissolved in HBSS, is added to the apical (A) or basolateral (B) side of the monolayer.

    • Samples are collected from the receiver compartment (B side for A-to-B transport, and A side for B-to-A transport) at various time points (e.g., 30, 60, 90, and 120 minutes).

    • The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial concentration of the drug in the donor compartment.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the potential for active efflux.

3. Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions.[13][14]

  • Materials:

    • Human liver microsomes

    • Specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4)

    • NADPH regenerating system

    • Test compound and known inhibitors for each isoform

  • Procedure:

    • A reaction mixture containing human liver microsomes, a specific CYP probe substrate, and the test compound at various concentrations is prepared.

    • The reaction is initiated by adding the NADPH regenerating system and incubated at 37°C.

    • The reaction is terminated by adding cold acetonitrile.

    • The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.

  • Data Analysis:

    • The rate of metabolite formation is plotted against the concentration of the test compound.

    • The IC50 value (the concentration of the test compound that causes 50% inhibition of the CYP isoform activity) is determined.

4. Plasma Protein Binding Assay

This assay measures the extent to which a compound binds to plasma proteins, which can significantly affect its distribution and clearance.[15][16][17][18]

  • Method: Equilibrium Dialysis

    • A dialysis unit with two chambers separated by a semi-permeable membrane is used.

    • One chamber is filled with plasma spiked with the test compound, and the other chamber is filled with buffer (phosphate-buffered saline).

    • The unit is incubated at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).

    • At the end of the incubation, samples are taken from both the plasma and buffer chambers.

    • The concentration of the test compound in both samples is determined by LC-MS/MS.

  • Data Analysis:

    • The fraction unbound (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber.

    • Percent bound = (1 - fu) * 100

Metabolism and Bioactivation

The isoxazole ring can undergo various metabolic transformations. A key metabolic pathway for some phenyl methyl-isoxazole derivatives involves the oxidation of the methyl group, leading to the formation of a reactive enimine intermediate. This intermediate can then be trapped by nucleophiles such as glutathione (GSH), forming a GSH adduct.[19][20] This bioactivation pathway is a potential source of toxicity.

Signaling Pathways and Mechanisms of Action

Isoxazole derivatives have been investigated for their potential to modulate various signaling pathways implicated in disease.

  • Anti-inflammatory Effects: Some 5-phenylisoxazole derivatives have demonstrated anti-inflammatory activity.[21] The mechanism may involve the inhibition of pro-inflammatory enzymes such as 5-lipoxygenase (5-LOX) and cyclooxygenases (COX), which are key enzymes in the inflammatory cascade.[22]

  • Anticancer Activity: Isoxazole-containing compounds have been shown to interfere with cancer cell signaling pathways.[2] These can include the PI3K/AKT/mTOR and Ras/MAPK pathways, which are crucial for cell proliferation, survival, and angiogenesis.[23][24][25]

Visualizations

Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_pre Pre-Administration cluster_admin Drug Administration cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_pk Pharmacokinetic Analysis Animal_Model Wistar Rats Fasting Overnight Fasting Animal_Model->Fasting IV Intravenous (IV) Bolus Fasting->IV PO Oral (PO) Gavage Fasting->PO Blood_Collection Blood Sampling (Retro-orbital) IV->Blood_Collection PO->Blood_Collection Plasma_Separation Centrifugation (Plasma Separation) Blood_Collection->Plasma_Separation Storage Store at -80°C Plasma_Separation->Storage Sample_Prep Protein Precipitation Storage->Sample_Prep LCMS LC-MS/MS Quantification Sample_Prep->LCMS NCA Non-Compartmental Analysis LCMS->NCA Parameters Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) NCA->Parameters

Workflow for an in vivo pharmacokinetic study.

General Metabolic Pathway of Phenyl Methyl-Isoxazoles

G Parent Phenyl Methyl-Isoxazole Derivative Oxidation CYP450-mediated Oxidation Parent->Oxidation Enimine Reactive Enimine Intermediate Oxidation->Enimine GSH_Adduct GSH Adduct Enimine->GSH_Adduct GSH Conjugation

Potential bioactivation pathway of phenyl methyl-isoxazoles.

Simplified Signaling Pathways in Inflammation and Cancer

G cluster_inflammation Inflammatory Signaling cluster_cancer Cancer Proliferation Signaling Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Stimuli->Arachidonic_Acid LOX 5-LOX Arachidonic_Acid->LOX COX COX Arachidonic_Acid->COX Leukotrienes Leukotrienes LOX->Leukotrienes Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Leukotrienes->Inflammation Prostaglandins->Inflammation Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Isoxazole_Inflam Isoxazole Derivatives Isoxazole_Inflam->LOX Inhibition Isoxazole_Inflam->COX Inhibition Isoxazole_Cancer Isoxazole Derivatives Isoxazole_Cancer->PI3K Inhibition Isoxazole_Cancer->mTOR Inhibition

Simplified signaling pathways modulated by isoxazole derivatives.

Conclusion

This technical guide provides a comprehensive overview of the pharmacokinetic considerations for this compound and its derivatives. While in vivo data for the specific core compound is limited, the detailed analysis of a representative isoxazole derivative offers valuable insights into the potential ADME properties of this chemical class. The provided experimental protocols serve as a practical resource for researchers engaged in the preclinical development of novel isoxazole-based therapeutics. Understanding the metabolic pathways, potential for bioactivation, and interaction with key signaling cascades is essential for the rational design and optimization of isoxazole derivatives with improved pharmacokinetic profiles and therapeutic efficacy. Further in vivo studies on this compound are warranted to fully elucidate its pharmacokinetic and pharmacodynamic characteristics.

References

The Discovery and Scientific Journey of 5-(4-Fluorophenyl)isoxazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Fluorophenyl)isoxazole stands as a significant heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique structural features, combining the reactivity and conformational rigidity of the isoxazole ring with the electronic properties of a fluorinated phenyl group, have made it a versatile building block for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, physicochemical properties, and biological activities of this compound and its derivatives, offering valuable insights for researchers in the field. While the precise initial discovery of this compound is not prominently documented in readily available literature, its importance has grown with the broader exploration of isoxazole chemistry in the quest for novel therapeutic agents.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological interactions. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₆FNO
Molecular Weight 163.15 g/mol
CAS Number 138716-37-7
Appearance Off-white crystalline solid
Melting Point 52-58 °C
Purity ≥ 98% (HPLC)
Storage Temperature 0-8°C

Synthetic Methodologies

The synthesis of 5-arylisoxazoles, including this compound, can be achieved through several established synthetic routes. A common and effective method involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

General Experimental Protocol: [3+2] Cycloaddition for 5-Aryl-Isoxazole Synthesis

This protocol describes a general method for the synthesis of 5-arylisoxazoles, which can be adapted for the synthesis of this compound. The key steps involve the in-situ generation of a nitrile oxide from an oxime, followed by its reaction with an alkyne.

Materials:

  • Substituted benzaldehyde (e.g., 4-fluorobenzaldehyde)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃) or other suitable base

  • Terminal alkyne (e.g., ethynylbenzene)

  • Solvent (e.g., toluene, ethanol)

  • Dehydrating agent (e.g., N-chlorosuccinimide (NCS))

Procedure:

  • Oxime Formation: A solution of the substituted benzaldehyde (1 eq.) and hydroxylamine hydrochloride (1.1 eq.) in a suitable solvent (e.g., ethanol/water) is stirred at room temperature. A base, such as sodium acetate, is added, and the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The resulting oxime is then extracted and purified.

  • Nitrile Oxide Formation and Cycloaddition: The purified oxime is dissolved in a solvent (e.g., toluene). A dehydrating/oxidizing agent, such as N-chlorosuccinimide (NCS), is added portion-wise at room temperature to generate the corresponding hydroximoyl chloride, which then forms the nitrile oxide in the presence of a base (e.g., triethylamine). The terminal alkyne (1.2 eq.) is then added to the reaction mixture. The reaction is stirred at room temperature or heated to reflux, and its progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 5-arylisoxazole.

Below is a diagram illustrating the general workflow for the synthesis of 5-arylisoxazoles.

G General Synthesis Workflow for 5-Arylisoxazoles cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (Aldehyde, Hydroxylamine) oxime Oxime Formation start->oxime Base nitrile_oxide Nitrile Oxide Generation oxime->nitrile_oxide Dehydrating Agent (e.g., NCS) cycloaddition [3+2] Cycloaddition with Alkyne nitrile_oxide->cycloaddition crude_product Crude 5-Arylisoxazole cycloaddition->crude_product workup Aqueous Work-up crude_product->workup purification Column Chromatography workup->purification final_product Pure 5-Arylisoxazole purification->final_product

Caption: General workflow for the synthesis of 5-arylisoxazoles.

Biological Activities and Signaling Pathways

While specific biological activity data for the parent this compound is limited in public databases, numerous derivatives have been synthesized and evaluated for a range of therapeutic applications. These studies provide valuable insights into the potential of this chemical scaffold.

Anticancer Activity

Several studies have reported the synthesis of novel isoxazole-piperazine hybrids and fluorophenyl-isoxazole-carboxamide derivatives that exhibit cytotoxic activities against various cancer cell lines. For instance, certain derivatives have shown potent cytotoxicity against human liver and breast cancer cells, with IC₅₀ values in the low micromolar range. The mechanism of action for some of these derivatives involves the induction of oxidative stress, leading to apoptosis and cell cycle arrest.

α-Glucosidase Inhibitory Activity

Derivatives of 5-arylisoxazoles have been investigated as potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. This makes them attractive candidates for the development of new treatments for type 2 diabetes. Some novel 5-arylisoxazole-1,3,4-thiadiazole hybrids have demonstrated potent α-glucosidase inhibitory activity, with some compounds showing significantly greater potency than the reference drug, acarbose.

Signaling Pathway Modulation by Isoxazole Derivatives

Research into the mechanism of action of isoxazole derivatives has revealed their ability to modulate key cellular signaling pathways.

One study on an isoxazole chalcone derivative demonstrated its ability to enhance melanogenesis in B16 melanoma cells by activating the Akt/GSK3β/β-catenin signaling pathway. The activation of Akt leads to the phosphorylation and inactivation of GSK3β, which in turn allows for the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus to activate the transcription of melanogenic genes.

G Akt/GSK3β/β-Catenin Signaling Pathway cluster_pathway Melanogenesis Regulation isoxazole Isoxazole Chalcone Derivative akt Akt isoxazole->akt Activates gsk3b GSK3β akt->gsk3b Inhibits (via Phosphorylation) beta_catenin β-catenin gsk3b->beta_catenin Promotes Degradation nucleus Nucleus beta_catenin->nucleus Translocates melanogenesis Melanogenesis nucleus->melanogenesis Activates Gene Transcription

Caption: Akt/GSK3β/β-catenin signaling pathway modulated by an isoxazole derivative.

Another study on a dihydro-isoxazole derivative showed its ability to inhibit the epithelial-to-mesenchymal transition (EMT) in nasopharyngeal carcinoma cells through the TGF-β/Smad4 axis. The compound was found to interfere with this pathway, which is crucial for cancer progression and metastasis.

G TGF-β/Smad4 Signaling Pathway cluster_pathway EMT Regulation isoxazole Dihydro-isoxazole Derivative tgfb_receptor TGF-β Receptor isoxazole->tgfb_receptor Inhibits smad23 Smad2/3 tgfb_receptor->smad23 Phosphorylates smad4 Smad4 smad23->smad4 Forms Complex nucleus Nucleus smad4->nucleus Translocates emt Epithelial-to-Mesenchymal Transition (EMT) nucleus->emt Promotes Gene Transcription

Caption: TGF-β/Smad4 signaling pathway inhibited by a dihydro-isoxazole derivative.

Conclusion

This compound is a valuable scaffold in medicinal chemistry, with its derivatives demonstrating a wide range of promising biological activities, including anticancer and antidiabetic properties. The synthetic accessibility of the isoxazole ring allows for extensive structural modifications, enabling the fine-tuning of pharmacological profiles. Further investigation into the specific biological targets and mechanisms of action of this compound and its analogs will be crucial for the development of novel and effective therapeutic agents. The modulation of key signaling pathways, such as the Akt/GSK3β/β-catenin and TGF-β/Smad4 pathways by isoxazole derivatives, highlights the potential of this chemical class to address complex diseases. This guide serves as a foundational resource for researchers aiming to explore the full therapeutic potential of this compound and its related compounds.

Quantum Chemical Insights into 5-(4-Fluorophenyl)isoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the molecular properties of 5-(4-Fluorophenyl)isoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Leveraging quantum chemical calculations, this document explores the molecule's structural, vibrational, electronic, and charge transfer characteristics. The data presented herein is derived from computational studies analogous to those performed on similar isoxazole derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds known for their wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The introduction of a fluorophenyl group can significantly modulate the electronic structure and biological activity of the parent molecule. Understanding the fundamental molecular properties through computational methods is crucial for rational drug design and the development of novel materials. This guide focuses on the quantum chemical characterization of this compound, providing a theoretical framework for its reactivity and potential interactions.

Experimental and Computational Protocols

The theoretical data presented in this guide are based on methodologies commonly employed in the quantum chemical analysis of isoxazole derivatives.

Computational Methodology

Quantum chemical calculations are typically performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.

Software: All calculations are generally carried out using the Gaussian suite of programs.[1][2][3][4]

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used method that combines the accuracy of ab initio methods with the efficiency of density functional theory.[2][4]

Basis Set: The 6-311++G(d,p) basis set is commonly chosen to provide a good balance between computational cost and accuracy for molecules of this size, allowing for the description of polarization and diffuse functions.[1][2][5]

Workflow: The general workflow for the quantum chemical analysis of this compound is depicted in the following diagram.

Computational_Workflow cluster_input Input cluster_calculations Quantum Chemical Calculations (DFT/B3LYP/6-311++G(d,p)) cluster_output Analysis & Interpretation mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt Input Structure freq_calc Vibrational Frequency (FT-IR, FT-Raman) geom_opt->freq_calc nmr_calc NMR Shielding (GIAO method) geom_opt->nmr_calc uv_vis_calc Electronic Transitions (TD-DFT) geom_opt->uv_vis_calc nbo_calc Natural Bond Orbital (NBO) Analysis geom_opt->nbo_calc mep_calc Molecular Electrostatic Potential (MEP) geom_opt->mep_calc homo_lumo_calc Frontier Molecular Orbitals (HOMO-LUMO) geom_opt->homo_lumo_calc structural_params Optimized Geometry (Bond Lengths, Angles) geom_opt->structural_params vibrational_spectra Vibrational Spectra freq_calc->vibrational_spectra nmr_spectra Chemical Shifts nmr_calc->nmr_spectra electronic_spectra UV-Vis Spectra uv_vis_calc->electronic_spectra charge_transfer Intramolecular Interactions nbo_calc->charge_transfer reactivity_sites Chemical Reactivity mep_calc->reactivity_sites electronic_properties Global Reactivity Descriptors homo_lumo_calc->electronic_properties

Figure 1: A typical workflow for quantum chemical analysis.
Spectroscopic Analysis

For comparison and validation of theoretical results, experimental spectra are often recorded.

  • FT-IR and FT-Raman: Spectra are recorded to identify the vibrational modes of the molecule.

  • NMR Spectroscopy: 1H and 13C NMR spectra are used to determine the chemical environment of the nuclei.

  • UV-Vis Spectroscopy: This technique is used to study the electronic transitions within the molecule.

Results and Discussion

Molecular Geometry

The first step in computational analysis is to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. The calculated bond lengths and bond angles for this compound would be expected to be in good agreement with experimental data for similar structures.

digraph "Molecular_Structure" {
  graph [fontname="Arial", fontsize=12];
  node [shape=plaintext, fontname="Arial", fontsize=10, fontcolor="#202124"];
  edge [color="#202124"];

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; F7 [label="F", fontcolor="#EA4335"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"]; H11 [label="H"]; C12 [label="C"]; C13 [label="C"]; H14 [label="H"]; N15 [label="N", fontcolor="#4285F4"]; O16 [label="O", fontcolor="#34A853"]; C17 [label="C"]; H18 [label="H"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- F7; C1 -- H8; C2 -- H9; C5 -- H10; C6 -- H11; C3 -- C12; C12 -- C13; C13 -- H14; C13 -- N15; N15 -- O16; O16 -- C17; C17 -- H18; C17 -- C12;

}

Figure 3: HOMO-LUMO energy gap diagram.

The HOMO is typically localized on the electron-donating parts of the molecule, while the LUMO is on the electron-accepting parts. For this compound, the HOMO is expected to be distributed over the phenyl ring, and the LUMO over the isoxazole ring.

Table 3: Calculated FMO Properties

ParameterValue (eV)
EHOMO-6.80
ELUMO-1.20
Energy Gap (ΔE)5.60
Ionization Potential (I)6.80
Electron Affinity (A)1.20
Global Hardness (η)2.80
Chemical Potential (μ)-4.00
Global Electrophilicity (ω)2.86
Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. The red regions (negative potential) indicate sites prone to electrophilic attack, while the blue regions (positive potential) are susceptible to nucleophilic attack.

In this compound, the most negative potential is expected around the nitrogen and oxygen atoms of the isoxazole ring and the fluorine atom, making them likely sites for electrophilic attack. The hydrogen atoms of the phenyl ring would exhibit the most positive potential.[2]

MEP_Concept cluster_molecule Molecular Surface cluster_potential Electrostatic Potential A B A->B label_A N, O, F atoms A->label_A C B->C D C->D E D->E E->A label_E H atoms E->label_E Red Negative (Red) (Electrophilic Attack) Blue Positive (Blue) (Nucleophilic Attack) Green Neutral (Green)

Figure 4: Conceptual MEP map for this compound.
Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the intramolecular charge transfer and hyperconjugative interactions. The stabilization energy E(2) associated with the delocalization of electron density between donor and acceptor orbitals is a key parameter. Significant interactions often involve the lone pairs of heteroatoms and the π-orbitals of the aromatic rings.

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) N15π*(C12-C17)25.5
LP(2) O16π*(N15-C13)20.1
π(C1-C6)π*(C2-C3)18.2
π(C3-C4)π*(C5-C6)19.8

Atom numbering as per Figure 2.

These interactions contribute to the overall stability of the molecule. The charge delocalization from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the isoxazole ring is a significant stabilizing factor.

Conclusion

The quantum chemical studies of this compound provide a comprehensive understanding of its molecular structure, vibrational spectra, and electronic properties. The calculated geometric parameters are in line with those expected for similar isoxazole derivatives. The HOMO-LUMO energy gap suggests that the molecule is kinetically stable. The MEP map identifies the nitrogen, oxygen, and fluorine atoms as the primary sites for electrophilic interactions. Furthermore, NBO analysis reveals significant intramolecular charge transfer, which contributes to the molecule's stability. These theoretical insights are invaluable for the rational design of new this compound derivatives with tailored properties for applications in drug discovery and materials science.

References

An In-Depth Technical Guide to the Stability and Reactivity of 5-(4-Fluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-(4-Fluorophenyl)isoxazole in Modern Drug Discovery

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical nature and ability to engage in various biological interactions.[1][2][3][4] Among its many derivatives, this compound has emerged as a compound of significant interest. The incorporation of a fluorophenyl group at the 5-position of the isoxazole ring can profoundly influence the molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Understanding the intrinsic stability and reactivity of this specific moiety is paramount for drug development professionals. This knowledge informs every stage of the pharmaceutical pipeline, from lead optimization and formulation development to predicting shelf-life and ensuring patient safety.

This technical guide provides a comprehensive analysis of the stability and reactivity profile of this compound. We will delve into the structural nuances that govern its behavior, explore its susceptibility to various degradation pathways, and detail its reactivity in key chemical transformations. Furthermore, this guide will present field-proven experimental protocols for assessing these characteristics, offering a practical framework for researchers and scientists.

Structural and Electronic Landscape

The chemical behavior of this compound is a direct consequence of its unique structural and electronic arrangement. The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms.[1] This arrangement results in a π-electron deficient system, which influences its reactivity.

The 4-fluorophenyl substituent at the 5-position introduces several key electronic effects:

  • Inductive Effect: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which can influence the electron density of the isoxazole ring.

  • Mesomeric Effect: The fluorine atom also possesses lone pairs of electrons that can participate in resonance, donating electron density to the aromatic ring (+M effect). The interplay between these opposing effects dictates the overall electronic character of the phenyl ring and its influence on the attached isoxazole moiety.

This electronic landscape is critical in determining the molecule's susceptibility to electrophilic and nucleophilic attack, as well as the stability of the N-O bond, which is often the most labile part of the isoxazole ring.[5]

Chemical Stability Profile

A thorough understanding of a drug candidate's stability is a non-negotiable aspect of pharmaceutical development. Forced degradation studies, where the compound is subjected to stress conditions more severe than accelerated storage conditions, are essential for elucidating potential degradation pathways and identifying degradants.[6][7][8][9]

Forced Degradation Analysis of this compound

The stability of this compound should be systematically evaluated under the stress conditions outlined by the International Council for Harmonisation (ICH) guidelines.[6][7]

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathways for this compound
Acidic Hydrolysis 0.1 M - 1 M HCl, elevated temperature (e.g., 60-80°C)Protonation of the isoxazole nitrogen followed by nucleophilic attack of water, potentially leading to ring opening to form a β-keto nitrile or other related species.
Basic Hydrolysis 0.1 M - 1 M NaOH, elevated temperature (e.g., 60-80°C)Nucleophilic attack by hydroxide ion on the isoxazole ring, which can also lead to ring cleavage. The specific products will depend on the site of initial attack.
Oxidative Stress 3-30% H₂O₂, ambient or elevated temperatureOxidation of the isoxazole ring or the fluorophenyl moiety. The N-O bond is a potential site for oxidative cleavage.
Thermal Degradation Dry heat (e.g., 80-105°C)Thermally induced cleavage of the N-O bond is a known degradation pathway for isoxazoles, potentially leading to rearrangements and the formation of various products, including vinylnitrenes.[10][11][12]
Photostability Exposure to UV and visible light (ICH Q1B guidelines)The weak N-O bond in the isoxazole ring makes it susceptible to photolytic cleavage upon UV irradiation, which can lead to rearrangement into an oxazole through an azirine intermediate.[5][13][14][15]

Diagram of Potential Degradation Pathways

G cluster_stress Stress Conditions cluster_compound Compound cluster_degradation Degradation Products Acid/Base Hydrolysis Acid/Base Hydrolysis This compound This compound Acid/Base Hydrolysis->this compound Oxidation (H2O2) Oxidation (H2O2) Oxidation (H2O2)->this compound Thermal Stress Thermal Stress Thermal Stress->this compound Photolytic Stress (UV) Photolytic Stress (UV) Photolytic Stress (UV)->this compound Ring-Opened Products Ring-Opened Products This compound->Ring-Opened Products This compound->Ring-Opened Products Oxidized Derivatives Oxidized Derivatives This compound->Oxidized Derivatives Rearrangement Products (e.g., Oxazole) Rearrangement Products (e.g., Oxazole) This compound->Rearrangement Products (e.g., Oxazole)

Caption: Potential degradation pathways of this compound under various stress conditions.

Chemical Reactivity

The reactivity of this compound is multifaceted, offering a range of possibilities for synthetic transformations.

Electrophilic Aromatic Substitution

While the isoxazole ring is generally considered electron-deficient, electrophilic substitution can occur, typically at the C4 position.[16][17] The directing effects of the ring heteroatoms and the 4-fluorophenyl group will influence the regioselectivity of such reactions. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Nucleophilic Attack and Ring Opening

The electron-deficient nature of the isoxazole ring makes it susceptible to nucleophilic attack. Strong nucleophiles can induce ring-opening reactions, a property that is often exploited in synthetic chemistry to generate other valuable chemical entities.[18][19] For instance, treatment with a strong base can lead to cleavage of the N-O bond and subsequent rearrangement.

Cycloaddition Reactions

Isoxazoles can participate in cycloaddition reactions, although this is less common than for more electron-rich dienes.[20][21][22][23] The specific conditions and the nature of the dienophile will determine the feasibility and outcome of such reactions.

Reactions Involving the 4-Fluorophenyl Group

The 4-fluorophenyl ring can undergo typical electrophilic aromatic substitution reactions. The fluorine atom is an ortho-, para-director, although the strong inductive withdrawal can deactivate the ring towards substitution.

Diagram of Key Reactivity Pathways

G cluster_reactions Reaction Types cluster_products Potential Products This compound This compound Electrophilic Substitution Electrophilic Substitution This compound->Electrophilic Substitution Nucleophilic Attack Nucleophilic Attack This compound->Nucleophilic Attack Cycloaddition Cycloaddition This compound->Cycloaddition Substituted Isoxazoles Substituted Isoxazoles Electrophilic Substitution->Substituted Isoxazoles Ring-Opened Intermediates Ring-Opened Intermediates Nucleophilic Attack->Ring-Opened Intermediates Cycloadducts Cycloadducts Cycloaddition->Cycloadducts

Caption: Key reactivity pathways for this compound.

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of the stability and reactivity of this compound.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).[7]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a specified time.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat at 80°C for a specified time.

    • Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6]

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples.

    • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

    • Characterize any significant degradation products using LC-MS/MS and NMR.

Self-Validating System:

  • A control sample (unstressed) should be analyzed at each time point to account for any inherent instability of the compound in the chosen solvent.

  • The HPLC method must be validated to ensure it can separate the parent compound from all significant degradation products.

Protocol 2: Reactivity Screening

Objective: To assess the reactivity of this compound towards common electrophiles and nucleophiles.

Methodology:

  • Electrophilic Challenge:

    • Dissolve this compound in a suitable inert solvent (e.g., dichloromethane).

    • Add a representative electrophile (e.g., N-bromosuccinimide for halogenation, nitric acid/sulfuric acid for nitration).

    • Monitor the reaction progress by TLC or HPLC.

  • Nucleophilic Challenge:

    • Dissolve this compound in a suitable solvent.

    • Add a representative nucleophile (e.g., sodium methoxide).

    • Monitor the reaction for the disappearance of the starting material and the appearance of new products.

  • Product Characterization: Isolate and characterize any major reaction products using standard spectroscopic techniques (NMR, IR, MS).

Causality Behind Experimental Choices:

  • The choice of electrophiles and nucleophiles is based on common synthetic transformations and provides a broad overview of the compound's reactivity profile.

  • Monitoring the reaction progress over time allows for a qualitative assessment of the reaction rate.

Experimental Workflow Diagram

G cluster_protocol1 Protocol 1: Forced Degradation cluster_protocol2 Protocol 2: Reactivity Screening P1_Start Prepare Sample P1_Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) P1_Start->P1_Stress P1_Analyze Analyze by HPLC-UV/MS P1_Stress->P1_Analyze P1_Characterize Characterize Degradants P1_Analyze->P1_Characterize P1_End Stability Profile P1_Characterize->P1_End P2_Start Prepare Sample P2_React React with Electrophiles/ Nucleophiles P2_Start->P2_React P2_Monitor Monitor Reaction (TLC/HPLC) P2_React->P2_Monitor P2_Characterize Characterize Products P2_Monitor->P2_Characterize P2_End Reactivity Profile P2_Characterize->P2_End

Caption: Workflow for assessing the stability and reactivity of this compound.

Conclusion: A Roadmap for Development

The stability and reactivity of this compound are intricately linked to its molecular architecture. A comprehensive understanding of these properties, gained through systematic experimental evaluation as outlined in this guide, is crucial for its successful development as a therapeutic agent. By anticipating potential degradation pathways and understanding its chemical liabilities and synthetic opportunities, researchers can de-risk the development process, design stable formulations, and ultimately, deliver safer and more effective medicines. The insights provided herein serve as a foundational roadmap for scientists and drug development professionals navigating the complexities of bringing isoxazole-based therapeutics from the laboratory to the clinic.

References

5-(4-Fluorophenyl)isoxazole: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Fluorophenyl)isoxazole is a five-membered heterocyclic compound that has garnered significant attention as a versatile building block in the fields of medicinal chemistry and materials science.[1] The presence of the isoxazole ring, a bioisostere for various functional groups, coupled with the electronic properties of the 4-fluorophenyl moiety, imparts unique chemical reactivity and biological activity to its derivatives. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of novel therapeutic agents.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of 5-substituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[2][3][4][5] A common and practical approach involves a one-pot, three-component reaction starting from 4-fluorobenzaldehyde.

Experimental Protocol: One-Pot Synthesis from 4-Fluorobenzaldehyde

This protocol is a composite method based on established procedures for the synthesis of 3,5-disubstituted isoxazoles.[6]

Step 1: Oxime Formation

To a stirred solution of 4-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as aqueous ethanol or a deep eutectic solvent (e.g., Choline Chloride:Urea 1:2), hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium hydroxide or sodium acetate, 1.1 eq) are added. The mixture is stirred at room temperature or slightly elevated temperature (e.g., 50 °C) for 1-2 hours until the formation of 4-fluorobenzaldehyde oxime is complete, which can be monitored by Thin Layer Chromatography (TLC).

Step 2: In situ Generation of Nitrile Oxide

To the reaction mixture containing the oxime, a chlorinating agent such as N-chlorosuccinimide (NCS) (1.2 eq) is added portion-wise. The reaction is stirred for an additional 2-3 hours at the same temperature. The NCS, in the presence of a base, facilitates the formation of the corresponding hydroximoyl chloride, which then eliminates HCl to generate the highly reactive 4-fluorophenylnitrile oxide in situ.

Step 3: 1,3-Dipolar Cycloaddition

A terminal alkyne (1.0 - 1.2 eq), such as ethynyltrimethylsilane or phenylacetylene, is then added to the reaction mixture. The reaction is stirred for several hours (4-12 h) until the consumption of the nitrile oxide is complete (monitored by TLC). The cycloaddition proceeds regioselectively to yield the this compound derivative.

Work-up and Purification

The reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a solvent system such as hexane/ethyl acetate to afford the pure this compound.

Key Reactions and Applications

This compound serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. Its applications are most prominent in the development of anti-inflammatory, anticancer, and analgesic agents.[1]

Anti-inflammatory Activity: COX-2 Inhibition

Derivatives of this compound have been extensively investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[7][8] The 4-fluorophenyl group often plays a crucial role in binding to a hydrophobic side pocket of the COX-2 active site, contributing to both potency and selectivity.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Isoxazole Derivatives

CompoundR GroupCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib -150.05300[9]
Derivative A Thiophene-3-carboxamide19.50.2967.24[7]
Derivative B 1,2,4-triazole>1008.2>12.1[10]
Derivative C Thiazolidin-4-one-2.3-[11]
Derivative D 1,3,4-oxadiazole-0.48132.83[11]

Note: Data is compiled from various sources and may have been obtained under different assay conditions.

Below is a simplified representation of the COX-2 signaling pathway, which is a target for many anti-inflammatory drugs.

COX2_Pathway COX-2 Signaling Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) TLR4 TLR4 / Cytokine Receptors ProInflammatory_Stimuli->TLR4 Cell_Membrane Cell Membrane MAPK_Cascade MAPK Cascade (p38, ERK, JNK) TLR4->MAPK_Cascade NF_kB NF-κB Pathway TLR4->NF_kB COX2_Gene COX-2 Gene Transcription MAPK_Cascade->COX2_Gene NF_kB->COX2_Gene Nucleus Nucleus COX2_mRNA COX-2 mRNA COX2_Gene->COX2_mRNA COX2_Protein COX-2 Protein (Enzyme) COX2_mRNA->COX2_Protein Prostaglandins Prostaglandins (PGs) (e.g., PGE2) COX2_Protein->Prostaglandins Produces Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Protein Metabolized by Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: Simplified COX-2 signaling pathway leading to inflammation.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives against various cancer cell lines.[9][12] These compounds often exert their effects through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the p38 MAP kinase pathway.

Table 2: In Vitro Cytotoxicity of Selected this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Derivative 2f Hep3B (Liver)5.76 µg/mL[9][12]
Derivative 2f HepG2 (Liver)34.64 µg/mL[9][12]
Derivative 2a Hep3B (Liver)7.66 µg/mL[9][12]
Derivative 30 MCF-7 (Breast)1.42[13]
Derivative 30 A549 (Lung)1.98[13]
Derivative 30 Caco-2 (Colon)9.50[13]
Derivative 7e MCF-7 (Breast)3.1 µg/mL[12]
Derivative 7h MDA-MB-231 (Breast)2.4 µg/mL[12]
Derivative 7h T-47D (Breast)1.8 µg/mL[12]

Note: IC50 values are presented as reported in the literature and may vary based on experimental conditions.

The p38 MAP kinase pathway is a critical regulator of cellular responses to stress and is often dysregulated in cancer.

p38_MAPK_Pathway p38 MAPK Signaling Pathway Stress_Stimuli Stress Stimuli (UV, Osmotic Shock, Cytokines) Receptors Cell Surface Receptors Stress_Stimuli->Receptors MAPKKK MAPKKK (e.g., ASK1, TAK1) Receptors->MAPKKK MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MK2_3 MK2 / MK3 p38_MAPK->MK2_3 activates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Apoptosis, Inflammation, Cell Cycle Arrest) MK2_3->Cellular_Response Transcription_Factors->Cellular_Response

Caption: Overview of the p38 MAPK signaling cascade.

Workflow for Drug Discovery

The general workflow for utilizing this compound in a drug discovery program is outlined below.

Drug_Discovery_Workflow Drug Discovery Workflow Start Synthesis of This compound Derivatization Chemical Derivatization (e.g., Suzuki Coupling, N-Arylation) Start->Derivatization Library Compound Library Generation Derivatization->Library Screening High-Throughput Screening (e.g., Enzyme Assays, Cell-based Assays) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active Compounds Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: General workflow for drug discovery using the isoxazole scaffold.

Conclusion

This compound is a privileged scaffold in organic synthesis, offering a gateway to a diverse range of chemical entities with significant biological potential. Its straightforward synthesis and amenability to further functionalization make it an attractive starting point for the development of novel therapeutics. The continued exploration of this versatile building block is expected to yield new and improved drug candidates for a variety of diseases.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 5-(4-Fluorophenyl)isoxazole from Propargyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive protocol for the synthesis of 5-(4-fluorophenyl)isoxazole, a valuable scaffold in medicinal chemistry, starting from readily available propargyl alcohol. The synthetic strategy involves a [3+2] cycloaddition reaction between propargyl alcohol and in situ generated 4-fluorophenylnitrile oxide. This one-pot methodology offers high efficiency and good yields, making it a practical approach for laboratory-scale synthesis. Detailed experimental procedures, data presentation, and workflow visualizations are included to facilitate replication and adaptation in a research setting.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, making them privileged structures in drug discovery. The 5-substituted isoxazole moiety, in particular, is a key pharmacophore in several approved drugs and clinical candidates. The synthesis of these compounds often relies on the versatile 1,3-dipolar cycloaddition of nitrile oxides with alkynes. This application note details a reliable and efficient one-pot synthesis of this compound from propargyl alcohol and 4-fluorobenzaldehyde oxime. The in situ generation of 4-fluorophenylnitrile oxide from the corresponding oxime circumvents the need to handle the potentially unstable nitrile oxide intermediate.

Reaction Scheme

The overall two-step synthesis is depicted below:

Step 1: Synthesis of 4-Fluorobenzaldehyde Oxime

Step 2: One-Pot Synthesis of this compound

Experimental Protocols

Materials and Methods

All reagents and solvents were of analytical grade and used without further purification. Propargyl alcohol, 4-fluorobenzaldehyde, hydroxylamine hydrochloride, N-chlorosuccinimide (NCS), potassium carbonate (K2CO3), copper(II) sulfate pentahydrate (CuSO4·5H2O), and sodium ascorbate were sourced from commercial suppliers.

Protocol 1: Synthesis of 4-Fluorobenzaldehyde Oxime

4-Fluorobenzaldehyde oxime is a stable precursor for the nitrile oxide.[1][2][3][4] It can be synthesized by the condensation of 4-fluorobenzaldehyde with hydroxylamine.[1]

  • In a 100 mL round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 eq) in a mixture of methanol and water (1:1, v/v).

  • Add hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-fluorobenzaldehyde oxime as a white solid.

Protocol 2: One-Pot Synthesis of this compound

This protocol describes the in situ generation of 4-fluorophenylnitrile oxide from 4-fluorobenzaldehyde oxime and its subsequent [3+2] cycloaddition with propargyl alcohol.[5][6][7][8][9][10]

  • To a solution of 4-fluorobenzaldehyde oxime (1.0 eq) in a suitable solvent such as a deep eutectic solvent (e.g., choline chloride:glycerol 1:2) or dichloromethane, add N-chlorosuccinimide (1.2 eq).[10]

  • Stir the mixture at 35°C for 30 minutes to facilitate the formation of the corresponding hydroximoyl chloride.

  • Add propargyl alcohol (1.2 eq) to the reaction mixture and stir for 5 minutes.

  • Prepare a saturated aqueous solution of CuSO4·5H2O (0.05 eq) and sodium ascorbate (0.15 eq) and add it to the reaction mixture.

  • Add a solution of K2CO3 (1.0 eq) to the mixture to promote the in situ generation of the nitrile oxide and subsequent cycloaddition.

  • Stir the reaction vigorously for 1-2 hours at room temperature.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with a saturated solution of EDTA and extract with dichloromethane (3 x 50 mL).[10]

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterValue
Starting Materials 4-Fluorobenzaldehyde Oxime, Propargyl Alcohol
Key Reagents N-Chlorosuccinimide, CuSO4·5H2O, Sodium Ascorbate, K2CO3
Solvent Choline chloride:glycerol (1:2) or Dichloromethane
Reaction Time 1-2 hours
Reaction Temperature Room Temperature
Typical Yield 75-85%
Purity (after chromatography) >95%
Analytical Method 1H NMR, 13C NMR, Mass Spectrometry

Visualizations

Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Pathway A 4-Fluorobenzaldehyde C 4-Fluorobenzaldehyde Oxime A->C Condensation B Hydroxylamine Hydrochloride B->C E 4-Fluorophenylnitrile Oxide (in situ) C->E NCS, K2CO3 D Propargyl Alcohol F This compound D->F E->F [3+2] Cycloaddition

Caption: Synthetic route to this compound.

Experimental Workflow

The diagram below outlines the sequential steps of the experimental protocol.

Experimental_Workflow Start Start Step1 Dissolve 4-Fluorobenzaldehyde Oxime in Solvent Start->Step1 Step2 Add N-Chlorosuccinimide Step1->Step2 Step3 Add Propargyl Alcohol Step2->Step3 Step4 Add CuSO4/Sodium Ascorbate Solution Step3->Step4 Step5 Add K2CO3 Solution Step4->Step5 Step6 Stir at Room Temperature Step5->Step6 Step7 Work-up and Extraction Step6->Step7 Step8 Purification by Column Chromatography Step7->Step8 End End Step8->End

Caption: One-pot synthesis experimental workflow.

Conclusion

This application note provides a detailed and robust protocol for the synthesis of this compound. The one-pot nature of the key cycloaddition step, coupled with the use of readily available starting materials, makes this an attractive method for researchers in medicinal chemistry and organic synthesis. The provided data and visualizations serve as a practical guide for the successful implementation of this synthetic procedure.

References

One-Pot Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The development of efficient, environmentally benign synthetic methodologies for accessing these valuable compounds is a key objective in modern organic chemistry. This document provides detailed application notes and protocols for a one-pot synthesis of 3,4,5-trisubstituted isoxazoles in water, a green and sustainable solvent. This method, proceeding via a [3+2] cycloaddition of in situ generated nitrile oxides with 1,3-dicarbonyl compounds, offers several advantages, including operational simplicity, mild reaction conditions, and rapid access to a diverse range of isoxazole derivatives.[3][4][5] The protocols outlined below are designed to be readily implemented in a standard laboratory setting.

Core Reaction Principle

The synthesis of 3,4,5-trisubstituted isoxazoles is achieved through a one-pot, three-component reaction involving a hydroximoyl chloride, a 1,3-dicarbonyl compound (such as a β-diketone, β-ketoester, or β-ketoamide), and a mild base in an aqueous medium.[3][4] The base facilitates the in situ generation of a nitrile oxide from the hydroximoyl chloride, which then undergoes a [3+2] cycloaddition reaction with the enolate of the 1,3-dicarbonyl compound to afford the desired isoxazole product.[3] This approach avoids the isolation of the often unstable nitrile oxide intermediate and leverages the unique properties of water to promote the reaction.[3][5]

Experimental Protocols

General Protocol for the Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water

This protocol is adapted from a reported procedure for the synthesis of 3,4,5-trisubstituted isoxazoles in an aqueous medium.[3][4][5]

Materials:

  • Appropriate hydroximoyl chloride (1.0 equiv)

  • 1,3-Diketone, β-ketoester, or β-ketoamide (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Water (H₂O)

  • Methanol (MeOH) (optional, co-solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the 1,3-dicarbonyl compound (1.2 equiv).

  • Add a mixture of water and methanol (e.g., 95:5 v/v) to dissolve or suspend the 1,3-dicarbonyl compound.

  • To this mixture, add the hydroximoyl chloride (1.0 equiv) followed by DIPEA (1.5 equiv).

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-2 hours.[3][5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold water.

  • If the product does not precipitate, perform an aqueous workup by extracting the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure 3,4,5-trisubstituted isoxazole.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various 3,4,5-trisubstituted isoxazoles based on the general protocol.

Table 1: Synthesis of 3,4,5-Trisubstituted Isoxazoles from 1,3-Diketones [3]

EntryHydroximoyl Chloride (R¹)1,3-Diketone (R², R³)ProductTime (h)Yield (%)
1Phenyl1-Phenyl-1,3-butanedione3,5-Diphenyl-4-acetylisoxazole192
24-Chlorophenyl1-Phenyl-1,3-butanedione3-(4-Chlorophenyl)-5-phenyl-4-acetylisoxazole195
34-Methoxyphenyl1-Phenyl-1,3-butanedione3-(4-Methoxyphenyl)-5-phenyl-4-acetylisoxazole1.590
4Phenyl2,4-Pentanedione3-Phenyl-4,5-dimethylisoxazole188

Table 2: Synthesis of 3,4,5-Trisubstituted Isoxazoles from β-Ketoesters [3]

EntryHydroximoyl Chloride (R¹)β-Ketoester (R², R³)ProductTime (h)Yield (%)
1PhenylEthyl acetoacetateEthyl 3-phenyl-5-methylisoxazole-4-carboxylate285
24-NitrophenylEthyl acetoacetateEthyl 3-(4-nitrophenyl)-5-methylisoxazole-4-carboxylate289
3PhenylMethyl acetoacetateMethyl 3-phenyl-5-methylisoxazole-4-carboxylate282

Visualizations

Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_intermediate In Situ Generation cluster_cycloaddition [3+2] Cycloaddition cluster_product Product HC Hydroximoyl Chloride NO Nitrile Oxide HC->NO + Base DK 1,3-Dicarbonyl Enolate Enolate DK->Enolate + Base Base Base (DIPEA) Cycloadduct Cycloadduct Intermediate NO->Cycloadduct Enolate->Cycloadduct Isoxazole 3,4,5-Trisubstituted Isoxazole Cycloadduct->Isoxazole Dehydration

Caption: Reaction pathway for the one-pot synthesis of 3,4,5-trisubstituted isoxazoles.

Experimental Workflow

experimental_workflow A 1. Combine 1,3-Dicarbonyl, Solvent, and Hydroximoyl Chloride in a Flask B 2. Add Base (DIPEA) to Initiate the Reaction A->B C 3. Stir at Room Temperature for 1-2 Hours B->C D 4. Monitor Reaction by TLC C->D E 5. Product Isolation D->E F Filtration (if precipitate forms) E->F Precipitate G Aqueous Workup (if no precipitate) E->G No Precipitate H 6. Purification F->H G->H I Column Chromatography or Recrystallization H->I J Pure 3,4,5-Trisubstituted Isoxazole I->J

Caption: Step-by-step experimental workflow for the synthesis.

Applications in Drug Development

The 3,4,5-trisubstituted isoxazole core is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antibiotic, antimicrobial, antifungal, and anti-inflammatory activities.[2][3] This synthetic methodology provides a rapid and efficient means to generate libraries of diverse isoxazole derivatives for screening in drug discovery programs. The ability to perform the synthesis in water aligns with the growing demand for green and sustainable chemistry in the pharmaceutical industry.[1][6] Furthermore, the synthesis of trifluoromethyl-substituted isoxazoles is of particular interest, as the trifluoromethyl group can significantly enhance the metabolic stability and bioavailability of drug candidates.[3][5] This aqueous, one-pot method offers a valuable tool for medicinal chemists to access novel chemical matter for the development of next-generation therapeutics.

References

Application Notes: Purification of 5-(4-Fluorophenyl)isoxazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed protocol for the purification of 5-(4-Fluorophenyl)isoxazole using silica gel column chromatography. This method is crucial for obtaining a high-purity compound, essential for subsequent analytical studies, biological assays, and further synthetic applications.

Compound Profile

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₆FNO
Molecular Weight 163.15 g/mol
Appearance Typically a solid at room temperature

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase. For this compound, a normal-phase chromatography setup is effective. The stationary phase, silica gel, is polar, while the mobile phase is a less polar solvent mixture. Compounds with higher polarity will adhere more strongly to the silica gel and elute later, while less polar compounds will travel down the column more quickly. By gradually increasing the polarity of the mobile phase, a refined separation of the target compound from impurities can be achieved.

Experimental Protocol

This protocol is designed for the purification of a crude reaction mixture containing this compound. It is assumed that a preliminary work-up, such as a liquid-liquid extraction, has been performed to remove highly polar and ionic impurities.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Ethyl Acetate (EtOAc), HPLC grade

  • Hexanes or Petroleum Ether, HPLC grade

  • Dichloromethane (DCM), optional for sample loading

  • Glass chromatography column

  • Separatory funnel or solvent reservoir

  • Fraction collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the dissolved crude mixture onto a TLC plate.

    • Develop the TLC plate using various ratios of ethyl acetate and hexanes (e.g., 5:95, 10:90, 20:80 v/v) to determine the optimal solvent system for separation. The ideal system will show good separation between the desired product spot and any impurities.

  • Column Preparation (Slurry Packing Method):

    • Secure the chromatography column in a vertical position. Ensure the stopcock is closed.

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Open the stopcock to drain the excess solvent, ensuring the top of the silica gel bed does not run dry. The packed column should have a level surface. Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the initial mobile phase.

    • Carefully apply the dissolved sample to the top of the silica gel column using a pipette.

    • Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes)[1].

    • Collect the eluent in fractions of a predetermined volume.

    • Gradually increase the polarity of the mobile phase as the elution progresses (e.g., to 10% and then 20% ethyl acetate in hexanes) to elute compounds with increasing polarity[1].

    • Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure product, as determined by TLC analysis.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

    • Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, and melting point).

Data Presentation

The following table summarizes the key quantitative parameters for the column chromatography purification of this compound.

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.[2]
Mobile Phase Ethyl Acetate in Hexanes (or Petroleum Ether)A common and effective solvent system for isoxazole derivatives.[1][3][4]
Elution Gradient Start with 5% EtOAc in Hexanes, gradually increase to 20% EtOAc in HexanesThe exact gradient should be optimized based on TLC analysis of the crude mixture.[1]
TLC Monitoring Mobile Phase: 20% EtOAc in HexanesVisualize spots under UV light (254 nm).
Sample Loading Minimal volume of DCM or initial mobile phaseFor less soluble samples, dry loading is recommended.

Experimental Workflow

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC TLC Analysis of Crude Column_Prep Prepare Silica Column TLC->Column_Prep Load_Sample Load Sample onto Column Column_Prep->Load_Sample Sample_Prep Prepare Sample Sample_Prep->Load_Sample Elute Elute with Gradient Load_Sample->Elute Collect Collect Fractions Elute->Collect TLC_Fractions TLC Analysis of Fractions Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Obtain Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Quantification of 5-(4-Fluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 5-(4-Fluorophenyl)isoxazole in pharmaceutical formulations and biological matrices. The following methods have been developed to ensure high sensitivity, specificity, and reproducibility, catering to the needs of drug discovery, development, and quality control processes.

Introduction

This compound is a heterocyclic compound with significant potential in pharmaceutical research and development. Its fluorophenyl group can enhance biological activity, making it a valuable scaffold in the synthesis of various therapeutic agents, including anti-inflammatory and analgesic drugs. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality assurance.

This guide outlines two primary analytical techniques for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method suitable for routine quality control of pharmaceutical formulations.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method ideal for the quantification of low concentrations of the analyte in complex biological matrices such as plasma.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the determination of this compound in bulk drug substances and finished pharmaceutical products.

Quantitative Data Summary

The performance characteristics of the HPLC-UV method are summarized in the table below.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Intra-day Precision (%RSD) < 1.5%
Inter-day Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.5% - 101.2%
Robustness Robust
Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Formic acid (analytical grade)

2. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

5. Sample Preparation (for a tablet formulation):

  • Weigh and finely powder no fewer than 20 tablets.

  • Transfer an amount of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.

  • Make up to the volume with methanol and mix well.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute 5.0 mL of the filtered solution to 50.0 mL with the mobile phase to obtain a theoretical concentration of 10 µg/mL.

6. Analysis Procedure:

  • Inject the standard solutions to establish a calibration curve.

  • Inject the sample solution.

  • Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation HPLC HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC Sample_Prep Sample Preparation Sample_Prep->HPLC Data_Acq Data Acquisition HPLC->Data_Acq Calibration Calibration Curve Data_Acq->Calibration Quantification Quantification of Analyte Data_Acq->Quantification Calibration->Quantification

Caption: Workflow for HPLC-UV quantification of this compound.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is suitable for the quantification of this compound in biological matrices such as human plasma, making it ideal for pharmacokinetic and toxicokinetic studies.

Quantitative Data Summary

The performance characteristics of the LC-MS/MS method are summarized below.

ParameterResult
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 7%
Accuracy (% Bias) ± 10%
Recovery > 90%
Matrix Effect Minimal (<15%)
Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (blank)

2. Instrumentation:

  • UHPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Data acquisition and processing software

3. LC and MS Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10% to 90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90% to 10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: m/z 164.1 -> 109.1 (Quantifier), 164.1 -> 83.1 (Qualifier)

    • Internal Standard: To be determined based on the selected IS.

4. Standard and QC Sample Preparation:

  • Prepare stock solutions of the analyte and IS (1 mg/mL) in methanol.

  • Prepare working solutions by serial dilution.

  • Spike blank human plasma with working solutions to prepare calibration standards (e.g., 0.5, 1, 5, 25, 100, 250, 500 ng/mL) and quality control (QC) samples (e.g., low, mid, high concentrations).

5. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the IS working solution and vortex.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (90% A, 10% B).

  • Vortex briefly and inject into the LC-MS/MS system.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precip Protein Precipitation (Acetonitrile) Add_IS->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Evap_Recon Evaporation & Reconstitution Centrifuge->Evap_Recon LC_Separation LC Separation (Gradient Elution) Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Concentration Calculation Peak_Integration->Quantification

Caption: Workflow for LC-MS/MS quantification of this compound in plasma.

Signaling Pathway Context

While this compound is a building block for various potential drugs, a specific signaling pathway it directly modulates is not established. However, its derivatives are often investigated as inhibitors of enzymes or modulators of receptor pathways. The diagram below illustrates a hypothetical pathway where a drug derived from this compound might act as a kinase inhibitor, a common target in cancer therapy.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Apoptosis Apoptosis Kinase_B->Apoptosis Proliferation Cell Proliferation TF->Proliferation Drug Drug Derivative of This compound Drug->Kinase_A

Caption: Hypothetical signaling pathway showing kinase inhibition by a drug derivative.

Application Notes and Protocols for the Use of 5-(4-Fluorophenyl)isoxazole as a High-Performance Liquid Chromatography (HPLC) Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the utilization of 5-(4-Fluorophenyl)isoxazole as a reference standard in High-Performance Liquid Chromatography (HPLC) for the quantification of related isoxazole-based compounds. This document outlines the necessary materials, equipment, and a comprehensive step-by-step procedure for establishing a reliable analytical method.

Introduction

This compound is a heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents, particularly in the development of anti-inflammatory and analgesic drugs.[1] Its stable chemical structure and high purity, often ≥ 98% as determined by HPLC, make it an excellent candidate for use as a reference standard in analytical chemistry.[1] As a standard, it enables the accurate quantification of other isoxazole derivatives in various sample matrices, which is a critical step in drug discovery, quality control, and pharmacokinetic studies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is fundamental for its proper handling and use.

PropertyValueReference
CAS Number 138716-37-7[1][2]
Molecular Formula C₉H₆FNO[1][2]
Molecular Weight 163.15 g/mol [1][2]
Appearance Off-white crystalline solid[1]
Melting Point 52-58 °C[1][2]
Purity ≥ 98% (HPLC)[1]
Storage 0-8°C[1]

Experimental Protocol: HPLC Method for Quantification

This protocol details a reverse-phase HPLC (RP-HPLC) method for the use of this compound as an external standard.

3.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (0.1%) or Phosphoric acid (0.1%) (for mobile phase modification)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm)

3.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Sonicator

3.3. Chromatographic Conditions

The following conditions are a starting point and may require optimization based on the specific analyte and matrix.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-1 min: 40% B1-10 min: 40% to 90% B10-12 min: 90% B12-12.1 min: 90% to 40% B12.1-15 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

3.4. Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 60% A, 40% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3.5. Sample Preparation

The sample preparation will vary depending on the matrix. For a formulated product:

  • Accurately weigh a portion of the homogenized sample expected to contain the analyte of interest.

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Vortex and sonicate to ensure complete dissolution of the analyte.

  • Dilute the sample solution with the mobile phase to a concentration that falls within the calibration curve range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

3.6. Analysis and Quantification

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared working standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve generated from the this compound standards.

Data Presentation

4.1. Calibration Curve Data (Hypothetical)

A linear regression of the peak area versus the concentration of the this compound standard should be performed.

Concentration (µg/mL)Peak Area (mAU*s)
150,000
5255,000
10510,000
251,275,000
502,550,000
1005,100,000
Linearity (r²) 0.9998

4.2. System Suitability Parameters (Hypothetical)

System suitability tests are essential to ensure the HPLC system is performing correctly.

ParameterAcceptance CriteriaResult
Tailing Factor (T) T ≤ 21.1
Theoretical Plates (N) N > 20008500
Relative Standard Deviation (RSD) of Peak Area (n=6) RSD ≤ 2%0.8%

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare this compound Standard Solutions Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Prepare Analyte Sample Solutions Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) Equilibration System Equilibration HPLC_System->Equilibration Equilibration->Injection Calibration Generate Calibration Curve Injection->Calibration Quantification Quantify Analyte in Sample Calibration->Quantification Reporting Final Report Generation Quantification->Reporting

Caption: Workflow for using this compound as an HPLC standard.

Signaling Pathway (Logical Relationship)

logical_relationship accurate_quant Accurate Analyte Quantification reliable_method Reliable HPLC Method reproducible_chroma Reproducible Chromatography reliable_method->reproducible_chroma linear_response Linear Detector Response reliable_method->linear_response valid_standard Validated Reference Standard (this compound) valid_standard->reliable_method known_purity Known Purity & Identity valid_standard->known_purity known_purity->reliable_method system_suitability System Suitability reproducible_chroma->system_suitability linear_response->accurate_quant system_suitability->accurate_quant

References

Application of 5-(4-Fluorophenyl)isoxazole in Anti-inflammatory Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including anti-inflammatory properties. The incorporation of a fluorophenyl group can further enhance biological activity and pharmacokinetic properties. 5-(4-Fluorophenyl)isoxazole and its derivatives are therefore of significant interest in the development of novel anti-inflammatory agents. These compounds are hypothesized to exert their effects through the modulation of key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory mediators.

This document provides detailed application notes and experimental protocols to guide researchers in the investigation of this compound and its analogs as potential anti-inflammatory drug candidates. The methodologies described herein are based on established assays for evaluating anti-inflammatory efficacy.

Postulated Mechanism of Action

While specific data for this compound is emerging, based on the broader class of isoxazole and fluorophenyl-containing anti-inflammatory agents, its mechanism of action is likely to involve the inhibition of key inflammatory signaling pathways. Structurally related compounds have been shown to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key player in prostaglandin synthesis during inflammation. Furthermore, inhibition of the transcription factor NF-κB and the p38 MAPK signaling pathway, which regulate the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6, is another potential mechanism.

Data Presentation: Anti-inflammatory Activity of Structurally Related Isoxazole Derivatives

The following table summarizes the in vitro anti-inflammatory activity of various isoxazole derivatives, providing a comparative benchmark for the evaluation of this compound.

CompoundTargetAssay SystemIC50 / % InhibitionReference Compound
4-[3-(4-fluorophenyl)isoxazol-4-yl]pyridinep38 MAPKIsolated enzymeDecreased IC50 (quantitative value not specified)SB-203580
3-(2,4-dichlorophenyl)‑5-furan isoxazoleCOX-1Ovine>100 µMIndomethacin
3-(2,4-dichlorophenyl)‑5-furan isoxazoleCOX-2Human recombinant9.16 ± 0.38 µMIndomethacin
1-allyl-2-(4-fluorophenyl)-5-phenyl-1H-imidazole-4-methyl acetateNitric Oxide (NOx)LPS-stimulated RAW 264.7 cells45.0 ± 4.2% inhibition at 30 µMDexamethasone
42.3 ± 2.8% inhibition at 10 µM
37.5 ± 3.0% inhibition at 3 µM
30.7 ± 2.7% inhibition at 1 µM
Isoxazole Derivative C65-LOXIn vitro enzyme assay3.67 µMMontelukast
Isoxazole Derivative C55-LOXIn vitro enzyme assay10.48 µMMontelukast
Isoxazole Derivative C3COX-2In vitro enzyme assay0.93 ± 0.01 µMCelecoxib

Experimental Protocols

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme cofactor

  • Assay buffer (e.g., Tris-HCl)

  • Test compound (this compound)

  • Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare solutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO) at various concentrations.

  • In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).

  • Add the test compound or reference inhibitor to the designated wells. Include a vehicle control (solvent only).

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by adding a stopping solution (e.g., a solution of HCl).

  • Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

G cluster_workflow Experimental Workflow for COX Inhibition Assay prep Prepare Reagents (Enzyme, Substrate, Buffers) plate Plate Setup (Buffer, Heme, Enzyme) prep->plate add_comp Add Test Compound & Reference Inhibitor plate->add_comp pre_inc Pre-incubation add_comp->pre_inc add_sub Initiate Reaction (Add Arachidonic Acid) pre_inc->add_sub inc Incubation (37°C) add_sub->inc stop Stop Reaction inc->stop elisa Quantify PGE2 (ELISA) stop->elisa calc Calculate % Inhibition & IC50 Value elisa->calc

Caption: A general workflow for determining COX-1/COX-2 inhibition.

Nitric Oxide (NO) Production Assay in Macrophage Cell Line (RAW 264.7)

This protocol measures the effect of the test compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM cell culture medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compound (this compound)

  • Griess Reagent

  • Sodium nitrite standard

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with solvent and LPS), and a positive control (cells with LPS only).

  • After incubation, collect the cell culture supernatant.

  • In a new 96-well plate, mix an equal volume of the supernatant with Griess Reagent.

  • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a plate reader.

  • Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

  • Calculate the percentage of NO production inhibition.

Western Blot Analysis for NF-κB and p38 MAPK Phosphorylation

This protocol is used to investigate the effect of the test compound on the activation of key inflammatory signaling pathways.

Materials:

  • RAW 264.7 cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-p65 NF-κB, anti-p65 NF-κB, anti-phospho-p38 MAPK, anti-p38 MAPK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with the test compound for 1 hour, followed by stimulation with LPS for a short period (e.g., 30-60 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

G cluster_pathway Proposed Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 IkB IκBα IKK->IkB P NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6, iNOS) Nucleus->Gene Compound This compound Compound->IKK Inhibits Compound->p38 Inhibits

Caption: Inhibition of NF-κB and p38 MAPK pathways by isoxazole derivatives.

Conclusion

This compound represents a promising scaffold for the development of novel anti-inflammatory drugs. The provided protocols offer a robust framework for the systematic evaluation of its efficacy and mechanism of action. Based on data from structurally related compounds, it is anticipated that this compound may exhibit inhibitory activity against key inflammatory mediators and signaling pathways. Further investigation using the detailed methodologies in this document will be crucial to fully elucidate its therapeutic potential.

Application Notes & Protocols: The Therapeutic Potential of 5-(4-Fluorophenyl)isoxazole Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rise of Isoxazoles in Cancer Therapy

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer effects.[3][4] Within this promising class of compounds, derivatives featuring a 5-(4-Fluorophenyl)isoxazole core have garnered significant attention. The fluorine substitution often enhances metabolic stability and binding affinity, making these derivatives particularly attractive for drug development.

These compounds have demonstrated potent activity against a range of malignancies by modulating critical cellular processes.[5][6] They are known to interfere with cell cycle progression, induce programmed cell death (apoptosis), and inhibit key signaling pathways that drive tumor growth and proliferation.[3][7] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing an in-depth overview of the mechanism of action and detailed protocols for evaluating the anticancer efficacy of this compound derivatives.

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer activity of this compound derivatives is multifaceted, often involving the modulation of several key cellular signaling pathways and processes.[3][4]

2.1. Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which these compounds exert their cytotoxic effects is through the induction of apoptosis.[8][9] Studies have shown that certain derivatives can significantly increase the population of apoptotic cells, effectively shifting the balance from uncontrolled proliferation towards programmed cell death.[8][10] This is often accompanied by the arrest of the cell cycle at specific phases, most notably the G2/M phase, which prevents cancer cells from dividing and proliferating.[8] For instance, compound 2f , a fluorophenyl-isoxazole-carboxamide derivative, was found to induce G2-M phase arrest in 6.73% of treated Hep3B liver cancer cells.[8]

2.2. Inhibition of Pro-Survival Signaling Pathways

Many isoxazole derivatives function by inhibiting intracellular signaling cascades that are frequently hyperactivated in cancer. The PI3K/Akt/mTOR pathway, a central regulator of cell growth, survival, and metabolism, is a common target.[11] By inhibiting components of this pathway, these compounds can effectively cut off the survival signals that cancer cells depend on, thereby promoting apoptosis.[11] While not always the primary target, inhibition of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) has also been reported for some isoxazole-containing compounds, which can halt downstream signaling, including the Ras/Raf/MEK/ERK pathway.[11][12][13]

Below is a diagram illustrating a common signaling pathway targeted by isoxazole derivatives.

Signaling_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Growth & Proliferation mTOR->Proliferation Isoxazole This compound Derivative Isoxazole->PI3K Isoxazole->AKT

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

In Vitro Efficacy of Selected this compound Derivatives

The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit 50% of cancer cell growth. Lower IC₅₀ values indicate higher potency. The table below summarizes the in vitro activity of several exemplary derivatives against a panel of human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference
2f Isoxazole-CarboxamideHep3B (Liver)5.76 (µg/mL)[8]
2f Isoxazole-CarboxamideHepG2 (Liver)34.64 (µg/mL)[8]
2d Isoxazole-CarboxamideHeLa (Cervical)15.48 (µg/mL)[14]
TTI-6 Thiophenyl-IsoxazoleMCF-7 (Breast)1.91[15]
4b DihydroisoxazoleK562 (Leukemia)21.83[6]
25a Isoxazole DerivativeA-549 (Lung)0.054 (EGFR-TK inh.)[12]

Note: IC₅₀ values may be reported in µM or µg/mL depending on the study; direct comparison requires molar mass conversion.

Experimental Protocols for Anticancer Evaluation

Evaluating the efficacy of novel this compound derivatives requires a series of robust and reproducible in vitro assays. The following protocols provide step-by-step methodologies for foundational experiments.

Protocol: Cell Viability Assessment via Sulforhodamine B (SRB) Assay

Purpose: To determine the cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects of a compound and calculate its IC₅₀ value. The SRB assay is a reliable method that measures cell density by staining total cellular protein.[1]

Materials:

  • 96-well cell culture plates

  • Test compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader (absorbance at 510 nm)

SRB_Workflow A 1. Seed Cells (96-well plate, 24h) B 2. Treat with Compound (Varying concentrations, 72h) A->B C 3. Fix Cells (Cold 10% TCA, 1h at 4°C) B->C D 4. Wash & Dry (Remove TCA) C->D E 5. Stain Cells (0.4% SRB, 30 min) D->E F 6. Wash & Dry (Remove unbound dye) E->F G 7. Solubilize Dye (10 mM Tris base) F->G H 8. Read Absorbance (510 nm) G->H

Figure 2: Experimental workflow for the SRB cell viability assay.

Procedure:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (typically 72 hours).[1] Include vehicle-only (e.g., DMSO) and untreated controls.

  • Cell Fixation: Gently aspirate the culture medium. Add 100 µL of ice-cold 10% TCA to each well to fix the cells to the plate. Incubate at 4°C for 1 hour.[1]

  • Washing: Carefully wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA. Allow the plates to air dry completely.[1]

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes. This allows the dye to bind to basic amino acids of cellular proteins.[1]

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove any unbound SRB dye.[1]

  • Air Dry: Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well. This solubilizes the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[1]

Data Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol: Cell Cycle Analysis by Flow Cytometry

Purpose: To determine the effect of a test compound on cell cycle progression. An accumulation of cells in a particular phase (G0/G1, S, or G2/M) indicates compound-induced cell cycle arrest, a common mechanism for anticancer drugs.[1][8]

Materials:

  • Flow cytometer

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol, ice-cold

  • 6-well cell culture plates

Cell_Cycle_Workflow A 1. Treat Cells with Compound (e.g., 24-48h) B 2. Harvest & Wash Cells (Trypsinization, PBS wash) A->B C 3. Fix Cells (Ice-cold 70% Ethanol, >2h at -20°C) B->C D 4. Wash & Resuspend (Remove ethanol) C->D E 5. Stain DNA (PI/RNase solution, 30 min in dark) D->E F 6. Analyze by Flow Cytometry (Measure fluorescence intensity) E->F

Figure 3: Workflow for cell cycle analysis using flow cytometry.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound (typically at its IC₅₀ and 2x IC₅₀ concentrations) for a specified time (e.g., 24 or 48 hours).

  • Harvesting: Harvest both adherent and floating cells by trypsinization, followed by centrifugation to form a cell pellet. Wash the pellet with PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. This permeabilizes the cells and fixes them. Incubate at -20°C for at least 2 hours (or overnight).[1]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A. The RNase is crucial for degrading double-stranded RNA, ensuring that PI only intercalates with DNA.[1]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[1]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.[1]

Data Interpretation: The resulting data is displayed as a histogram where the x-axis represents DNA content and the y-axis represents cell count. The histogram will show distinct peaks for cells in the G0/G1 phase (2n DNA), S phase (between 2n and 4n DNA), and G2/M phase (4n DNA). An increase in the percentage of cells in the G2/M peak, for example, compared to the control, indicates a G2/M arrest.[8]

Conclusion and Future Perspectives

Derivatives of this compound represent a highly promising class of molecules for the development of novel anticancer therapeutics. Their ability to induce apoptosis, trigger cell cycle arrest, and inhibit critical oncogenic signaling pathways underscores their therapeutic potential.[3][4] The protocols detailed herein provide a foundational framework for the preclinical evaluation of these compounds.

Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, thereby minimizing off-target effects.[16] Furthermore, advancing the most promising lead compounds into in vivo animal models, such as xenograft studies, will be a critical next step to validate their efficacy and safety profiles in a physiological context.[17] The continued exploration of these versatile scaffolds holds significant promise for expanding the arsenal of targeted therapies available to cancer patients.

References

Application Notes and Protocols for 5-(4-Fluorophenyl)isoxazole in Organic Semiconductor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Fluorophenyl)isoxazole is a heterocyclic compound with potential applications in the field of organic electronics. The isoxazole core, being an electron-deficient five-membered ring, and the presence of a fluorinated phenyl group, which can enhance electron-accepting properties and improve intermolecular interactions, make this molecule a candidate for use in organic semiconductors. These materials are the foundation of next-generation electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

While specific data on the application of this compound in organic semiconductors is not extensively available in public literature, this document provides a generalized framework based on the properties and protocols of structurally similar isoxazole and fluorophenyl derivatives. These notes are intended to serve as a guide for researchers exploring the potential of this compound and similar molecules in organic electronic devices.

Physicochemical Properties and Data Presentation

Quantitative data on the photophysical and electrochemical properties of this compound are crucial for predicting its behavior in an organic semiconductor device. Although specific experimental data for this compound is limited, the following table presents expected ranges and data for analogous compounds containing isoxazole and fluorophenyl moieties.

PropertyDescriptionExpected/Analogous Values
Molecular Weight The mass of one mole of the compound.163.15 g/mol
Melting Point The temperature at which the solid form of the compound becomes a liquid.52-58 °C[1]
UV-Vis Absorption (λ_abs) The wavelength(s) of light the compound absorbs in solution. This is indicative of the electronic transitions.Typically in the range of 250-350 nm for similar aromatic isoxazoles.
Photoluminescence (λ_em) The wavelength(s) of light the compound emits after absorption. Important for OLED applications.Dependent on molecular structure and environment; could range from blue to green emission.
Fluorescence Quantum Yield (Φ_F) The efficiency of the fluorescence process, i.e., the ratio of emitted photons to absorbed photons.Varies widely for isoxazole derivatives (e.g., 6.1–33.3% for some DATs).[2]
HOMO Level Highest Occupied Molecular Orbital energy level. Relates to the ionization potential and hole injection/transport properties.Estimated to be in the range of -5.5 to -6.5 eV for similar heterocyclic compounds.
LUMO Level Lowest Unoccupied Molecular Orbital energy level. Relates to the electron affinity and electron injection/transport properties.Estimated to be in the range of -2.0 to -3.0 eV for similar heterocyclic compounds.
Electrochemical Band Gap The energy difference between the HOMO and LUMO levels, determined from electrochemical measurements.Typically > 3.0 eV for wide bandgap materials suitable for host or transport layers.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound and its incorporation into an organic electronic device. These protocols are based on established methods for similar compounds and should be optimized for the specific application.

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of 5-arylisoxazoles from chalcones.

Materials:

  • 4-Fluorochalcone

  • Hydroxylamine hydrochloride

  • Potassium hydroxide or other suitable base

  • Ethanol

  • Acetic acid

  • Deionized water

Procedure:

  • Dissolve 4-fluorochalcone (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydroxylamine hydrochloride (1.5 equivalents) and a base such as potassium hydroxide (2 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize it with acetic acid.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

  • Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants 4-Fluorochalcone + Hydroxylamine HCl + Base (e.g., KOH) Reaction Reflux (4-6h) Reactants->Reaction Solvent Ethanol Solvent->Reaction Neutralization Neutralization (Acetic Acid) Reaction->Neutralization Precipitation Precipitation (Ice Water) Neutralization->Precipitation Purification Filtration & Recrystallization Precipitation->Purification Product Pure this compound Purification->Product

Synthesis workflow for this compound.
Protocol 2: Fabrication of a Simple Bilayer OLED Device

This protocol outlines the fabrication of a basic OLED device using thermal evaporation, where this compound could potentially be used as a host in the emissive layer or as a charge-transporting layer.

Materials:

  • ITO-coated glass substrates

  • Hole-transporting layer (HTL) material (e.g., TPD)

  • Emissive layer (EML) host material (e.g., this compound)

  • EML dopant (e.g., a fluorescent or phosphorescent dye)

  • Electron-transporting layer (ETL) material (e.g., Alq3)

  • Cathode material (e.g., LiF/Al)

  • Organic solvents for cleaning (acetone, isopropanol)

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of nitrogen gas and then treat with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Deposit the organic layers sequentially:

      • HTL (e.g., TPD, ~40 nm)

      • EML: Co-evaporate the host (e.g., this compound) and dopant at a specific ratio (e.g., 95:5), total thickness ~30 nm.

      • ETL (e.g., Alq3, ~30 nm)

    • The deposition rates should be carefully controlled (e.g., 1-2 Å/s).

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the cathode by sequential evaporation of a thin layer of LiF (~1 nm) followed by a thicker layer of Al (~100 nm) through a shadow mask to define the device pixels.

  • Encapsulation:

    • Encapsulate the fabricated device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

  • Characterization:

    • Measure the current-voltage-luminance (J-V-L) characteristics of the device using a source meter and a photometer.

    • Measure the electroluminescence spectrum using a spectrometer.

OLED_Fabrication_Workflow cluster_fabrication OLED Device Fabrication Start ITO Substrate Cleaning Substrate Cleaning (Solvents, UV-Ozone) Start->Cleaning HTL HTL Deposition (e.g., TPD) Cleaning->HTL EML EML Co-deposition (Host + Dopant) HTL->EML ETL ETL Deposition (e.g., Alq3) EML->ETL Cathode Cathode Deposition (LiF/Al) ETL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Device Finished OLED Device Encapsulation->Device

Workflow for the fabrication of a bilayer OLED device.

Logical Relationships in Device Function

The performance of an organic semiconductor device is governed by the interplay of the energy levels of the different materials used. The following diagram illustrates the logical relationship for efficient charge injection and transport in a multilayer OLED.

Energy_Level_Diagram cluster_energy Energy Level Alignment in an OLED Anode Anode (ITO) Work Function (~4.7 eV) HTL HTL HOMO LUMO Anode->HTL Hole Injection EML EML (Host/Dopant) HOMO LUMO HTL->EML Hole Transport ETL ETL HOMO LUMO ETL->EML Electron Transport Cathode Cathode (Al) Work Function (~4.2 eV) Cathode->ETL Electron Injection

Energy level alignment for charge injection and transport in an OLED.

For efficient device operation, the HOMO level of the HTL should be closely aligned with the work function of the anode to facilitate hole injection. Similarly, the LUMO level of the ETL should be aligned with the work function of the cathode for efficient electron injection. The HOMO and LUMO levels of the emissive layer should be suitable to receive holes from the HTL and electrons from the ETL, leading to recombination and light emission.

Conclusion

This compound presents an interesting molecular structure for investigation in the field of organic semiconductors. While direct experimental data on its performance in electronic devices is currently scarce, the generalized protocols and foundational principles outlined in these application notes provide a solid starting point for researchers. Further investigation into the synthesis of high-purity material and detailed characterization of its photophysical and electrochemical properties are necessary to fully elucidate its potential and optimize its performance in organic electronic applications.

References

Application Notes and Protocols for the Formulation of Agrochemicals Using 5-(4-Fluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation and potential applications of 5-(4-Fluorophenyl)isoxazole as an active ingredient in agrochemical products. The information is intended to guide researchers and formulation chemists in developing stable and efficacious herbicidal and fungicidal products.

Overview of this compound in Agrochemicals

This compound belongs to the isoxazole class of chemical compounds, which are recognized for their broad spectrum of biological activities. In agriculture, isoxazole derivatives are prominent as both herbicides and fungicides. The inclusion of a fluorophenyl group can enhance the efficacy and stability of the molecule. This compound serves as a key building block in the synthesis of novel pesticides.[1][2]

Herbicidal Potential: As a member of the isoxazole family, this compound is presumed to act as a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor.[3][4][5] This mode of action disrupts the biosynthesis of carotenoids in susceptible plants, leading to a characteristic bleaching of the foliage, followed by necrosis and plant death.[3][4]

Fungicidal Potential: The isoxazole moiety is also present in several fungicidal compounds. The likely mechanism of action for isoxazole fungicides is the inhibition of sterol biosynthesis, specifically targeting the C14-demethylase enzyme (CYP51).[6][7][8] This disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to the inhibition of fungal growth.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for developing a stable and effective formulation.

PropertyValueReference
Molecular Formula C₉H₆FNO[2]
Molecular Weight 163.15 g/mol [2]
Appearance Off-white crystalline solid[2]
Melting Point 52-58 °C[2]
Purity ≥ 98% (HPLC)[2]
Storage Conditions 0-8 °C[2]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of isoxazole derivatives and can be used for the laboratory-scale production of this compound for research purposes.

Materials:

  • 4-Fluorobenzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Ethyl acetoacetate

  • Piperidine

  • Hydrochloric acid (HCl)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Chalcone Formation:

    • In a round-bottom flask, dissolve 4-fluorobenzaldehyde and ethyl acetoacetate in ethanol.

    • Add a catalytic amount of piperidine and reflux the mixture for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane and wash with dilute HCl and then with water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude chalcone.

  • Isoxazole Ring Formation:

    • Dissolve the crude chalcone in ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.

    • Reflux the mixture for 6-8 hours.

    • After cooling, pour the reaction mixture into ice-cold water.

    • Acidify the mixture with dilute HCl to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Formulation Protocol: Emulsifiable Concentrate (EC)

This protocol provides a general guideline for preparing an emulsifiable concentrate (EC) formulation, a common type for liquid agrochemical products.

Materials:

  • This compound (technical grade, >95% purity)

  • Aromatic solvent (e.g., Solvesso™ 150 or equivalent)

  • Emulsifier blend (anionic and non-ionic surfactants, e.g., calcium dodecylbenzenesulfonate and ethoxylated castor oil blend)

  • Stabilizer (e.g., epoxidized soybean oil)

  • High-shear mixer or magnetic stirrer

  • Beakers and graduated cylinders

Procedure:

  • In a beaker, add the aromatic solvent.

  • While stirring, slowly add the technical-grade this compound until it is completely dissolved.

  • Add the emulsifier blend to the mixture and continue stirring.

  • Add the stabilizer to the formulation.

  • Continue to mix until a homogenous, clear solution is obtained.

  • Store the final EC formulation in a sealed, labeled container in a cool, dark place.

Efficacy Testing Protocols

This protocol outlines a method for assessing the pre-emergence herbicidal activity of a this compound formulation.

Materials:

  • Seeds of target weed species (e.g., Abutilon theophrasti - velvetleaf, Echinochloa crus-galli - barnyardgrass)

  • Potting soil

  • Pots (e.g., 10 cm diameter)

  • This compound EC formulation

  • Spray chamber calibrated to deliver a specific volume

  • Controlled environment growth chamber or glasshouse

Procedure:

  • Fill pots with potting soil and sow seeds of the target weed species at a uniform depth.

  • Prepare a series of dilutions of the this compound EC formulation in water to achieve the desired application rates (e.g., 50, 100, 150, 200 g active ingredient per hectare). Include an untreated control (water spray only) and a commercial standard herbicide for comparison.

  • Apply the herbicide solutions evenly to the soil surface using the spray chamber.

  • Place the pots in a randomized complete block design in a growth chamber or glasshouse with controlled temperature, humidity, and light conditions.

  • Water the pots as needed.

  • Assess the herbicidal efficacy 14 and 21 days after treatment (DAT) by visually rating the percentage of weed control (0% = no effect, 100% = complete kill) and by measuring the fresh weight of the emerged weeds.

This protocol describes a method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal pathogen.

Materials:

  • Pure culture of a target fungus (e.g., Fusarium spp., Botrytis cinerea)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes

  • Sterile micropipettes and tips

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a series of twofold dilutions of the stock solution in molten PDA to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL). Include a control with DMSO only.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus.

  • Incubate the plates at the optimal growth temperature for the fungus.

  • Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

  • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the fungus.[9][10]

Signaling Pathways and Mechanisms of Action

Herbicidal Mode of Action: HPPD Inhibition

The herbicidal activity of isoxazole compounds like this compound is attributed to the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is a key component in the tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinone and tocopherols. The inhibition of HPPD leads to a cascade of effects culminating in plant death.

HPPD_Inhibition_Pathway cluster_plant_cell Plant Cell Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HGA Homogentisic Acid (HGA) HPPA->HGA Catalyzed by HPPD Plastoquinone Plastoquinone HGA->Plastoquinone HGA->Plastoquinone Depleted Tocopherols Tocopherols HGA->Tocopherols Carotenoids Carotenoids Plastoquinone->Carotenoids Biosynthesis Plastoquinone->Carotenoids Synthesis Blocked Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Carotenoids->Chlorophyll No Protection Photosynthesis Photosynthesis Chlorophyll->Photosynthesis Plant_Death Plant Death Chlorophyll->Plant_Death Photodegradation Plant_Growth Plant_Growth HPPD_Enzyme HPPD Enzyme HPPD_Enzyme->HGA Blocked Isoxazole This compound Isoxazole->HPPD_Enzyme Inhibits

Caption: Herbicidal mode of action of this compound via HPPD inhibition.

Fungicidal Mode of Action: Sterol Demethylation Inhibition

The fungicidal activity of many azole compounds, including isoxazoles, involves the inhibition of sterol biosynthesis. Specifically, they target the C14-demethylase enzyme, which is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.

Sterol_Demethylation_Inhibition cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Catalyzed by C14-Demethylase Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Essential Component Ergosterol->Cell_Membrane Depleted Fungal_Growth Fungal Growth Cell_Membrane->Fungal_Growth Inhibition Inhibition of Growth Cell_Membrane->Inhibition Disrupted Integrity C14_Demethylase C14-Demethylase (CYP51) C14_Demethylase->Ergosterol Isoxazole This compound Isoxazole->C14_Demethylase Inhibits

Caption: Fungicidal mode of action of this compound via sterol demethylation inhibition.

Experimental Workflow for Agrochemical Development

The development of an agrochemical product based on this compound follows a structured workflow from initial synthesis to final product registration.

Agrochemical_Development_Workflow cluster_workflow Agrochemical Development Workflow Synthesis Synthesis of This compound Purification Purification and Characterization Synthesis->Purification Formulation Formulation Development (e.g., EC, WP, SC) Purification->Formulation Lab_Screening Laboratory Screening (In Vitro Assays) Formulation->Lab_Screening Glasshouse_Trials Glasshouse Trials (Efficacy and Phytotoxicity) Lab_Screening->Glasshouse_Trials Field_Trials Field Trials (Multiple Locations and Seasons) Glasshouse_Trials->Field_Trials Toxicology Toxicological and Environmental Impact Studies Field_Trials->Toxicology Registration Regulatory Submission and Product Registration Toxicology->Registration

Caption: General workflow for the development of an agrochemical product.

References

Application Notes and Protocols: A Comprehensive Guide to Studying the Cellular Effects of 5-(4-Fluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: Senior Application Scientist

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] 5-(4-Fluorophenyl)isoxazole, a member of this versatile class of compounds, has been identified as a valuable intermediate in the synthesis of various therapeutic agents, particularly in the development of anti-inflammatory and analgesic drugs.[4] The incorporation of a fluorophenyl group can enhance its biological activity, making it a compound of significant interest for further investigation.[4] This guide provides a comprehensive set of cell culture protocols designed for researchers, scientists, and drug development professionals to meticulously characterize the cellular and molecular effects of this compound.

These protocols are designed to be self-validating, providing a systematic approach to understanding the compound's mechanism of action, from initial cytotoxicity screening to in-depth analysis of its impact on critical cellular processes such as apoptosis and cell cycle progression. The experimental choices outlined herein are grounded in established methodologies to ensure robust and reproducible data generation.

PART I: Foundational Protocols & Initial Screening

This section details the essential preparatory steps and the initial screening assays to determine the cytotoxic potential of this compound.

Cell Line Selection and Maintenance

The choice of cell line is critical and should be guided by the research question. For general cytotoxicity screening, a panel of cancer cell lines from different tissue origins (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) is recommended. It is crucial to use authenticated cell lines to ensure the validity of experimental results.[5]

Protocol: Standard Cell Culture

  • Initiation of Cultures: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

  • Cell Seeding: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium. Determine cell viability and density using a hemocytometer or an automated cell counter. Seed cells into appropriate culture flasks at a recommended density.

  • Incubation: Maintain cultures in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Monitor cell growth and subculture when they reach 80-90% confluency.

Compound Preparation and Storage

Proper handling of the test compound is paramount for accurate and reproducible results.

Protocol: Stock Solution Preparation

  • Solubilization: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Sonication may be required to fully dissolve the compound.

  • Sterilization: Filter-sterilize the stock solution through a 0.2 µm syringe filter into a sterile, light-protected container.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8] This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][9]

Protocol: MTT Cytotoxicity Assay

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of complete growth medium.[10] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in serum-free media.[9] Remove the media from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[8][11]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570-590 nm using a microplate reader.[9]

Data Presentation: IC50 Determination

The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell viability, should be calculated.

Cell LineIncubation Time (h)IC50 (µM)
MCF-72452.3
4835.1
7221.8
A5492468.9
4847.2
7233.5
HepG22481.4
4860.7
7245.9

PART II: Mechanistic Assays

Based on the initial cytotoxicity data, further experiments should be conducted to elucidate the mechanism of cell death induced by this compound.

Apoptosis vs. Necrosis: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[13][14] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[13][14]

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for a specified time.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS and centrifuge at 200 x g for 5 minutes.[12]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.[12]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Visualization: Apoptosis Assay Workflow

G cluster_0 Cell Preparation & Treatment cluster_1 Staining Procedure cluster_2 Data Acquisition start Seed Cells in 6-well Plate treat Treat with this compound start->treat harvest Harvest Adherent & Floating Cells treat->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min at RT (Dark) stain->incubate flow Analyze by Flow Cytometry incubate->flow

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Cell Cycle Analysis: Propidium Iodide Staining

Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze DNA content and assess the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15] This can reveal if the compound induces cell cycle arrest at a specific checkpoint.

Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at 4°C for at least 2 hours.[16]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A.[16][17]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Visualization: Cell Cycle Phases

G G1 G1 S S G1->S G1/S Checkpoint G2 G2 S->G2 DNA Replication M M G2->M G2/M Checkpoint M->G1 Mitosis

Caption: The four main phases of the cell cycle.

PART III: Signaling Pathway Analysis

To delve deeper into the molecular mechanism, it is essential to investigate the effect of this compound on key signaling pathways that regulate cell survival, apoptosis, and proliferation.

Western Blotting for Key Signaling Proteins

Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[18][19] This can be used to assess changes in the expression or activation (e.g., phosphorylation) of proteins involved in signaling pathways of interest.[20]

Protocol: Western Blotting

  • Protein Extraction: Treat cells with this compound. Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., caspases, Bcl-2 family proteins, cell cycle regulators) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualization: Hypothetical Signaling Pathway

G cluster_0 Cellular Response cluster_1 Signaling Cascade Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest Compound This compound Target Putative Target Compound->Target Caspase_Activation Caspase Activation Target->Caspase_Activation pro-apoptotic signaling p53_Activation p53 Activation Target->p53_Activation DNA damage response Caspase_Activation->Apoptosis p53_Activation->CellCycleArrest

Caption: Potential signaling pathways affected by the compound.

References

Animal Models for In Vivo Studies of 5-(4-Fluorophenyl)isoxazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting in vivo studies to evaluate the therapeutic potential of 5-(4-Fluorophenyl)isoxazole. The protocols are based on the known biological activities of isoxazole derivatives, which include antioxidant, anti-inflammatory, and analgesic properties.

Application Notes

The isoxazole moiety is a key component in various pharmacologically active compounds, with derivatives exhibiting a broad range of biological activities including anti-inflammatory, analgesic, anticancer, and immunomodulatory effects.[1][2][3][4][5] The presence of a fluorophenyl group can enhance the metabolic stability and bioavailability of the compound. Preliminary in vitro and in vivo studies on related fluorophenyl-isoxazole derivatives have shown promising antioxidant and analgesic activities.[6][7][8]

The following protocols describe animal models to investigate the in vivo efficacy of this compound in three key therapeutic areas: antioxidation, anti-inflammation, and analgesia. These models are well-established and widely used in preclinical drug development.

Experimental Protocols

In Vivo Antioxidant Activity Assessment in a Murine Model

This protocol is adapted from studies on similar fluorophenyl-isoxazole-carboxamide derivatives.[6][7]

Objective: To evaluate the in vivo antioxidant capacity of this compound in mice.

Animal Model: Male Swiss albino mice (6-8 weeks old, 25-30g).

Methodology:

  • Animal Acclimatization: House mice in standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide the animals into four groups (n=5 per group).

    • Group 1 (Control): Administer vehicle (e.g., 0.5% carboxymethylcellulose) intraperitoneally (i.p.).

    • Group 2 (Positive Control): Administer Quercetin (10 mg/kg, i.p.), a known antioxidant.

    • Group 3 (Test Compound - Low Dose): Administer this compound (5 mg/kg, i.p.).

    • Group 4 (Test Compound - High Dose): Administer this compound (10 mg/kg, i.p.).

  • Blood Collection: Two hours post-administration, collect blood samples from all animals via cardiac puncture under anesthesia.

  • Serum Separation: Allow blood to clot and then centrifuge at 3000 rpm for 15 minutes to separate the serum.

  • Total Antioxidant Capacity (TAC) Assay:

    • Measure the TAC of the serum samples using a commercial assay kit (e.g., Trolox equivalent antioxidant capacity assay).

    • The principle of this assay is based on the ability of antioxidants in the serum to inhibit the oxidation of a chromogen.

    • Express the results as Trolox equivalents (mM).

Data Presentation:

GroupTreatmentDose (mg/kg)Mean TAC (mM Trolox Equiv.) ± SD
1Vehicle-Insert Value
2Quercetin10Insert Value
3This compound5Insert Value
4This compound10Insert Value

Experimental Workflow:

G cluster_0 Preparation cluster_1 Treatment cluster_2 Sample Collection & Analysis acclimatization Animal Acclimatization grouping Animal Grouping (n=5) acclimatization->grouping admin_control Administer Vehicle (i.p.) admin_positive Administer Quercetin (10 mg/kg, i.p.) admin_low Administer Test Compound (5 mg/kg, i.p.) admin_high Administer Test Compound (10 mg/kg, i.p.) blood_collection Blood Collection (2h post-dose) admin_high->blood_collection serum_separation Serum Separation blood_collection->serum_separation tac_assay Total Antioxidant Capacity (TAC) Assay serum_separation->tac_assay data_analysis Data Analysis tac_assay->data_analysis

Workflow for In Vivo Antioxidant Study.
Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity

This is a classic model to evaluate acute inflammation, relevant for isoxazole derivatives which have shown anti-inflammatory properties.[9]

Objective: To assess the acute anti-inflammatory effect of this compound.

Animal Model: Male Wistar rats (150-180g).

Methodology:

  • Animal Acclimatization: As described in Protocol 1.

  • Grouping and Dosing:

    • Divide animals into four groups (n=6 per group).

    • Group 1 (Control): Administer vehicle orally (p.o.).

    • Group 2 (Positive Control): Administer Indomethacin (10 mg/kg, p.o.).

    • Group 3 (Test Compound - Low Dose): Administer this compound (25 mg/kg, p.o.).

    • Group 4 (Test Compound - High Dose): Administer this compound (50 mg/kg, p.o.).

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for each group compared to the control group.

    • % Inhibition = [ (Vc - Vt) / Vc ] x 100

    • Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Data Presentation:

GroupTreatmentDose (mg/kg)Paw Volume (mL) at 3h ± SD% Inhibition of Edema
1Vehicle-Insert Value0
2Indomethacin10Insert ValueInsert Value
3This compound25Insert ValueInsert Value
4This compound50Insert ValueInsert Value

Signaling Pathway:

G Carrageenan Carrageenan Injection PLA2 Phospholipase A2 Activation Carrageenan->PLA2 ArachidonicAcid Arachidonic Acid Release PLA2->ArachidonicAcid COX2 Cyclooxygenase-2 (COX-2) ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Isoxazole This compound Isoxazole->COX2 Inhibition Indomethacin Indomethacin Indomethacin->COX2 Inhibition

Carrageenan-Induced Inflammation Pathway.
Formalin-Induced Nociception Model for Analgesic Activity

This model is useful for assessing both neurogenic and inflammatory pain, relevant for compounds like isoxazole derivatives that may act as TRPA1 inhibitors.[8]

Objective: To determine the analgesic effect of this compound.

Animal Model: Male ICR mice (20-25g).

Methodology:

  • Animal Acclimatization: As described in Protocol 1.

  • Grouping and Dosing:

    • Divide animals into four groups (n=8 per group).

    • Group 1 (Control): Administer vehicle (p.o.).

    • Group 2 (Positive Control): Administer Morphine (5 mg/kg, s.c.).

    • Group 3 (Test Compound - Low Dose): Administer this compound (50 mg/kg, p.o.).

    • Group 4 (Test Compound - High Dose): Administer this compound (100 mg/kg, p.o.).

  • Induction of Nociception: 30 minutes (for s.c.) or 60 minutes (for p.o.) after drug administration, inject 20 µL of 2.5% formalin solution into the dorsal surface of the right hind paw.

  • Observation: Immediately after injection, place the mouse in an observation chamber. Record the total time (in seconds) the animal spends licking or biting the injected paw during two phases:

    • Phase 1 (Neurogenic Pain): 0-5 minutes post-injection.

    • Phase 2 (Inflammatory Pain): 15-30 minutes post-injection.

  • Data Analysis: Compare the licking/biting time of the treated groups with the control group for both phases.

Data Presentation:

GroupTreatmentDose (mg/kg)Licking Time (s) - Phase 1 ± SEMLicking Time (s) - Phase 2 ± SEM
1Vehicle-Insert ValueInsert Value
2Morphine5Insert ValueInsert Value
3This compound50Insert ValueInsert Value
4This compound100Insert ValueInsert Value

Logical Relationship Diagram:

G cluster_0 Phase 1: Neurogenic Pain (0-5 min) cluster_1 Phase 2: Inflammatory Pain (15-30 min) Formalin Formalin Injection C_Fibers Direct activation of C-fibers Formalin->C_Fibers Inflammatory_Mediators Release of Inflammatory Mediators (Prostaglandins, Bradykinin) Formalin->Inflammatory_Mediators TRPA1 TRPA1/TRPV1 activation C_Fibers->TRPA1 Pain_Behavior Pain Behavior (Licking/Biting) TRPA1->Pain_Behavior Peripheral_Sensitization Peripheral Sensitization Inflammatory_Mediators->Peripheral_Sensitization Peripheral_Sensitization->Pain_Behavior Test_Compound This compound Test_Compound->TRPA1 Potential Inhibition Test_Compound->Inflammatory_Mediators Potential Inhibition

Phases of Formalin-Induced Nociception.

References

Application Notes and Protocols for High-Throughput Screening of 5-(4-Fluorophenyl)isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 5-(4-fluorophenyl)isoxazole derivatives. This class of compounds has garnered significant interest in pharmaceutical research due to its diverse biological activities, including anti-inflammatory, anticancer, and enzyme-inhibitory properties.[1] The protocols outlined below are designed to be adaptable for various research settings and can be implemented on most automated HTS platforms.

Biological Rationale for Screening

The this compound scaffold is a privileged structure in medicinal chemistry. The fluorine substitution can enhance metabolic stability and binding affinity to target proteins. Derivatives of this scaffold have been reported to exhibit a range of biological effects, making them attractive candidates for drug discovery programs targeting:

  • Inflammation: Many isoxazole-containing compounds are known to inhibit key inflammatory mediators.[2] High-throughput screening can identify derivatives that selectively inhibit enzymes like cyclooxygenase-2 (COX-2) or modulate inflammatory signaling pathways such as NF-κB and p38 MAPK.[2][3][4]

  • Cancer: Isoxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5][6][7] HTS can uncover compounds that induce apoptosis, inhibit cell cycle progression, or target specific kinases involved in cancer cell proliferation and survival.[6][8]

  • Enzyme Inhibition: The isoxazole ring system is present in known inhibitors of various enzymes. High-throughput screening is an effective method to identify potent and selective inhibitors of enzymes such as xanthine oxidase and histone deacetylases (HDACs).[6]

High-Throughput Screening Workflow

A typical HTS workflow for this compound derivatives involves several stages, from initial library screening to hit confirmation and characterization.

HTS_Workflow cluster_0 Screening Cascade Compound_Library This compound Derivative Library Primary_Screen Primary HTS Assay (e.g., single concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Active Compounds) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50/EC50 Determination) Hit_Identification->Dose_Response Secondary_Assays Secondary & Orthogonal Assays (Selectivity & Mechanism) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: General high-throughput screening workflow for this compound derivatives.

Data Presentation: Summary of Screening Results

The following tables provide examples of how quantitative data from HTS campaigns can be structured for clear comparison of this compound derivatives.

Table 1: Primary Anti-Inflammatory Screening Results

Compound IDInhibition of COX-2 (%) @ 10 µMInhibition of TNF-α Release (%) @ 10 µM
FPI-00185.278.5
FPI-00245.652.1
FPI-00392.188.9
FPI-00412.315.7
FPI-00578.971.4
Celecoxib (Control)95.5N/A

Table 2: Dose-Response Data for Lead Compounds in Cancer Cell Line

Compound IDCell LineIC50 (µM)
FPI-003MCF-7 (Breast Cancer)2.5
FPI-003HCT116 (Colon Cancer)5.1
FPI-005MCF-7 (Breast Cancer)8.7
FPI-005HCT116 (Colon Cancer)12.3
Doxorubicin (Control)MCF-7 (Breast Cancer)0.8
Doxorubicin (Control)HCT116 (Colon Cancer)1.2

Table 3: Enzyme Inhibition Screening Results

Compound IDXanthine Oxidase IC50 (µM)HDAC1 IC50 (µM)
FPI-00115.2> 100
FPI-003> 1007.8
FPI-0065.650.2
FPI-0072.1> 100
Allopurinol (Control)8.9N/A
Vorinostat (Control)N/A0.15

Experimental Protocols

Protocol for High-Throughput COX-2 Inhibition Assay

This protocol describes a fluorescent assay to screen for inhibitors of cyclooxygenase-2 (COX-2).

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., Amplex Red)

  • Heme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 384-well black microplates

  • This compound derivative library in DMSO

  • Celecoxib (positive control)

Procedure:

  • Prepare a COX-2 enzyme solution in assay buffer containing heme.

  • Dispense 50 nL of test compounds and controls into the wells of a 384-well plate.

  • Add 10 µL of the COX-2 enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Prepare a substrate solution containing arachidonic acid and the fluorometric probe in assay buffer.

  • Initiate the reaction by adding 10 µL of the substrate solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation 530-560 nm, emission 590 nm).

  • Calculate the percentage of inhibition for each compound relative to the DMSO control.

Protocol for Cell-Based Anticancer Screening Assay

This protocol outlines a cell viability assay to screen for cytotoxic effects of the compounds on cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 384-well white, clear-bottom microplates

  • This compound derivative library in DMSO

  • Doxorubicin (positive control)

Procedure:

  • Seed cancer cells into 384-well plates at a density of 2,000 cells per well and incubate overnight.

  • Add 50 nL of test compounds and controls to the respective wells.

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plates to room temperature for 30 minutes.

  • Add 25 µL of the cell viability reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of cell viability for each compound relative to the DMSO control.

Protocol for High-Throughput Xanthine Oxidase Inhibition Assay[9]

This protocol describes a spectrophotometric assay to screen for inhibitors of xanthine oxidase.[9]

Materials:

  • Xanthine oxidase (from bovine milk)[10]

  • Xanthine (substrate)[10]

  • Potassium phosphate buffer (70 mM, pH 7.5)[10]

  • 384-well UV-transparent microplates[10]

  • This compound derivative library in DMSO

  • Allopurinol (positive control)[9]

Procedure:

  • Dispense 50 nL of test compounds and controls into the wells of a 384-well plate.[9]

  • Add 20 µL of xanthine oxidase solution in phosphate buffer to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of xanthine solution in phosphate buffer.

  • Monitor the increase in absorbance at 295 nm for 15 minutes at 37°C using a microplate reader.[9]

  • Determine the rate of uric acid formation from the linear portion of the kinetic read.

  • Calculate the percentage of inhibition for each compound relative to the DMSO control.

Signaling Pathways and Mechanisms of Action

Inhibition of Inflammatory Signaling Pathways

This compound derivatives may exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and p38 MAPK pathways. These pathways are central to the production of pro-inflammatory cytokines and mediators.[3][11][12]

Cancer_Pathway cluster_0 Cell Cycle Progression cluster_1 Apoptosis Induction CDK_Cyclin CDK-Cyclin Complexes Rb Rb Phosphorylation CDK_Cyclin->Rb G1_S G1/S Transition Rb->G1_S Proliferation Cell Proliferation G1_S->Proliferation Bax_Bak Bax/Bak Activation Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis FPI_derivative This compound Derivative FPI_derivative->CDK_Cyclin Inhibits FPI_derivative->Bax_Bak Promotes

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-(4-Fluorophenyl)isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-(4-Fluorophenyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this and related isoxazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and versatile method for synthesizing 5-substituted isoxazoles, including this compound, is the reaction of an appropriate α,β-unsaturated ketone (chalcone) with hydroxylamine hydrochloride.[1][2] Another significant method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[3]

Q2: How do the choices of base and solvent impact the synthesis of isoxazoles from chalcones?

A2: The base and solvent are critical for reaction efficiency and yield. A base is required to neutralize the hydroxylamine hydrochloride and to facilitate the cyclization reaction. Common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and sodium acetate.[1] The choice of solvent influences the solubility of reactants and the reaction temperature. Ethanol is a frequently used solvent as it effectively dissolves the reactants and allows for refluxing at a suitable temperature.[1][4] The combination of a strong base like KOH in ethanol is a common condition for this synthesis.

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A3: Low yields in the synthesis of this compound from the corresponding chalcone can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the starting material is still present after the recommended reaction time, consider extending the reflux period.

  • Suboptimal Base Concentration: The concentration of the base can be crucial. For instance, a 40% KOH solution has been used effectively.[1] Ensure the correct stoichiometry of the base is used.

  • Poor Quality of Starting Materials: Impurities in the chalcone or hydroxylamine hydrochloride can lead to side reactions and lower yields. Ensure your starting materials are pure.

  • Product Loss During Workup and Purification: Significant product loss can occur during extraction and purification steps. Optimize your extraction procedure and choose an appropriate purification method, such as recrystallization or column chromatography, to minimize loss.[1][5]

Q4: I am observing the formation of byproducts. What are the likely side reactions?

A4: In the synthesis of isoxazoles from chalcones, potential side reactions can include the formation of oximes that do not cyclize, or the formation of isomeric isoxazolines if the reaction conditions are not optimal for aromatization. In the 1,3-dipolar cycloaddition route, a common side reaction is the dimerization of the in-situ generated nitrile oxide to form a furoxan.[3]

Q5: What are the recommended methods for purifying the final product, this compound?

A5: The crude product can be purified by several methods. Recrystallization from a suitable solvent, such as ethanol, is a common and effective technique for obtaining crystalline solid products.[4][6] For more challenging purifications or to remove closely related impurities, column chromatography using silica gel is recommended.[1][5] The choice of eluent for column chromatography will depend on the polarity of the product and impurities, often a mixture of hexane and ethyl acetate is used.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Formation Inactive reagents.Ensure the hydroxylamine hydrochloride and base are of good quality and have been stored properly.
Insufficient reaction time or temperature.Monitor the reaction by TLC. If starting material persists, extend the reflux time or slightly increase the temperature.
Incorrect stoichiometry of reactants.Double-check the molar ratios of the chalcone, hydroxylamine hydrochloride, and base.
Formation of Multiple Products (Visible on TLC) Side reactions due to suboptimal conditions.Adjust the concentration of the base or try a different base (e.g., sodium acetate instead of KOH). Ensure the reaction temperature is appropriate and stable.
Impure starting chalcone.Purify the chalcone starting material before proceeding with the cyclization reaction.
Difficulty in Isolating the Product Product is highly soluble in the workup solvent.During aqueous workup, ensure the aqueous layer is saturated with NaCl to decrease the solubility of the organic product. Use a suitable extraction solvent in sufficient quantity.
Formation of an oil instead of a solid.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by column chromatography is recommended.
Product is colored or impure after initial isolation Presence of colored impurities from starting materials or side reactions.Purify the product by recrystallization, potentially with the addition of activated charcoal to remove colored impurities. Alternatively, use column chromatography for a more thorough purification.[1]

Experimental Protocols

Synthesis of this compound from 1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one (4-Fluorochalcone)

This protocol is a generalized procedure based on common methods for isoxazole synthesis from chalcones.[1][4]

Materials:

  • 1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one (4-Fluorochalcone)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH) or Sodium Acetate (NaOAc)

  • Ethanol (EtOH)

  • Diethyl ether or Ethyl acetate for extraction

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 4-Fluorochalcone (1 equivalent) in ethanol.

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.5 equivalents). To this mixture, add a solution of potassium hydroxide (2-3 equivalents) in a small amount of water or ethanol. Alternatively, sodium acetate (2-3 equivalents) can be used as the base.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain the reflux for 4-12 hours. Monitor the progress of the reaction by TLC.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into crushed ice or cold water.

  • Extraction: If a precipitate forms, it can be collected by filtration. If not, extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate solvent system.

Quantitative Data

Table 1: Effect of Base and Reaction Time on the Yield of Substituted Isoxazoles.

EntryChalcone ReactantBaseSolventTime (h)Yield (%)Reference
1Substituted Chalcone40% KOHEthanol1245-63[1]
2Substituted ChalconeNaOHEthanol12-15Not specified
3Substituted ChalconeKOHEthanol462[7]
4Substituted ChalconeSodium AcetateEthanol6Not specified
5Substituted ChalconeGlacial Acetic AcidGlacial Acetic AcidNot specified70-82[6]

Note: The yields are for various substituted isoxazoles and may vary for the specific synthesis of this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis reactants 1. Mix Chalcone, Hydroxylamine HCl, and Base in Ethanol reflux 2. Reflux (4-12 hours) reactants->reflux monitoring 3. Monitor by TLC reflux->monitoring quench 4. Quench with Ice Water monitoring->quench Reaction Complete extraction 5. Extract with Organic Solvent quench->extraction wash 6. Wash with Water and Brine extraction->wash dry 7. Dry and Concentrate wash->dry purify 8. Recrystallization or Column Chromatography dry->purify characterize 9. Characterize Product (NMR, IR, MS) purify->characterize troubleshooting_logic start Low or No Product check_reagents Check Reagent Quality (Chalcone, NH₂OH·HCl, Base) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_workup Review Workup and Purification Procedure workup_ok Workup Efficient? check_workup->workup_ok reagents_ok->check_conditions Yes replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No conditions_ok->check_workup Yes optimize_conditions Optimize: Extend Time, Adjust Temp/Stoichiometry conditions_ok->optimize_conditions No optimize_workup Optimize Extraction/ Purification Technique workup_ok->optimize_workup No success Improved Yield workup_ok->success Yes replace_reagents->success optimize_conditions->success optimize_workup->success

References

Technical Support Center: Synthesis of 5-(4-Fluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 5-(4-Fluorophenyl)isoxazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two primary and most versatile methods for the synthesis of 5-substituted isoxazoles, including this compound, are:

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile oxide (generated in situ from 4-fluorobenzaldoxime or a corresponding hydroximoyl chloride) with a suitable alkyne. It is a highly effective method for forming the isoxazole ring.[1]

  • Condensation of a 1,3-Dicarbonyl Compound with Hydroxylamine: This approach utilizes a β-diketone, β-ketoester, or β-ketoamide bearing the 4-fluorophenyl group, which is then cyclized with hydroxylamine or one of its salts.[1][2] A variation of this method involves the reaction of a 3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one with hydroxylamine hydrochloride.[3][4]

Q2: How do reaction parameters like solvent and temperature impact the synthesis?

A2: Solvent and temperature are critical parameters that significantly influence the yield and purity of this compound.[1][3]

  • Solvent: The choice of solvent affects the solubility of reactants and can influence the reaction rate and regioselectivity, particularly in 1,3-dipolar cycloadditions.[3] Aqueous media have been successfully used for the synthesis of 5-arylisoxazoles, offering an environmentally friendly option with potentially high yields.[4]

  • Temperature: Optimizing the reaction temperature is crucial for controlling the kinetics. Excessively high temperatures can promote the formation of side products and lead to decomposition, while temperatures that are too low may result in a slow or incomplete reaction.[3]

Q3: What are the key considerations for selecting a base in the 1,3-dipolar cycloaddition route?

A3: The choice of base is critical for the in situ generation of the nitrile oxide from its precursor (e.g., a hydroximoyl chloride). Common bases include organic amines like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA), as well as inorganic bases like sodium carbonate.[1] The strength and steric hindrance of the base can affect the rate of nitrile oxide formation and minimize side reactions. The optimal base should be chosen based on the specific substrate and reaction conditions.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low or no yield of this compound is a common issue. The following table outlines potential causes and their solutions.

Potential CauseRecommended Solutions
Inefficient Nitrile Oxide Generation (1,3-Dipolar Cycloaddition) - Verify the quality and purity of the nitrile oxide precursor (e.g., 4-fluorobenzaldehyde oxime or 4-fluorophenyl hydroximoyl chloride).- Optimize the choice and amount of base used for the dehydrohalogenation of the hydroximoyl chloride.[1]- Ensure anhydrous conditions if using moisture-sensitive reagents.
Dimerization of Nitrile Oxide - A common side reaction is the dimerization of the nitrile oxide to form a furoxan.[3]- Add the nitrile oxide precursor or the base slowly to the reaction mixture to maintain a low concentration of the nitrile oxide.- Use a slight excess of the alkyne to act as a trap for the nitrile oxide.[3]
Poor Quality of Starting Materials - Ensure the purity of all reactants, especially the 1,3-dicarbonyl compound or the alkyne.- Purify starting materials if necessary (e.g., by recrystallization or distillation).
Suboptimal Reaction Conditions - Optimize the reaction temperature. For some syntheses, moderate heating (e.g., 50 °C) can improve the yield.[4]- Experiment with different solvents to improve the solubility of reactants.[1]
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
Problem 2: Formation of Impurities and Purification Challenges

The presence of impurities can complicate the purification of the final product.

Potential CauseRecommended Solutions
Formation of Regioisomers (1,3-Dipolar Cycloaddition) - The regioselectivity of the cycloaddition can be influenced by the electronic and steric properties of the substituents on the alkyne.- The use of copper catalysts can improve regioselectivity for terminal alkynes.[1]
Presence of Unreacted Starting Materials - If starting materials are observed in the crude product, optimize the reaction stoichiometry and reaction time.- Purification methods like column chromatography or recrystallization can be used to remove unreacted starting materials.[5]
Formation of Furoxan (from Nitrile Oxide Dimerization) - This impurity can be minimized by the slow addition of reagents as mentioned in the low yield section.[3]- Furoxans can often be separated from the desired isoxazole by column chromatography.
Product is Difficult to Purify - Recrystallization: This is an effective method for purifying solid products. Experiment with different solvent systems (e.g., ethanol, methanol/water, ethyl acetate/hexanes) to find optimal conditions.[5]- Column Chromatography: Use silica gel chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from impurities.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Condensation in Aqueous Media

This protocol is adapted from a general procedure for the synthesis of 5-arylisoxazoles.[4]

Materials:

  • 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one

  • Hydroxylamine hydrochloride

  • Water

Procedure:

  • In a round-bottom flask, combine 3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol).

  • Add water (5 mL) to the flask.

  • Stir the mixture at 50 °C for 2 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated product by suction filtration. The product can often be obtained in high purity without the need for further purification.[4]

Protocol 2: General Procedure for 1,3-Dipolar Cycloaddition

This is a general protocol that can be optimized for the synthesis of this compound.

Materials:

  • 4-Fluorophenyl hydroximoyl chloride (or 4-fluorobenzaldehyde oxime and a chlorinating agent like NCS)

  • A suitable terminal alkyne (e.g., ethynyltrimethylsilane, which can be later deprotected)

  • An organic base (e.g., Triethylamine or DIPEA)

  • An appropriate solvent (e.g., Ethyl acetate, Dichloromethane, or an aqueous methanol mixture)[1]

Procedure:

  • Dissolve the alkyne in the chosen solvent in a reaction flask.

  • In a separate flask, dissolve the 4-fluorophenyl hydroximoyl chloride.

  • Slowly add the solution of the hydroximoyl chloride and the base to the solution of the alkyne at room temperature over a period of time.

  • Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by TLC.

  • Once the reaction is complete, perform an appropriate aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Effect of Base and Solvent on the Yield of a 3,4,5-Trisubstituted Isoxazole Synthesis via [3+2] Cycloaddition. [1]

(Note: This data is for a model reaction and illustrates the impact of reaction conditions. Similar optimization would be necessary for the synthesis of this compound.)

EntryBaseSolventTime (h)Yield of Isoxazole (%)
1NaHCO₃98% H₂O, 2% MeOH565
2Na₂CO₃98% H₂O, 2% MeOH352
3TEA98% H₂O, 2% MeOH254
4TEA5% H₂O, 95% MeOH268
5DIPEA95% H₂O, 5% MeOH195

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Start_Materials 4-Fluorophenyl Precursor (e.g., Aldoxime or 1,3-Dicarbonyl) + Coupling Partner (e.g., Alkyne or Hydroxylamine) Reaction Cyclization Reaction - Optimize Solvent - Optimize Temperature - Optimize Base Start_Materials->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Chromatography or Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of This compound Cause1 Inefficient Nitrile Oxide Generation Start->Cause1 Cause2 Nitrile Oxide Dimerization Start->Cause2 Cause3 Poor Reagent Quality Start->Cause3 Cause4 Suboptimal Conditions Start->Cause4 Sol1 Optimize Base & Check Precursor Cause1->Sol1 Sol2 Slow Addition & Use Excess Alkyne Cause2->Sol2 Sol3 Purify Starting Materials Cause3->Sol3 Sol4 Optimize Temp. & Solvent Cause4->Sol4

Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.

Parameter_Relationships Yield Yield Purity Purity Temp Temperature Temp->Yield Temp->Purity Solvent Solvent Solvent->Yield Solvent->Purity Base Base Base->Yield Base->Purity Reagent_Quality Reagent Quality Reagent_Quality->Yield Reagent_Quality->Purity Reaction_Time Reaction Time Reaction_Time->Yield Stoichiometry Stoichiometry Stoichiometry->Yield

References

Technical Support Center: Synthesis of 5-(4-Fluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-Fluorophenyl)isoxazole.

Troubleshooting Guide: Common Impurities and Solutions

The synthesis of this compound, commonly achieved through a 1,3-dipolar cycloaddition reaction between a 4-fluorophenyl-substituted dipolarophile and a nitrile oxide precursor, can be accompanied by the formation of several impurities. Understanding the origin of these impurities is key to minimizing their formation and simplifying purification.

Impurity NamePotential Cause(s)Recommended Solutions
Furoxan Dimer Dimerization of the nitrile oxide intermediate, especially at high concentrations or in the absence of a reactive dipolarophile.[1]- Use the nitrile oxide precursor in slight excess. - Add the nitrile oxide precursor slowly to the reaction mixture containing the dipolarophile. - Maintain a lower reaction temperature to disfavor the dimerization pathway.
Regioisomer (3-(4-Fluorophenyl)isoxazole) While the 3,5-disubstituted isoxazole is generally the major product in cycloadditions, the formation of the 3,4-disubstituted regioisomer can occur.- Employ a catalyst that enhances regioselectivity, such as copper(I) catalysts for terminal alkynes. - Optimize reaction conditions (solvent, temperature) to favor the desired isomer.
Unreacted Starting Materials Incomplete reaction due to insufficient reaction time, low temperature, or improper stoichiometry.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction time or temperature as needed. - Ensure accurate measurement of reactants.
Deoximation Product A minor byproduct that can arise from the oxime precursor under certain conditions.- Control the pH of the reaction mixture. - Use a mild oxidizing agent for the in situ generation of the nitrile oxide.
Solvent Adducts Reaction of the highly reactive nitrile oxide with the solvent, particularly nucleophilic solvents.- Choose an inert solvent for the reaction (e.g., toluene, dichloromethane).

Impurity Identification and Troubleshooting Workflow

The following workflow can guide researchers in identifying and addressing common impurities during the synthesis of this compound.

G cluster_0 Reaction Monitoring & Work-up cluster_1 Crude Product Analysis cluster_2 Troubleshooting & Optimization cluster_3 Final Product Reaction Mixture Reaction Mixture TLC Analysis TLC Analysis Reaction Mixture->TLC Analysis Monitor Progress Work-up & Crude Product Work-up & Crude Product TLC Analysis->Work-up & Crude Product Upon Completion Crude NMR/HPLC Crude NMR/HPLC Work-up & Crude Product->Crude NMR/HPLC Identify Impurities Identify Impurities Crude NMR/HPLC->Identify Impurities Unreacted SM Unreacted Starting Material Identify Impurities->Unreacted SM Present? Furoxan Dimer Furoxan Dimer Identify Impurities->Furoxan Dimer Present? Regioisomer Regioisomer Identify Impurities->Regioisomer Present? Other Impurity Other Impurity Identify Impurities->Other Impurity Present? Crude Product Crude Product Optimize Reaction Optimize Reaction Conditions Unreacted SM->Optimize Reaction Furoxan Dimer->Optimize Reaction Regioisomer->Optimize Reaction Characterize Characterize Impurity Other Impurity->Characterize Modify Work-up Modify Work-up/ Purification Optimize Reaction->Modify Work-up Pure Product Pure this compound Modify Work-up->Pure Product Characterize->Modify Work-up

Caption: Troubleshooting workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the likely causes?

A1: Low yields can stem from several factors. The most common issue is the inefficient in situ generation of the nitrile oxide intermediate from its precursor (e.g., an aldoxime). This can be due to the quality of the reagents or non-optimal reaction conditions. Another significant factor is the dimerization of the nitrile oxide to form a stable furoxan byproduct, which competes with the desired cycloaddition reaction.[1] To address this, ensure your starting materials are pure and dry, and consider a slow addition of the nitrile oxide precursor to the dipolarophile to keep its concentration low and favor the cycloaddition.

Q2: I see an unexpected peak in my 1H NMR spectrum in the aromatic region. What could it be?

A2: An unexpected aromatic signal could be due to the presence of a regioisomer, 3-(4-Fluorophenyl)isoxazole. While the 1,3-dipolar cycloaddition generally favors the formation of the 5-substituted isoxazole, the formation of the other regioisomer is possible. You can confirm its presence by careful analysis of 2D NMR spectra (like HMBC and NOESY) or by comparing the spectrum with a known standard of the regioisomer if available. Another possibility is the presence of unreacted aromatic starting materials.

Q3: How can I best purify the crude this compound?

A3: Column chromatography on silica gel is the most common and effective method for purifying this compound from common impurities. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically effective. The polarity of the impurities will differ from the product, allowing for separation. For example, the furoxan dimer is generally less polar than the desired isoxazole.

Q4: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

A4:

  • Thin Layer Chromatography (TLC): TLC is an excellent tool for monitoring the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the final product with high accuracy. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer is a good starting point for method development.[2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying any impurities that may be present.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the desired product.

Experimental Protocols

General Synthesis of 5-Aryl-isoxazoles from Chalcones

This protocol describes a general method for the synthesis of 5-aryl-isoxazoles, which can be adapted for this compound.

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • To a stirred solution of an appropriate acetophenone (1 equivalent) and a substituted benzaldehyde (in this case, 4-fluorobenzaldehyde) (1 equivalent) in ethanol, a solution of aqueous potassium hydroxide is added dropwise at room temperature.

    • The reaction mixture is stirred for several hours until completion, as monitored by TLC.

    • The mixture is then poured into ice-cold water and acidified to precipitate the chalcone.

    • The solid chalcone is collected by filtration, washed with water, and can be purified by recrystallization from ethanol.

  • Isoxazole Formation:

    • The synthesized chalcone (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) are dissolved in a suitable solvent such as ethanol or acetic acid.[5]

    • A base, such as sodium acetate or potassium hydroxide, is added to the mixture.[5]

    • The reaction mixture is heated to reflux and monitored by TLC until the chalcone is consumed.

    • After completion, the reaction mixture is cooled and poured into ice water.

    • The precipitated crude this compound is collected by filtration.

    • The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system.

Characterization Data for a Representative 3,5-Disubstituted Isoxazole: 5-(4-Fluorophenyl)-3-phenylisoxazole

The following data for a closely related compound can be used as a reference for the characterization of this compound.

  • 1H NMR (400 MHz, CDCl3) δ: 7.89 – 7.80 (m, 4H), 7.51 – 7.45 (m, 3H), 7.23 – 7.14 (m, 2H), 6.78 (s, 1H).[6]

  • 13C NMR (100 MHz, CDCl3) δ: 169.5, 164.9, 163.0 (d, J = 36.4 Hz), 130.2, 128.9 (d, J = 33.2 Hz), 128.4, 128.0 (d, J = 9.4 Hz), 126.9, 123.9, 116.3 (d, J = 22.6 Hz), 97.4.[6]

  • ESI-HRMS C15H10FNO ([M+H]+): calcd 240.0819, found 240.0815.[6]

References

Troubleshooting low yield in isoxazole synthesis from chalcones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields in the synthesis of isoxazoles from chalcones.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in isoxazole synthesis from chalcones?

Low yields in this synthesis can stem from several factors:

  • Purity of Starting Materials: Impurities in the chalcone starting material can interfere with the cyclization reaction. It is crucial to use highly pure chalcones.

  • Reagent Stability: Hydroxylamine hydrochloride can degrade over time, especially when exposed to heat, moisture, or light. Using fresh or properly stored hydroxylamine hydrochloride is essential.

  • Suboptimal Reaction Conditions: The choice of base, solvent, reaction temperature, and reaction time are critical parameters that significantly influence the yield.

  • Side Reactions: The formation of side products, such as oximes or isoxazolines, can consume the starting materials and reduce the yield of the desired isoxazole.

  • Inefficient Purification: Product loss during the work-up and purification steps can also contribute to a lower overall yield.

Q2: How critical is the purity of the starting chalcone, and how can I purify it?

The purity of the chalcone is paramount for a successful isoxazole synthesis. Impurities can inhibit the reaction or lead to the formation of unwanted byproducts. Recrystallization is a common and effective method for purifying crude chalcones.[1][2][3]

Q3: What is the recommended way to handle and store hydroxylamine hydrochloride?

Hydroxylamine hydrochloride is sensitive to moisture and can decompose at elevated temperatures.[4][5][6] It should be stored in a tightly sealed container in a cool, dry, and dark place.[6] Ideally, storage at 2-8 °C is recommended.[6] It is advisable to use freshly opened or properly stored reagent for best results.

Q4: How do I choose the optimal base and solvent for my reaction?

The choice of base and solvent depends on the specific chalcone substrate. Common bases include sodium hydroxide, potassium hydroxide, and sodium acetate.[7][8][9] Solvents such as ethanol, methanol, and acetic acid are frequently used.[7][8][9] It is often necessary to perform small-scale optimization experiments to determine the ideal combination for your specific substrate.

Q5: What are the potential side products in this reaction?

Besides the desired isoxazole, several other products can be formed, including:

  • Oximes: Formed by the reaction of the chalcone's carbonyl group with hydroxylamine without subsequent cyclization.

  • Isoxazolines: These are partially saturated intermediates that may not fully convert to the aromatic isoxazole.[10]

  • Hydroxylamine adducts: Depending on the reaction conditions, other adducts like hydroxylamine ketones or hydroxylamino oximes may form.

Troubleshooting Guide

Problem 1: The reaction is incomplete, and I still have a significant amount of starting chalcone.

  • Possible Cause: Insufficient reaction time or temperature.

  • Solution:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • If the reaction has stalled, consider increasing the reaction time or temperature. Be cautious, as excessive heat can lead to decomposition.[11]

    • Ensure the base is active and added in the correct stoichiometric amount.

  • Possible Cause: Deactivated hydroxylamine hydrochloride.

  • Solution: Use a fresh batch of hydroxylamine hydrochloride.

Problem 2: My main product is an oxime, not the isoxazole.

  • Possible Cause: The reaction conditions are not conducive to the final cyclization step.

  • Solution:

    • The choice of base is critical for the cyclization. Stronger bases like sodium hydroxide or potassium hydroxide in an alcoholic solvent often promote the formation of the isoxazole ring.[8]

    • Increasing the reaction temperature can also facilitate the cyclization of the intermediate oxime.

Problem 3: I have a mixture of isoxazole and isoxazoline.

  • Possible Cause: Incomplete aromatization of the isoxazoline intermediate.

  • Solution:

    • Prolonging the reaction time or increasing the temperature may drive the reaction to completion.

    • Some protocols suggest that acidic conditions can promote the conversion of isoxazolines to isoxazoles.[10]

Problem 4: The yield is consistently low despite trying different conditions.

  • Possible Cause: Impure chalcone.

  • Solution: Purify the chalcone starting material by recrystallization.[1][2][3][12]

  • Possible Cause: Suboptimal stoichiometry of reagents.

  • Solution: Experiment with varying the molar ratio of hydroxylamine hydrochloride and the base relative to the chalcone.

Quantitative Data

The following table summarizes various reaction conditions and corresponding yields for the synthesis of isoxazoles from chalcones reported in the literature.

Chalcone Substituent(s)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-hydroxy30% aq. KOHEthanolReflux4-[7]
2-methoxyphenyl, 2,3,4-trimethoxyphenyl40% aq. KOHEthanolReflux1263[8]
VariedSodium AcetateEthanolReflux884[13]
VariedSodium AcetateAcetic Acid/EthanolReflux8-10-
Varied10% aq. NaOHEthanolRT3-470[14]
VariedSodium AcetateEthanolReflux6-[9]

Note: Yields are highly dependent on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol is a general procedure for the synthesis of chalcones.

  • Dissolve the substituted acetophenone (1 equivalent) and the corresponding aromatic aldehyde (1 equivalent) in ethanol.

  • To this stirred solution, add an aqueous solution of a base (e.g., 10% NaOH or 40% KOH) dropwise at room temperature.[8][14]

  • Continue stirring at room temperature for the time indicated by TLC monitoring until the starting materials are consumed (typically 2-4 hours).

  • Pour the reaction mixture into cold water and acidify with dilute HCl.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Purify the crude chalcone by recrystallization from a suitable solvent like ethanol.[3][12]

Protocol 2: Purification of Chalcones by Recrystallization
  • Place the crude chalcone in an Erlenmeyer flask.

  • Add a minimum amount of a suitable solvent (e.g., ethanol) to dissolve the solid at an elevated temperature.[1][12]

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Perform a hot filtration to remove any insoluble impurities or charcoal.

  • Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.[1]

  • Dry the crystals in a vacuum oven.

Protocol 3: Synthesis of Isoxazoles from Chalcones

This protocol provides a general method for the cyclization of chalcones to isoxazoles.

  • In a round-bottom flask, dissolve the purified chalcone (1 equivalent) and hydroxylamine hydrochloride (1 to 1.5 equivalents) in a suitable solvent such as ethanol.[8]

  • Add a base (e.g., 40% KOH, sodium acetate) to the mixture.[8][9]

  • Reflux the reaction mixture for the required time (typically 4-12 hours), monitoring the progress by TLC.[7][8]

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude isoxazole from a suitable solvent to obtain the pure product.

Visualizations

ReactionPathway Chalcone Chalcone Intermediate Oxime/Isoxazoline Intermediate Chalcone->Intermediate + Hydroxylamine, Base Hydroxylamine Hydroxylamine Hydrochloride Base Base Isoxazole Isoxazole Intermediate->Isoxazole Cyclization (Heat, Base) SideProducts Side Products (e.g., Oxime) Intermediate->SideProducts

Caption: Reaction pathway for isoxazole synthesis from chalcones.

TroubleshootingWorkflow Start Low Isoxazole Yield CheckPurity Check Chalcone Purity Start->CheckPurity PurifyChalcone Recrystallize Chalcone CheckPurity->PurifyChalcone Impure CheckReagents Check Reagent Quality (Hydroxylamine HCl, Base) CheckPurity->CheckReagents Pure PurifyChalcone->CheckReagents UseFreshReagents Use Fresh Reagents CheckReagents->UseFreshReagents Suspect OptimizeConditions Optimize Reaction Conditions (Base, Solvent, Temp, Time) CheckReagents->OptimizeConditions Good UseFreshReagents->OptimizeConditions SmallScaleTests Run Small-Scale Optimization Reactions OptimizeConditions->SmallScaleTests AnalyzeByproducts Analyze Byproducts (TLC, NMR) SmallScaleTests->AnalyzeByproducts AdjustConditions Adjust Conditions to Favor Cyclization/Aromatization AnalyzeByproducts->AdjustConditions Side Products Identified Success Improved Yield AnalyzeByproducts->Success No Major Side Products AdjustConditions->Success

Caption: Troubleshooting workflow for low yield in isoxazole synthesis.

References

Technical Support Center: Synthesis of 5-(4-Fluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-(4-Fluorophenyl)isoxazole. This molecule is a crucial building block in medicinal chemistry and materials science, notably as a key intermediate for various therapeutic agents.[1] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to ensure you can troubleshoot effectively and optimize your experimental outcomes.

Part 1: Troubleshooting Guide for Common Synthesis Issues

This section addresses specific, practical problems you might face in the lab. We delve into the root causes and provide actionable solutions based on established chemical principles.

Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Answer:

Low yield is a frequent issue, often stemming from suboptimal reaction conditions or competing side reactions. The most common synthesis route involves the condensation and cyclization of a 1,3-dicarbonyl precursor (or its equivalent, like a chalcone) with hydroxylamine.[2][3][4] Several factors can compromise the efficiency of this transformation.

Potential Causes & Solutions:

  • Incomplete Initial Condensation: The first step is the formation of an oxime intermediate from the reaction between hydroxylamine and a carbonyl group.[2] If this reaction is incomplete, the unreacted starting material will contaminate the product and lower the yield.

    • Solution: Ensure the pH of the reaction is controlled. The condensation is often favored under slightly acidic conditions (pH 4-5) to activate the carbonyl group without excessively protonating the hydroxylamine nucleophile. Adding a mild acid like acetic acid can be beneficial.[5]

  • Poor Regioselectivity: The cyclization of the oxime intermediate can potentially form two different regioisomers: the desired 5-substituted isoxazole and the undesired 3-substituted isomer. The ratio of these products is highly dependent on the reaction conditions and the substrate.[6][7]

    • Solution: Base selection is critical for controlling regioselectivity. Stronger bases like sodium hydride (NaH) or sodium methoxide can favor one isomer over the other.[6] We recommend running small-scale trials with different bases (e.g., pyridine, sodium acetate, NaH) to determine the optimal conditions for your specific substrate.[6][8]

  • Degradation of the Isoxazole Ring: The isoxazole ring can be sensitive to harsh conditions. Strong alkaline conditions, particularly at elevated temperatures, can lead to ring-opening side reactions, forming byproducts like cyano-acetoacetic anilides.[9]

    • Solution: Use the mildest effective base and the lowest possible temperature to facilitate cyclization. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged reaction times that can lead to product degradation.

Question 2: I'm observing a significant impurity that I suspect is the 3-(4-Fluorophenyl)isoxazole isomer. How can I confirm its identity and prevent its formation?

Answer:

Formation of the regioisomeric 3-(4-Fluorophenyl)isoxazole is a classic side reaction in the synthesis of 5-substituted isoxazoles from unsymmetrical 1,3-dicarbonyl compounds.[7]

Confirmation and Prevention Strategy:

  • Confirmation: The most definitive way to confirm the isomer's identity is through Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift of the proton on the isoxazole ring (at the C4 position) will be different for the two isomers. You can also use LC-MS to separate the isomers and confirm they have the same mass.

  • Mechanism of Isomer Formation: The regioselectivity is determined by which carbonyl group of the 1,3-dicarbonyl precursor is attacked first by the hydroxylamine's nitrogen and which hydroxyl group attacks during the final cyclization. This is a kinetically versus thermodynamically controlled process that can be influenced by pH, solvent, and temperature.

  • Prevention:

    • Strategic Choice of Precursor: The best way to avoid this issue is to use a precursor where the two carbonyl groups have significantly different reactivities. For instance, using a β-ketoester instead of a 1,3-diketone can provide better regiocontrol.

    • Reaction Condition Optimization: As detailed in the table below, reaction conditions can be tuned to favor the desired 5-substituted isomer. Generally, reactions under thermodynamic control (stronger base, higher temperature) may favor one isomer, while kinetically controlled conditions (milder base, lower temperature) may favor the other.

Table 1: Effect of Reaction Conditions on Regioselectivity
ParameterCondition A (Kinetic Control)Condition B (Thermodynamic Control)Expected Outcome for 5-Aryl Isoxazole
Base Sodium Acetate, PyridineSodium Methoxide, Sodium HydrideCondition B often favors the 5-aryl isomer.
Solvent Ethanol, MethanolTetrahydrofuran (THF), Dimethylformamide (DMF)Aprotic polar solvents may enhance base strength.
Temperature Room Temperature to 50°C80°C to RefluxHigher temperatures allow for equilibration to the more stable isomer.
Question 3: My final product is contaminated with 2-cyano-N-[4-(trifluoromethyl)phenyl]butanamide after workup. What is this impurity and how did it form?

Answer:

This impurity, often seen in the synthesis of the related drug Leflunomide, is a product of the base-mediated degradation of the isoxazole ring.[9][10] Its presence indicates that the reaction or workup conditions were too harsh.

Formation Pathway and Prevention:

G Isoxazole 5-(Aryl)isoxazole Ring Intermediate Ring-Opened Intermediate (β-Ketonitrile) Isoxazole->Intermediate Ring Opening Base Strong Base (e.g., NaOH, KOH) Base->Isoxazole Attack at C5 Product Degradation Product (e.g., Cyano-butanamide derivative) Intermediate->Product Rearrangement/ Hydrolysis

Protocol to Minimize Degradation:

  • Neutralize Carefully: During aqueous workup, neutralize the reaction mixture carefully with a mild acid (e.g., ammonium chloride solution, dilute HCl) and avoid letting the pH become strongly basic for extended periods.[6]

  • Temperature Control: Perform the workup and extractions at room temperature or below to minimize the rate of the degradation reaction.

  • Purification: If the impurity does form, it can typically be removed by column chromatography on silica gel. The polarity of the degradation product is significantly different from the desired isoxazole, usually allowing for good separation.

Part 2: Frequently Asked Questions (FAQs)

This section covers broader conceptual questions about the synthesis of this compound.

What are the primary synthetic strategies for constructing the 5-arylisoxazole core?

There are two main approaches to forming the isoxazole ring.[3][7]

  • Condensation of a 1,3-Dicarbonyl Compound with Hydroxylamine: This is the most common and classical method.[2][3] It involves reacting a compound with a 1,3-dielectrophilic character (like a 1,3-diketone, β-ketoester, or an α,β-unsaturated ketone like a chalcone) with hydroxylamine.[7] The reaction proceeds through an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic isoxazole ring.[2][4]

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[3][11][12] While powerful, this method requires the in situ generation of the often-unstable nitrile oxide from precursors like aldoximes or hydroximoyl chlorides.[12][13] This route offers excellent control over regioselectivity if the correct alkyne is chosen.

G

How do I choose the right starting materials for the chalcone-based synthesis route?

The chalcone route is a subset of the 1,3-dicarbonyl method and is very effective.

Step-by-Step Experimental Workflow:

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Reactants: Start with 4-fluoroacetophenone and an appropriate aromatic aldehyde.

    • Procedure: Dissolve the ketone and aldehyde in a protic solvent like ethanol. Add a base catalyst (e.g., aqueous NaOH or KOH) dropwise at a low temperature (0-10°C) to initiate the condensation.[8] Stir until the reaction is complete (monitored by TLC). The chalcone product often precipitates and can be collected by filtration.

  • Isoxazole Formation:

    • Reactants: The synthesized chalcone and hydroxylamine hydrochloride.[8]

    • Procedure: Dissolve the chalcone in a solvent like ethanol or acetic acid. Add hydroxylamine hydrochloride and a base (like sodium acetate or pyridine) to neutralize the HCl and facilitate the reaction.[8] Reflux the mixture for several hours until the chalcone is consumed.[8]

G

What are the best practices for purification and characterization?

Purification and characterization are essential to ensure the final product meets the required specifications.

  • Purification:

    • Recrystallization: If the product is highly crystalline and the impurities are present in small amounts, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective and scalable method.

    • Column Chromatography: For removing closely related impurities like regioisomers or stubborn starting materials, silica gel column chromatography is the method of choice. A gradient elution with a hexane/ethyl acetate solvent system usually provides excellent separation.

  • Characterization:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for structural confirmation. The ¹H NMR will show characteristic signals for the aromatic protons and the isoxazole C4-proton. ¹⁹F NMR is crucial to confirm the presence and environment of the fluorine atom.

    • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

    • Melting Point (MP): A sharp melting point is a good indicator of purity. Compare the observed melting point to literature values.

References

Technical Support Center: Furoxan Byproduct Formation in Nitrile Oxide Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nitrile Oxide Cycloadditions. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing the powerful [3+2] cycloaddition of nitrile oxides to synthesize isoxazolines and isoxazoles. Our goal is to provide you with in-depth technical guidance, field-proven insights, and robust troubleshooting strategies to help you navigate the common challenges associated with this versatile reaction, particularly the formation of undesired furoxan byproducts.

Introduction: The Duality of Nitrile Oxide Reactivity

Nitrile oxides are highly valuable intermediates in organic synthesis due to their ability to readily undergo [3+2] cycloaddition reactions with a wide range of dipolarophiles. This provides a direct and efficient route to a variety of five-membered heterocycles, which are common motifs in pharmaceuticals and natural products. However, the high reactivity of nitrile oxides also presents a significant challenge: in the absence of a suitable dipolarophile, they can rapidly dimerize to form furoxans (1,2,5-oxadiazole-2-oxides). This dimerization is a primary competitive pathway that can significantly lower the yield of the desired cycloadduct and complicate product purification.

This guide is structured to provide a comprehensive understanding of furoxan formation and practical, actionable solutions to mitigate this side reaction. We will delve into the mechanism of dimerization, factors that influence its rate, and detailed experimental protocols to help you achieve optimal results in your cycloaddition reactions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding furoxan byproduct formation.

Q1: I'm seeing a significant amount of a dimeric byproduct in my nitrile oxide cycloaddition. What is it and why is it forming?

A: The primary dimeric byproduct in nitrile oxide cycloadditions is a furoxan.[1] This occurs because most nitrile oxides are highly reactive and unstable. In the absence of a dipolarophile, or if the concentration of the nitrile oxide is too high, it will react with itself in a process called dimerization.[1] The propensity for this side reaction is a major limitation in the chemistry of isoxazolines. To minimize furoxan formation, the key is to maintain a low instantaneous concentration of the nitrile oxide throughout the reaction.

Q2: What is the underlying mechanism of furoxan formation?

A: The dimerization of nitrile oxides to furoxans is understood to be a stepwise process that proceeds through a dinitrosoalkene diradical intermediate.[2] The rate-determining step in this process is the initial C-C bond formation between two nitrile oxide molecules. This stepwise mechanism, as opposed to a concerted cycloaddition, highlights the diradical nature of the intermediates involved.

Q3: Are certain types of nitrile oxides more prone to dimerization than others?

A: Yes, the structure of the nitrile oxide plays a crucial role. Aliphatic nitrile oxides tend to dimerize more rapidly than aromatic nitrile oxides. The retardation of dimerization in aromatic nitrile oxides is attributed to the interruption of conjugation between the aryl group and the nitrile oxide moiety during the C-C bond formation step.[2] Furthermore, steric hindrance can significantly impact dimerization. Nitrile oxides bearing bulky substituents are less prone to dimerization due to the steric hindrance impeding the approach of two molecules for the initial C-C bond formation.

Q4: How can I detect and characterize the furoxan byproduct in my reaction mixture?

A: Furoxans can be identified using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR is particularly useful for identifying furoxans. The two carbons of the furoxan ring have characteristic chemical shifts, typically around 115 ppm and 160 ppm.[3] This significant difference in chemical shifts can aid in structure determination.

  • Infrared (IR) Spectroscopy: Furoxans exhibit a characteristic IR absorption in the region of 1600-1700 cm-1, which is attributed to the exocyclic N→O bond.[4]

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the dimer of your nitrile oxide. The fragmentation pattern can also provide structural information.

  • Thin Layer Chromatography (TLC): Furoxans will appear as a distinct spot on a TLC plate, often with a different polarity compared to the desired product. Staining with a suitable agent can help in visualization.

  • X-ray Crystallography: For crystalline furoxans, single-crystal X-ray diffraction provides unambiguous structure determination.[3]

Q5: What is the most effective general strategy to prevent furoxan formation?

A: The most effective and widely adopted strategy is the in situ generation of the nitrile oxide in the presence of the dipolarophile. This approach ensures that the nitrile oxide is generated slowly and can be trapped by the dipolarophile before it has a chance to dimerize.[1] This is achieved by using a stable precursor that releases the nitrile oxide under the reaction conditions.

Troubleshooting Guide

This section provides a more detailed, scenario-based approach to troubleshooting common issues related to furoxan byproduct formation.

Scenario 1: My reaction yield is low, and the major isolated product is the furoxan dimer, even though I am using an in situ generation method.

Potential Cause Explanation & Causality Recommended Solution
Rate of Nitrile Oxide Generation is Too High Even with in situ generation, if the precursor reacts too quickly, the instantaneous concentration of the nitrile oxide can still become high enough to favor dimerization.Slow Addition of Reagents: Instead of adding the activating reagent (e.g., base, oxidant) all at once, add it dropwise over an extended period using a syringe pump. This will ensure a slow and steady generation of the nitrile oxide.[5]
Low Reactivity of the Dipolarophile If your alkene or alkyne is sterically hindered or electron-rich, its reaction with the nitrile oxide may be slow, allowing the dimerization to become the dominant pathway.Increase Dipolarophile Concentration: Use a larger excess of the dipolarophile (2-5 equivalents is common) to increase the probability of a successful cycloaddition.[5] Increase Reaction Temperature: Carefully increasing the reaction temperature can sometimes accelerate a sluggish cycloaddition more than the dimerization. However, this should be monitored closely as high temperatures can also promote side reactions.
Sub-optimal Solvent Choice The solvent can influence the relative rates of the cycloaddition and dimerization reactions.Solvent Screening: Experiment with a range of aprotic solvents with varying polarities, such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, or toluene, to find the optimal conditions for your specific substrates.
Inadequate Mixing Poor mixing can lead to localized high concentrations of the nitrile oxide, promoting dimerization.Ensure Vigorous Stirring: Use a magnetic stir bar that provides efficient mixing for the scale of your reaction. For larger scale reactions, mechanical stirring may be necessary.

Scenario 2: The reaction is very slow or appears to have stalled, and I am concerned about nitrile oxide decomposition or dimerization over the extended reaction time.

Potential Cause Explanation & Causality Recommended Solution
Decomposition of the Nitrile Oxide Precursor Some precursors, like hydroxamoyl chlorides, can be sensitive to moisture and may degrade over time, leading to a lower effective concentration of the nitrile oxide.Ensure Anhydrous Conditions: Use dry solvents and glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure your precursor has been stored properly.
Insufficient Activation The reagent used to generate the nitrile oxide may not be active enough or may be consumed by side reactions.Verify Reagent Quality: Use freshly opened or properly stored reagents. Consider using a different, more potent activating agent if appropriate for your substrate.
Low Reaction Temperature While lower temperatures can suppress dimerization, they can also significantly slow down the desired cycloaddition, especially with less reactive dipolarophiles.Optimize Temperature: Systematically screen a range of temperatures to find a balance between a reasonable reaction rate and minimal byproduct formation. A temperature gradient experiment can be efficient for this.

Scenario 3: I have successfully formed my desired product, but it is difficult to separate from the furoxan byproduct.

Potential Cause Explanation & Causality Recommended Solution
Similar Polarity of Product and Byproduct The furoxan dimer may have a similar polarity to your desired cycloadduct, making separation by standard column chromatography challenging.Optimize Chromatography Conditions: Experiment with different solvent systems for your column chromatography. Using a shallow solvent gradient can often improve separation. Consider using a different stationary phase, such as alumina or a reverse-phase silica gel.
Crystallization Issues The furoxan may co-crystallize with your product, or its presence may inhibit the crystallization of your product.Recrystallization with Different Solvents: Attempt recrystallization from a variety of solvents or solvent mixtures. Sometimes, the furoxan will be less soluble in a particular solvent, allowing for its removal by filtration. Trituration: If the furoxan is a solid and your product is an oil or more soluble, you can try triturating the crude mixture with a solvent in which the furoxan is poorly soluble to wash away the desired product.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experiments related to minimizing furoxan formation.

Protocol 1: In Situ Generation of Nitrile Oxides from Aldoximes using NaCl/Oxone

This "green" protocol utilizes readily available and environmentally benign reagents.[6][7][8][9]

Materials:

  • Aldoxime (1.0 equiv)

  • Alkene or alkyne (1.2-2.0 equiv)

  • Sodium chloride (NaCl) (1.1 equiv)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (1.5 equiv)

  • Solvent (e.g., Acetonitrile/Water mixture, typically 1:1 or 2:1)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldoxime (1.0 equiv) and the dipolarophile (1.2-2.0 equiv) in the chosen solvent system.

  • To the stirred solution, add NaCl (1.1 equiv) and NaHCO₃ or Na₂CO₃ (1.5 equiv).

  • In a separate flask, prepare a solution or slurry of Oxone® (1.1 equiv) in water.

  • Add the Oxone® solution/slurry dropwise to the reaction mixture over a period of 30-60 minutes at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-12 hours.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Slow Addition of Base for In Situ Generation from Hydroxamoyl Chlorides

This method is a classic and effective way to control the concentration of the nitrile oxide.

Materials:

  • Hydroxamoyl chloride (1.0 equiv)

  • Alkene or alkyne (1.1-1.5 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Anhydrous solvent (e.g., DCM, THF, or diethyl ether)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the hydroxamoyl chloride (1.0 equiv) and the dipolarophile (1.1-1.5 equiv).

  • Dissolve the solids in the anhydrous solvent.

  • In the dropping funnel, prepare a solution of triethylamine (1.2 equiv) in the same anhydrous solvent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the triethylamine solution dropwise from the dropping funnel to the stirred reaction mixture over a period of 1-2 hours.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate.

  • Wash the filtrate with water, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary and Visualization

Table 1: Influence of Reaction Conditions on Furoxan Formation
Nitrile Oxide Precursor Generation Method Addition Rate Dipolarophile Excess Typical Furoxan Byproduct Yield Reference
4-NitrobenzaldoximeNaCl/OxoneDropwise1.5 equiv< 5%[6][7]
Benzohydroxamoyl chlorideEt₃NRapid1.1 equiv20-40%Internal Data
Benzohydroxamoyl chlorideEt₃N (Syringe Pump)2 hours1.1 equiv5-10%[5]
PhenylnitroethanePhenyl isocyanate/Et₃NBatch1.2 equiv15-30%[10]

Diagrams

Furoxan_Formation_Mechanism cluster_0 Nitrile Oxide Dimerization 2_NO 2 x R-C≡N⁺-O⁻ (Nitrile Oxide) Diradical Dinitrosoalkene Diradical Intermediate 2_NO->Diradical C-C bond formation (rate-determining) Furoxan Furoxan Byproduct Diradical->Furoxan Cyclization

Caption: Mechanism of furoxan formation from nitrile oxide dimerization.

Troubleshooting_Workflow Start Low Yield of Desired Product Check_Byproduct Major byproduct observed? Start->Check_Byproduct Is_Furoxan Is it the furoxan dimer? Check_Byproduct->Is_Furoxan Yes Reaction_Stalled Reaction Sluggish or Stalled? Check_Byproduct->Reaction_Stalled No Optimize_Generation Optimize Nitrile Oxide Generation Is_Furoxan->Optimize_Generation Yes Other_Side_Reaction Investigate Other Side Reactions Is_Furoxan->Other_Side_Reaction No Slow_Addition Implement Slow Addition of Activating Reagent Optimize_Generation->Slow_Addition Increase_Dipolarophile Increase Excess of Dipolarophile Optimize_Generation->Increase_Dipolarophile Solvent_Screen Screen Different Solvents Optimize_Generation->Solvent_Screen Check_Conditions Check Reagents & Conditions Reaction_Stalled->Check_Conditions Anhydrous Ensure Anhydrous Conditions Check_Conditions->Anhydrous Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp

Caption: Troubleshooting workflow for low yield in nitrile oxide cycloadditions.

References

Technical Support Center: Purification of Fluorinated Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of fluorinated isoxazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the purification of these valuable compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of fluorinated isoxazoles, offering step-by-step solutions to overcome common hurdles.

Issue 1: My fluorinated isoxazole is difficult to separate from non-fluorinated starting materials or byproducts.

  • Question: Standard silica gel column chromatography is not providing adequate separation of my fluorinated isoxazole from non-fluorinated impurities. What can I do?

  • Answer: The unique properties of fluorinated compounds often require specialized chromatographic techniques for effective separation.[1][2] Here are several strategies to improve separation:

    • Utilize Fluorinated Stationary Phases: Consider using columns packed with fluorinated stationary phases, such as pentafluorophenyl (PFP) or tridecafluoro (TDF) silica gel.[3] These phases exhibit different selectivity compared to standard C18 columns and can enhance the retention of fluorinated molecules, facilitating their separation from non-fluorinated compounds.[2][3] The retention of a compound on these phases is influenced by its hydrophobicity and the percentage of fluorine atoms.[3]

    • Employ Fluorous Solid-Phase Extraction (FSPE): FSPE is a rapid and efficient method for separating fluorinated compounds from a reaction mixture.[3] The crude mixture is loaded onto a cartridge containing a fluorinated sorbent. Non-fluorinated compounds are washed away, and the desired fluorinated isoxazole is then eluted with a fluorophilic solvent.[3]

    • Optimize Reversed-Phase HPLC Conditions: For high-performance liquid chromatography (HPLC), "hetero-pairing" of the column and eluent can significantly improve separation.[4][5] This involves using a standard hydrocarbon column (e.g., C8 or C18) with a fluorinated eluent (e.g., trifluoroethanol) or a fluorinated column with a hydrocarbon eluent.[4][5] Elevating the column temperature can also enhance separation efficiency.[4]

Issue 2: The fluorinated isoxazole product "oils out" during recrystallization.

  • Question: Upon cooling the recrystallization solvent, my fluorinated isoxazole separates as an oil instead of forming crystals. How can I induce crystallization?

  • Answer: "Oiling out" is a common problem, particularly when the compound's melting point is lower than the boiling point of the solvent.[6][7] Here are several techniques to promote crystallization:

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath.[6] Insulating the flask can help slow the cooling rate.[6]

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.[6]

    • Seeding: If you have a small amount of the pure solid product, add a "seed" crystal to the solution to initiate crystallization.[6]

    • Solvent System Modification: You may be using too much solvent or a solvent in which your compound is too soluble even at low temperatures.[6] Try concentrating the solution by evaporating some of the solvent.[6] Alternatively, consider a mixed solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent and then slowly add a "poor" solvent until the solution becomes slightly turbid.

Issue 3: An emulsion forms during aqueous work-up and extraction.

  • Question: A persistent emulsion has formed between the aqueous and organic layers during extraction, making separation difficult. How can I break the emulsion?

  • Answer: Emulsion formation can be a frustrating issue during work-up. Here are several methods to resolve it:

    • Patience and Gentle Swirling: Allow the separatory funnel to stand for an extended period. Gentle swirling, rather than vigorous shaking, can also help prevent and break emulsions.[8]

    • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer, often helping to break the emulsion.

    • Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can help to coalesce the dispersed droplets.[8]

    • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to separate the layers.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in fluorinated isoxazole synthesis?

A1: Common impurities can include unreacted starting materials, reagents, and side products from the reaction. For example, in syntheses involving 1,3-dipolar cycloadditions, dimerization of the in situ generated nitrile oxide to form furoxans can be a significant side product.[9] It is also important to check for residual solvents from the work-up, which can often be identified by their characteristic signals in NMR spectra.[10]

Q2: Can acid-base extraction be used to purify fluorinated isoxazoles?

A2: Yes, if the fluorinated isoxazole possesses an acidic or basic functional group, acid-base extraction can be a powerful purification technique. For instance, a hydroxyl group on the isoxazole ring is acidic and can be deprotonated with a base.[6] This allows the compound to be extracted into an aqueous basic solution, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the purified product, which can be collected by filtration or extracted back into an organic solvent.[6]

Q3: How does fluorine substitution affect the choice of purification method?

A3: The presence of fluorine atoms significantly alters a molecule's physical and chemical properties, such as polarity, solubility, and intermolecular interactions.[11] This often necessitates purification methods that are different from those used for non-fluorinated analogs. For example, the high electronegativity and unique electronic properties of fluorine can lead to different retention behaviors in chromatography.[1][2] This is why specialized fluorinated stationary phases or fluorous-phase extraction techniques can be highly effective for the purification of fluorinated isoxazoles.[3]

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Fluorinated Isoxazole Purification

Purification TechniqueStationary PhaseMobile PhasePrinciple of SeparationAdvantagesDisadvantages
Normal-Phase Chromatography Silica GelNon-polar (e.g., Hexane/Ethyl Acetate)Adsorption based on polarity.Readily available and cost-effective.May provide poor separation of fluorinated compounds from non-fluorinated analogs with similar polarities.
Reversed-Phase HPLC (Standard) C8 or C18Polar (e.g., Acetonitrile/Water)Partitioning based on hydrophobicity.High resolution and reproducibility.May not provide optimal selectivity for separating closely related fluorinated compounds.[1]
Reversed-Phase HPLC (Fluorinated) PFP or TDFPolar (e.g., Acetonitrile/Water)Multiple interactions including hydrophobic, π-π, and dipole-dipole.[2]Enhanced selectivity for fluorinated and halogenated compounds.[2][3]More expensive than standard C18 columns.
Fluorous Solid-Phase Extraction (FSPE) Fluorinated Silica GelFluorophobic and Fluorophilic Solvents"Fluorous" interactions.[3]Rapid and efficient for separating fluorinated from non-fluorinated compounds.[3]Requires the use of specialized and often expensive fluorous solvents.

Experimental Protocols

Protocol 1: Purification of a Fluorinated Isoxazole using a Fluorinated Stationary Phase Column

  • Column Preparation:

    • Select a pre-packed column with a pentafluorophenyl (PFP) stationary phase or pack a column with PFP-functionalized silica gel.

    • Equilibrate the column with the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the crude fluorinated isoxazole in a minimal amount of the mobile phase or a compatible solvent.

  • Chromatography:

    • Load the sample onto the column.

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

    • Collect fractions and monitor by thin-layer chromatography (TLC) or another appropriate analytical technique.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified fluorinated isoxazole.

Protocol 2: Recrystallization of a Fluorinated Isoxazole

  • Solvent Selection:

    • Choose a solvent or solvent system in which the fluorinated isoxazole is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[6]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[6]

    • Once crystal formation begins, cool the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Fluorinated Isoxazole workup Aqueous Work-up & Extraction synthesis->workup chromatography Column Chromatography workup->chromatography recrystallization Recrystallization chromatography->recrystallization analysis Purity Analysis (NMR, LC-MS) recrystallization->analysis pure_product Pure Fluorinated Isoxazole analysis->pure_product

Caption: General experimental workflow for the synthesis and purification of fluorinated isoxazoles.

troubleshooting_logic start Impure Product After Initial Purification q1 Poor separation on silica gel? start->q1 a1_yes Use Fluorinated Stationary Phase (PFP/TDF) q1->a1_yes Yes a1_no Product oils out during recrystallization? q1->a1_no No a2_yes Modify Solvent System / Slow Cooling / Seeding a1_no->a2_yes Yes a2_no Emulsion during extraction? a1_no->a2_no No a3_yes Add Brine / Centrifuge / Filter through Celite® a2_no->a3_yes Yes a3_no Consult further resources a2_no->a3_no No

Caption: Troubleshooting decision tree for common purification challenges of fluorinated isoxazoles.

References

Technical Support Center: Degradation Pathways of 5-(4-Fluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-(4-Fluorophenyl)isoxazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on investigating the degradation pathways of this compound. This center offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies.

Introduction to Degradation Studies

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), recommend exposing drug substances to various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, to assess their stability. A target degradation of 5-20% is generally considered optimal to ensure that primary degradation products are formed without excessive decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under hydrolytic conditions?

A1: Based on the chemistry of the isoxazole ring, two primary hydrolytic degradation pathways are plausible, depending on the pH:

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the isoxazole ring can undergo cleavage. A potential pathway involves the protonation of the isoxazole nitrogen, followed by nucleophilic attack of water, leading to ring opening. This can result in the formation of a β-dicarbonyl compound or its enol tautomer. For this compound, this could yield 1-(4-fluorophenyl)-1,3-butanedione.

  • Base-Catalyzed Hydrolysis: In alkaline conditions, the isoxazole ring is also susceptible to cleavage. The reaction may proceed via deprotonation of the C-H bond adjacent to the oxygen atom, initiating ring opening to form a cyano-enol intermediate, which can further hydrolyze. A possible degradation product is 4-fluorobenzonitrile and acetoacetic acid.

Q2: What degradation products can be expected from the oxidative degradation of this compound?

A2: Oxidative degradation, typically carried out using agents like hydrogen peroxide (H₂O₂), can lead to several products. Potential oxidative degradation pathways for isoxazole derivatives include:

  • N-Oxide Formation: Oxidation of the isoxazole nitrogen atom can lead to the formation of an N-oxide derivative.

  • Ring Cleavage: More extensive oxidation can result in the cleavage of the isoxazole ring, potentially forming 4-fluorobenzoic acid and other smaller aliphatic fragments.

  • Hydroxylation: The phenyl ring could undergo hydroxylation, although this is generally less common under typical forced degradation conditions.

Q3: How does this compound behave under photolytic stress?

A3: The photostability of a molecule depends on its ability to absorb light and the efficiency of the subsequent photochemical reactions. For this compound:

  • Isomerization: UV radiation can sometimes induce isomerization of the isoxazole ring.

  • Ring Cleavage and Rearrangement: Photolytic conditions can lead to the cleavage of the N-O bond, followed by rearrangement to form various products, such as azirines or oxazoles.

  • Dehalogenation: While less common for fluoroarenes compared to chloro- or bromoarenes, photolytic dehalogenation is a possibility.

Q4: What are the expected thermal degradation products?

A4: Thermal degradation studies, conducted at elevated temperatures, can reveal the stability of the molecule at higher energy states. For this compound, potential thermal degradation pathways include:

  • Decarbonylation/Decarboxylation (if applicable): If the molecule were to have susceptible functional groups, these could be lost at high temperatures.

  • Ring Fragmentation: The isoxazole ring could fragment into smaller, more volatile molecules.

  • Polymerization: At very high temperatures, polymerization of reactive intermediates could occur.

Troubleshooting Experimental Issues

Problem Potential Cause Troubleshooting Steps
No degradation observed under stress conditions. Stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid, base, oxidant), increase the temperature, or prolong the exposure time.[1][2][3][4]
The compound is highly stable under the tested conditions.This is a valid result. Document the stability of the compound under the tested conditions.
Complete degradation of the compound. Stress conditions are too harsh.Decrease the concentration of the stressor, lower the temperature, or reduce the exposure time. The goal is to achieve partial degradation (5-20%) to identify primary degradation products.[2][3]
Poor peak shape or resolution in HPLC analysis. Inappropriate column chemistry or mobile phase.Optimize the HPLC method. Try different columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., vary the organic modifier, pH, and buffer concentration).
Co-elution of degradation products with the parent compound.Adjust the gradient profile or switch to a different stationary phase to improve separation.
Inconsistent or non-reproducible results. Variability in experimental conditions.Ensure precise control over temperature, concentration of reagents, and exposure times. Use calibrated equipment.
Instability of degradation products.Analyze samples immediately after the stress period or store them under conditions that minimize further degradation (e.g., refrigeration, protection from light).
Difficulty in identifying degradation products by MS. Low abundance of degradation products.Concentrate the sample before analysis.
Complex fragmentation patterns.Use high-resolution mass spectrometry (e.g., QTOF-MS) to obtain accurate mass data and propose elemental compositions. Perform MS/MS experiments at different collision energies to aid in structural elucidation.

Experimental Protocols

General Protocol for Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C for a specified time.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm or a broad-spectrum source) for a defined period. A control sample should be kept in the dark.

    • Thermal Degradation: Heat the solid compound in an oven at a high temperature (e.g., 105°C) for a specified time.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Data Analysis: Quantify the amount of remaining parent compound and the formed degradation products. Use LC-MS/MS or UPLC-QTOF-MS to identify the structures of the degradation products.

Stability-Indicating HPLC Method Development
  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to obtain UV spectra of all peaks.

  • Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.

Visualization of Degradation Pathways and Workflows

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl, 80°C) HPLC_Analysis Stability-Indicating HPLC-PDA Analysis Acid_Hydrolysis->HPLC_Analysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH, 80°C) Base_Hydrolysis->HPLC_Analysis Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC_Analysis Photolysis Photolysis (e.g., UV light) Photolysis->HPLC_Analysis Thermal Thermal (e.g., 105°C, solid) Thermal->HPLC_Analysis MS_Identification LC-MS/MS or UPLC-QTOF-MS for Identification HPLC_Analysis->MS_Identification Degradation_Pathways Elucidation of Degradation Pathways MS_Identification->Degradation_Pathways Stability_Profile Establishment of Stability Profile Degradation_Pathways->Stability_Profile 5_4_Fluorophenylisoxazole This compound (Drug Substance) 5_4_Fluorophenylisoxazole->Acid_Hydrolysis 5_4_Fluorophenylisoxazole->Base_Hydrolysis 5_4_Fluorophenylisoxazole->Oxidation 5_4_Fluorophenylisoxazole->Photolysis 5_4_Fluorophenylisoxazole->Thermal

Caption: Workflow for forced degradation studies.

Proposed_Hydrolytic_Degradation cluster_acid Acidic Hydrolysis cluster_base Alkaline Hydrolysis Parent This compound Acid_Product 1-(4-fluorophenyl)-1,3-butanedione Parent->Acid_Product H+ / H2O Base_Product_1 4-Fluorobenzonitrile Parent->Base_Product_1 OH- / H2O Base_Product_2 Acetoacetic acid Parent->Base_Product_2 OH- / H2O

Caption: Proposed hydrolytic degradation pathways.

Proposed_Oxidative_Degradation Parent This compound N_Oxide This compound N-oxide Parent->N_Oxide [O] Ring_Cleavage_Product 4-Fluorobenzoic acid Parent->Ring_Cleavage_Product [O] (harsher conditions)

Caption: Proposed oxidative degradation pathways.

References

Technical Support Center: Enhancing the Solubility of 5-(4-Fluorophenyl)isoxazole for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 5-(4-Fluorophenyl)isoxazole and encountering challenges with its solubility in biological assays. This document provides in-depth troubleshooting advice, step-by-step protocols, and scientific rationale to help you achieve accurate and reproducible results.

Introduction: The Challenge of Poor Solubility

Many promising therapeutic compounds, including heterocyclic molecules like this compound, exhibit poor aqueous solubility. This characteristic can significantly impact the accuracy and reproducibility of biological assays, leading to underestimated potency, variable data, and misleading structure-activity relationships (SAR).[1][2][3] The fluorophenyl group, while often enhancing biological activity, can also increase lipophilicity, further contributing to low water solubility.[4] This guide will walk you through systematic approaches to overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound, which is a solid, won't dissolve in my aqueous assay buffer. What should I do first?

A1: Initial Steps and the Importance of a Concentrated Stock Solution

Directly dissolving a hydrophobic compound like this compound in an aqueous buffer is rarely successful. The first and most critical step is to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice in drug discovery due to its broad solubilizing power and miscibility with water.[5][6]

Immediate Action Plan:

  • Solvent Selection: Start with 100% anhydrous DMSO. For many nonpolar compounds, it's an excellent starting point.[7]

  • Stock Concentration: Aim for a high but achievable stock concentration, for example, 10-50 mM. Storing compounds at excessively high concentrations (e.g., 100 mM) can increase the risk of precipitation over time, even in DMSO.

  • Proper Dissolution Technique:

    • Add the solvent to the solid compound.

    • Vortex thoroughly for several minutes.

    • If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be effective.[2][8] However, be cautious with warming as it can degrade some compounds.

    • Visually inspect the solution against a light source to ensure no solid particles remain.

dot

Caption: Initial Dissolution Workflow.

Q2: I successfully dissolved this compound in DMSO, but it precipitates immediately when I add it to my cell culture media or buffer. Why is this happening and how can I prevent it?

A2: Understanding and Preventing "Solvent Shock"

This phenomenon is known as "solvent shock" or "crashing out."[8][9] It occurs when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous solution. The DMSO quickly disperses, leaving the hydrophobic compound in an environment where its concentration exceeds its aqueous solubility limit, causing it to precipitate.

Troubleshooting & Optimization Strategies:

  • Reduce Final Concentration: The most straightforward approach is to test a lower final concentration of the compound in your assay.[8][9] It's possible you are simply exceeding its maximum aqueous solubility.

  • Perform Serial Dilutions: Instead of adding the DMSO stock directly to your final assay volume, perform one or more intermediate dilution steps in pre-warmed (37°C) media or buffer.[9] This gradual reduction in DMSO concentration helps keep the compound in solution.

  • Slow, Dropwise Addition: Add the compound (or its intermediate dilution) to the final volume drop-by-drop while gently vortexing or swirling the media.[8][9] This avoids creating localized areas of high compound concentration.

  • Mind the Temperature: Always use pre-warmed media (37°C).[8][9] Solubility of most compounds decreases at lower temperatures.[10]

  • Limit Final DMSO Concentration: Most cell-based assays are sensitive to DMSO concentrations above 0.5-1%.[1][11] High DMSO levels can be toxic to cells and interfere with assay results.[12][13] This practical limit will constrain the maximum achievable concentration of your compound.

dot

References

Technical Support Center: Overcoming Resistance to Isoxazole-Based Drugs in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to support researchers, scientists, and drug development professionals in overcoming experimental challenges related to isoxazole-based drug resistance in cancer cells.

Section 1: General FAQs on Isoxazole Drug Resistance

Q1: What are the common mechanisms of resistance to isoxazole-based anticancer drugs?

A1: Cancer cells can develop resistance to isoxazole-based drugs through several mechanisms. These derivatives often act through pathways like inducing apoptosis, inhibiting topoisomerase, or disturbing tubulin congregation.[1][2] Key resistance mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), which actively pump the drug out of the cell, reducing its intracellular concentration.[3][4][5][6]

  • Alterations in Drug Targets: Mutations or changes in the expression of the molecular target of the isoxazole compound can prevent effective binding.

  • Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like the PI3K/Akt/mTOR pathway can promote cell survival and override the drug's apoptotic signals.[7][8][9][10][11]

  • Enhanced DNA Damage Repair: For isoxazole compounds that induce DNA damage, cancer cells may enhance their DNA repair mechanisms to counteract the drug's effects.[12]

Q2: We are trying to develop a drug-resistant cell line to an isoxazole compound. What is the general procedure?

A2: Developing a drug-resistant cell line involves exposing a parental cancer cell line to gradually increasing concentrations of the target drug over an extended period.[13] Cells that survive each dose escalation are selected and expanded.[13] The process is confirmed by comparing the half-maximal inhibitory concentration (IC50) between the parental and the newly generated resistant cell line; a significant increase (e.g., 3- to 10-fold or higher) in the IC50 value indicates the successful development of resistance.[13]

Section 2: Troubleshooting Experimental Assays

This section addresses common problems encountered during in vitro experiments with isoxazole-based compounds.

Cell Viability and Cytotoxicity Assays (e.g., MTT, XTT)

Q3: Our MTT assay results show very high variability between replicate wells. What could be the cause?

A3: High variability is a common issue that can obscure results.[14] Consider the following troubleshooting steps:

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure you have a homogenous single-cell suspension. After plating, let the plate sit at room temperature for 15-20 minutes before incubation to allow for even cell distribution.[15]
Edge Effects The outer wells of a 96-well plate are prone to evaporation. Avoid using them for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.[15]
Pipetting Errors Calibrate your pipettes regularly. Pre-wet pipette tips before aspirating and dispensing liquids to ensure accuracy.[15]
Microbial Contamination Bacteria or yeast can reduce the MTT reagent, leading to false-positive signals. Visually inspect plates for any signs of contamination.[14][16]

Q4: We are observing inconsistent IC50 values for our isoxazole compound across different experiments. How can we improve reproducibility?

A4: Inconsistent IC50 values can arise from multiple factors. A two- to three-fold difference in IC50 values can sometimes be considered acceptable for cell-based assays, but larger variations point to underlying issues.[15] It is also important to note that the same drug can have different IC50 values in different cell lines due to unique biological characteristics.[17]

Potential CauseRecommended Solution
Cell Health & Passage Number Use cells that are in the exponential growth phase and maintain a consistent, low passage number. Genetic drift in high-passage cells can alter drug sensitivity.[15]
Compound Solubility & Stability Isoxazole compounds can have poor aqueous solubility. Ensure your compound is fully dissolved. Prepare fresh dilutions for each experiment from a validated stock, as compounds can be unstable.[15][18] If precipitation is observed, check that the final DMSO concentration is low (ideally ≤0.5%).[18]
Inconsistent Incubation Times The duration of drug exposure significantly impacts the IC50 value. Adhere strictly to the planned incubation times across all experiments.[15]
Reagent Variability Use consistent lots of media, serum (FBS), and assay reagents. Different batches of FBS can contain varying levels of growth factors that influence cell growth and drug response.[15]
Assay-Specific Interference Some compounds can interfere with the assay readout itself (e.g., by directly reducing the MTT reagent). Consider using an alternative cytotoxicity assay to confirm results.[18][19]

Below is a workflow to troubleshoot inconsistent IC50 values.

G start Inconsistent IC50 Results Observed check_cells Review Cell Culture Practices: - Consistent Passage Number? - Exponential Growth Phase? - Mycoplasma Tested? start->check_cells check_compound Assess Compound Handling: - Fresh Dilutions Used? - Solubility Issues? - Final DMSO % < 0.5%? start->check_compound check_protocol Standardize Assay Protocol: - Consistent Incubation Times? - Calibrated Pipettes? - Edge Effects Minimized? start->check_protocol re_run Re-run Experiment with Optimized Parameters check_cells->re_run check_compound->re_run check_protocol->re_run confirm Confirm with a Secondary Assay (e.g., CellTiter-Glo) re_run->confirm analyze Analyze Data confirm->analyze

Western Blotting for Apoptosis Markers

Q5: My Western blot for cleaved PARP and cleaved Caspase-3 shows a very weak or no signal after treating cells with an isoxazole compound. What should I check?

A5: A weak or absent signal for apoptotic markers is a frequent issue. Here are some troubleshooting steps:

Potential CauseRecommended Solution
Suboptimal Protein Concentration Load more protein per well. Use a protein quantification assay (e.g., BCA) to ensure consistent loading across samples.
Poor Antibody Performance The primary antibody may have low affinity or be used at a suboptimal dilution. Optimize the antibody concentration. If the problem persists, try a new antibody from a different vendor or lot.[20]
Incorrect Sample Collection Time Apoptotic events, like caspase cleavage, can be transient. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for detecting the cleavage event.[21]
Inefficient Protein Transfer Ensure there are no air bubbles between the gel and the membrane. Optimize transfer time and voltage for your specific protein targets. After transfer, you can stain the gel with Coomassie to check for remaining protein.[20][22]
Protein Degradation Improper sample preparation can lead to protein degradation. Always prepare lysates with fresh protease and phosphatase inhibitors and keep samples on ice.

Q6: I'm seeing high background on my apoptosis Western blots, which makes it hard to interpret the results. How can I reduce it?

A6: High background can obscure the specific bands of interest.

Potential CauseRecommended Solution
Inadequate Blocking Increase the blocking time or try a different blocking agent (e.g., switch from non-fat milk to BSA, or vice versa). Ensure the blocking solution is fresh.[20]
Antibody Concentration Too High High concentrations of primary or secondary antibodies can lead to non-specific binding. Try reducing the antibody concentration.[20]
Insufficient Washing Increase the number or duration of washing steps after antibody incubations to remove unbound antibodies.
Contaminated Buffers Use freshly prepared, filtered buffers to avoid particulate matter that can cause speckles on the blot.

Section 3: Key Experimental Protocols

Q7: Can you provide a general protocol for an MTT cell viability assay?

A7: This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[14]

Protocol: General MTT Assay for Adherent Cells

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[14][16]

  • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of your isoxazole compound. Include appropriate vehicle (e.g., DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[14][18]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18][19]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[18][19]

  • Solubilization: Carefully aspirate the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]

  • Absorbance Reading: Wrap the plate in foil and shake it on an orbital shaker for about 15 minutes to ensure all crystals are dissolved.[19] Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm or 590 nm) within 1 hour.[16][19]

  • Data Analysis: Subtract the average absorbance of blank wells (medium and MTT solution only) from all other readings. Plot the corrected absorbance against the drug concentration to determine the IC50 value.[19]

Section 4: Signaling Pathways in Resistance

Q8: How does the PI3K/Akt pathway contribute to resistance against isoxazole-based drugs?

A8: The PI3K/Akt signaling pathway is a central regulator of cell survival, proliferation, and apoptosis.[7][8][9] Its inappropriate activation is a common mechanism of chemoresistance.[7][9][10] When activated, Akt can phosphorylate and inactivate pro-apoptotic proteins (like Bad) and activate anti-apoptotic proteins (like Bcl-2 and XIAP), thereby promoting cell survival even in the presence of a cytotoxic drug.[10] This can render cancer cells resistant to isoxazole compounds that rely on inducing apoptosis.[7][9]

Below is a simplified diagram of the PI3K/Akt survival pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_drug Drug Action RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt mTOR mTOR Bad Bad (Pro-apoptotic) Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis Apoptosis Isoxazole Isoxazole Drug Isoxazole->Apoptosis Induces

References

Technical Support Center: Mitigating the Toxicity of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its versatile synthetic handles and its presence in numerous clinically successful drugs.[1] However, the inherent chemical properties of the isoxazole ring, particularly the labile N-O bond, can present significant toxicity challenges during drug development.[2] This guide serves as a technical resource for researchers, scientists, and drug development professionals to understand, troubleshoot, and strategically mitigate the toxicity associated with isoxazole-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary driver of toxicity for many isoxazole derivatives?

The principal cause of toxicity is metabolic bioactivation. The isoxazole ring, especially when unsubstituted at certain positions, can be susceptible to enzymatic cleavage of the weak N-O bond.[2] This metabolic ring scission, often catalyzed by cytochrome P450 (CYP) enzymes, can generate reactive electrophilic metabolites.[3][4] The most common toxic species are β-keto nitriles (or α-cyanoenolates), which can covalently bind to essential macromolecules like proteins and DNA, leading to cellular dysfunction, immunogenicity, and organ toxicity (e.g., hepatotoxicity).[4]

Q2: Are all isoxazole-containing compounds inherently toxic?

No. Toxicity is not a class-wide effect but is highly dependent on the specific substitution pattern of the isoxazole ring and the overall molecular context.[4][5] Factors that influence the risk of bioactivation include:

  • Substitution: The presence, position, and electronic nature of substituents on the isoxazole ring can dramatically alter its metabolic stability.

  • Overall Molecular Properties: The molecule's lipophilicity, shape, and the presence of other metabolic sites can influence its access to and orientation within metabolizing enzymes.

  • Therapeutic Dose: A high required therapeutic dose increases the total drug exposure and thus the potential for generating toxic metabolites.

Many FDA-approved drugs, such as the antibacterials sulfamethoxazole and cloxacillin, safely incorporate the isoxazole moiety, demonstrating that toxicity can be successfully managed.[1][2]

Q3: What is "bioisosteric replacement" and how can it help reduce isoxazole toxicity?

Bioisosteric replacement is a key strategy in medicinal chemistry where a functional group (in this case, the isoxazole ring) is swapped with another group that has similar steric and electronic properties, with the goal of retaining biological activity while improving physicochemical or toxicological profiles.[6] Replacing a metabolically labile isoxazole with a more stable heterocyclic ring can eliminate the source of toxic metabolite formation.[7][8]

Troubleshooting Guides

This section addresses common issues encountered during preclinical development of isoxazole-containing drug candidates.

Problem 1: My lead isoxazole compound shows significant cytotoxicity in HepG2 cells. How do I determine if this is due to isoxazole ring bioactivation?

This is a critical question. You need to differentiate between on-target pharmacology, off-target effects, and toxicity driven by reactive metabolites.

Troubleshooting Workflow:

G A High Cytotoxicity Observed in HepG2 Assay B Step 1: Conduct In Vitro Metabolic Stability Assays A->B C Incubate with Human Liver Microsomes (HLM) +/- NADPH B->C D Incubate with HLM + Co-factor (NADPH) + Glutathione (GSH) B->D E Analyze for Parent Loss and Metabolite Formation (LC-MS) C->E F Analyze for GSH Adducts (LC-MS/MS) D->F G Result 1: Rapid Parent Loss (NADPH-dependent) E->G K Result 3: No GSH Adduct and/or Slow Metabolism E->K If stable H Result 2: GSH Adduct Detected F->H F->K If negative I Conclusion: High Likelihood of CYP-mediated Bioactivation G->I Confirms Metabolism H->I Confirms Reactive Metabolite J Next Steps: 1. Structural Modification 2. Bioisosteric Replacement I->J L Conclusion: Toxicity is likely independent of isoxazole bioactivation (e.g., on-target or off-target effect) K->L M Next Steps: 1. Off-target screening 2. SAR exploration to separate   efficacy from toxicity L->M G cluster_0 Metabolic Pathway cluster_1 Mitigation Strategies Parent Parent Isoxazole Compound Metabolism CYP450 (NADPH) Parent->Metabolism Strat3 Redirect Metabolism (Alternative Soft Spot) Reactive Reactive Metabolite (e.g., β-keto nitrile) Metabolism->Reactive Toxicity Covalent Binding & Toxicity Reactive->Toxicity Strat1 Bioisosteric Replacement (e.g., Oxadiazole) Strat1->Metabolism Eliminates Substrate Strat2 Block Metabolism (Steric/Electronic) Strat2->Metabolism Hinders Reaction A Starting Material (e.g., Aryl Nitrile) B Step 1: Form Amidoxime A->B C Intermediate: Amidoxime B->C D Step 2: Couple with Acyl Chloride C->D E Intermediate: O-Acyl Amidoxime D->E F Step 3: Cyclize to 1,2,4-Oxadiazole E->F G Final Product: 1,2,4-Oxadiazole Analog F->G

References

Technical Support Center: Improving the Metabolic Stability of Fluorinated Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered when working to enhance the metabolic stability of fluorinated isoxazole compounds.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is fluorine incorporation a common strategy to improve the metabolic stability of isoxazoles?

A1: Incorporating fluorine into isoxazole-containing molecules is a widely used strategy for several key reasons:

  • Blocking Metabolic "Soft Spots" : The most significant reason is to block sites on the molecule that are susceptible to metabolism, particularly oxidation by cytochrome P450 (CYP450) enzymes. The carbon-fluorine (C-F) bond is considerably stronger and more resistant to enzymatic cleavage than a carbon-hydrogen (C-H) bond.[1][2] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, you can effectively prevent or slow down oxidative metabolism, which often leads to a longer biological half-life and improved bioavailability.[2][3]

  • Altering Physicochemical Properties : Fluorine is highly electronegative and can alter the electronic properties of the molecule.[1] This can impact the acidity or basicity (pKa) of nearby functional groups, which in turn can influence properties like membrane permeability and oral absorption.[1][3]

  • Modulating Lipophilicity : Fluorine substitution generally increases lipophilicity, which can enhance membrane permeation.[4] However, this must be carefully balanced, as excessive lipophilicity can sometimes lead to reduced aqueous solubility or increased susceptibility to efflux transporters.[3]

Q2: Aside from the fluorinated substituents, what are the common metabolic liabilities of the isoxazole ring itself?

A2: While often considered relatively stable, the isoxazole ring can be metabolically labile under certain conditions. A primary concern is the reductive cleavage of the N-O bond, which leads to ring opening.[5][6] This can form reactive metabolites, such as cyanoacroleins or enimines, which have the potential to covalently bind to cellular macromolecules, a process known as bioactivation.[7] The specific substituents on the isoxazole ring and the broader molecular context can heavily influence its susceptibility to these metabolic pathways.[7]

Q3: What are the primary in vitro assays used to evaluate the metabolic stability of new fluorinated isoxazoles?

A3: The most common in vitro assays are essential for ranking compounds and predicting in vivo pharmacokinetics:

  • Liver Microsomal Stability Assay : This is a high-throughput assay that uses subcellular fractions of the liver (microsomes) containing a high concentration of Phase I metabolic enzymes, especially CYP450s.[8][9] It is used to determine a compound's intrinsic clearance (CLint) and half-life (t½) due to oxidative metabolism.[2]

  • Hepatocyte Stability Assay : This assay uses intact liver cells (hepatocytes), providing a more physiologically relevant model. It accounts for both Phase I and Phase II metabolic pathways, as well as cellular uptake processes.[10][11] This is useful for compounds that may be cleared by multiple pathways or have low clearance rates.[9]

  • Liver S9 Fraction Stability Assay : The S9 fraction contains both microsomal and cytosolic components of liver cells.[8] This allows for the evaluation of both Phase I (CYP450s) and some Phase II (e.g., UGTs, SULTs) enzyme activities.[8]

Q4: How do I select the appropriate analytical method for quantifying my fluorinated isoxazole and its metabolites?

A4: The gold standard for quantifying parent compounds and their metabolites in biological matrices is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[12][13] This method offers the high sensitivity and specificity required to detect low-concentration analytes in complex samples.[12][14] Developing a robust HPLC-MS/MS method involves optimizing chromatographic separation, mass spectrometry parameters (e.g., multiple reaction monitoring, MRM), and sample preparation to minimize matrix effects like ion suppression.[13][14]

Section 2: Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue / QuestionPossible Causes & Troubleshooting Steps
Problem 1: My fluorinated isoxazole shows unexpectedly high clearance in the liver microsomal stability assay. Potential Cause 1: Metabolism at a non-fluorinated position.Action: Perform a metabolite identification study using high-resolution mass spectrometry to determine the site of metabolism. Fluorine may be protecting one part of the molecule, but another "soft spot" could be exposed.Potential Cause 2: Metabolism of the isoxazole ring itself.Action: Investigate for metabolites consistent with N-O bond cleavage or ring hydroxylation. The stability of the isoxazole ring is highly dependent on its substituents.[6][7]Potential Cause 3: Non-CYP mediated metabolism.Action: While microsomes are rich in CYPs, other enzymes are present. Consider running the assay with specific CYP inhibitors to confirm the involvement of P450 enzymes.
Problem 2: I'm observing significant variability between replicate wells in my stability assay. Potential Cause 1: Compound solubility issues.Action: Ensure your compound is fully dissolved in the incubation buffer. Poor solubility can lead to inconsistent concentrations. Check the final percentage of organic solvent (e.g., DMSO) in the incubation; keep it low (typically <1%).Potential Cause 2: Pipetting inaccuracies.Action: Verify the calibration of your pipettes. For small volumes, especially of concentrated stock solutions, even minor errors can lead to large variations.Potential Cause 3: Instability of NADPH.Action: The NADPH regenerating system is crucial for CYP activity and degrades over time. Prepare it fresh before each experiment and keep it on ice.[2]
Problem 3: My compound is stable in microsomes but shows poor stability in hepatocytes. Potential Cause 1: Clearance by Phase II metabolism.Action: Microsomes primarily assess Phase I metabolism.[9] Hepatocytes contain both Phase I and Phase II enzymes. Your compound is likely being cleared via conjugation pathways (e.g., glucuronidation, sulfation). Analyze hepatocyte samples for potential conjugated metabolites.Potential Cause 2: Active uptake into hepatocytes.Action: The disappearance of the parent compound from the medium could be due to rapid uptake by transporters on the hepatocyte membrane, not just metabolism. Analyze both the cell pellet and the supernatant to distinguish between uptake and metabolism.
Problem 4: I cannot detect any metabolites in my LC-MS/MS analysis, even though the parent compound is disappearing. Potential Cause 1: Ion suppression from the biological matrix.Action: The complex matrix (e.g., microsomal proteins, buffer salts) can interfere with the ionization of your analytes.[14] Optimize your sample preparation method (e.g., protein precipitation vs. liquid-liquid extraction) to better clean the sample. Also, adjust your chromatography to separate metabolites from interfering matrix components.Potential Cause 2: Formation of reactive or unstable metabolites.Action: The metabolite may be too unstable to detect or may be covalently binding to proteins. This is a sign of potential bioactivation.[7] Specialized trapping experiments using nucleophiles like glutathione (GSH) can be performed to capture and identify these reactive species.

Section 3: Data Presentation

Quantitative data from metabolic stability assays are crucial for comparing compounds and making informed decisions in drug design.

Table 1: Representative Data Comparing the Metabolic Stability of a Parent Isoxazole with its Fluorinated Analog in Human Liver Microsomes (HLM).

CompoundSubstitutiont½ (min)CLint (µL/min/mg protein)
Parent-0014-methylphenyl886.6
Analog-F-014-(trifluoromethyl)phenyl4515.4
Analog-F-024-fluorophenyl> 60< 11.5

Data are hypothetical but representative. A longer half-life (t½) and lower intrinsic clearance (CLint) indicate greater metabolic stability.[2]

Section 4: Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes

This protocol outlines a standard procedure for determining the metabolic stability of a test compound.[2]

1. Materials & Reagents:

  • Test Compound Stock Solution (e.g., 10 mM in DMSO)

  • Liver Microsomes (e.g., Human, Rat; stored at -80°C)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Positive Control Compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)

  • Quenching Solution (e.g., ice-cold Acetonitrile with an internal standard)

  • 96-well incubation plate and collection plates

2. Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare the NADPH regenerating system solution according to the manufacturer's instructions and keep it on ice.

  • Incubation Mixture Preparation: In the 96-well plate, prepare the main incubation mixture. For a final volume of 200 µL, add:

    • Phosphate buffer

    • Liver microsomes (to a final concentration of 0.5 mg/mL)

    • Test compound (diluted from stock to a final concentration of 1 µM)

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative control ("-NADPH") wells. To the "-NADPH" wells, add an equivalent volume of buffer.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture into a collection plate containing 2-3 volumes of ice-cold quenching solution. The 0-minute time point should be collected immediately after adding NADPH.

  • Sample Processing: Once all time points are collected, centrifuge the collection plate (e.g., at 4000 rpm for 15 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.

3. Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot is the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL protein in incubation)

Section 5: Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in assessing and improving metabolic stability.

G cluster_0 Experimental Workflow for Metabolic Stability Assessment start Synthesized Fluorinated Isoxazole assay_selection Select In Vitro Assay (Microsomes, Hepatocytes, S9) start->assay_selection incubation Incubate Compound with Enzyme Source + Cofactors (e.g., NADPH) at 37°C assay_selection->incubation sampling Collect Samples at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) incubation->sampling quenching Quench Reaction (e.g., Acetonitrile + Internal Std) sampling->quenching analysis LC-MS/MS Analysis (Quantify Parent Compound) quenching->analysis calculation Calculate Parameters (t½, CLint) analysis->calculation decision Decision Point: Metabolically Stable? calculation->decision end_good Proceed to Further Studies (e.g., In Vivo PK) decision->end_good Yes end_bad Troubleshoot / Redesign (Go to Troubleshooting Guide) decision->end_bad No

Caption: Workflow for assessing the metabolic stability of a new compound.

G cluster_1 Troubleshooting Poor Metabolic Stability start High Clearance Observed in In Vitro Assay q1 Is clearance NADPH- dependent? start->q1 a1_yes Likely CYP450-mediated Oxidative Metabolism q1->a1_yes Yes a1_no Consider other pathways: - Phase II Conjugation (if in Hepatocytes) - Hydrolysis (Esterases) - Chemical Instability in buffer q1->a1_no No metid Perform Metabolite Identification Study a1_yes->metid q2 Where is the site of metabolism? metid->q2 a2_soft_spot Metabolism on another part of the molecule q2->a2_soft_spot Non-isoxazole position a2_isoxazole Metabolism on the isoxazole ring q2->a2_isoxazole Isoxazole ring solution_soft_spot Strategy: Block the new 'soft spot' - Introduce another fluorine - Use a bioisosteric replacement a2_soft_spot->solution_soft_spot solution_isoxazole Strategy: Modify isoxazole substituents - Alter sterics/electronics - Consider scaffold hopping to a more stable heterocycle a2_isoxazole->solution_isoxazole

Caption: Decision tree for troubleshooting unexpected metabolic lability.

Caption: How fluorine blocks CYP450-mediated oxidation at a soft spot.

References

Technical Support Center: Scale-up Synthesis of 5-(4-Fluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 5-(4-Fluorophenyl)isoxazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and frequently asked questions encountered during the scale-up of this important synthetic intermediate.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound, particularly when transitioning from laboratory to pilot plant or production scale.

Question 1: Low or inconsistent yields upon scale-up.

Answer: Low or inconsistent yields are a common challenge during the scale-up of isoxazole synthesis. Several factors can contribute to this issue. A primary concern is the dimerization of the nitrile oxide intermediate to form a furoxan, which becomes more significant at higher concentrations typical of scale-up operations.

Possible Causes and Solutions:

CauseSolution
Nitrile Oxide Dimerization Maintain a low concentration of the nitrile oxide intermediate by slow addition of the precursor (e.g., 4-fluorobenzaldoxime) or the activating agent. Ensure efficient mixing to promote the reaction with the dipolarophile over dimerization.
Poor Heat Transfer In larger reactors, inefficient heat transfer can lead to localized "hot spots," causing decomposition of reactants or products. Ensure adequate reactor cooling and agitation. Consider using a jacketed reactor with a reliable temperature control system.
Mass Transfer Limitations In heterogeneous reaction mixtures, poor mixing can limit the contact between reactants. Optimize the stirring rate and impeller design to ensure a homogeneous suspension.
Sub-optimal Reaction Conditions Re-evaluate and optimize reaction parameters such as temperature, pressure, and solvent for the larger scale. What works in the lab may not be optimal in a production setting. A Design of Experiments (DoE) approach can be beneficial.

Question 2: Increased levels of impurities in the final product.

Answer: Impurity profiles often change during scale-up due to variations in reaction conditions and longer reaction times.[][2][3][4] Identifying and controlling these impurities is critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API).[][2][3][4]

Common Impurities and Mitigation Strategies:

Impurity TypePotential SourceMitigation Strategy
Furoxan Dimer Dimerization of the 4-fluorophenylnitrile oxide intermediate.As with yield issues, control the concentration of the nitrile oxide. The choice of base and solvent can also influence the rate of dimerization.
Unreacted Starting Materials Incomplete reaction due to poor mixing, insufficient reaction time, or deactivation of reagents.Monitor the reaction progress using in-process controls (e.g., HPLC, UPLC). Ensure accurate stoichiometry and consider a slight excess of one reactant if it can be easily removed during work-up.
Isomeric Byproducts Lack of regioselectivity in the 1,3-dipolar cycloaddition reaction, leading to the formation of the undesired 4-(4-fluorophenyl)isoxazole isomer.The regioselectivity is influenced by electronic and steric factors. Re-optimization of the solvent and reaction temperature may be necessary. In some cases, the choice of the dipolarophile precursor can direct the regioselectivity.
Solvent-Related Impurities Trapped residual solvents or impurities present in the solvents used.Use high-purity solvents and implement an effective drying procedure for the final product. Techniques like headspace gas chromatography (GC) should be used to quantify residual solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound suitable for scale-up?

A1: The most common and scalable route is the [3+2] cycloaddition (1,3-dipolar cycloaddition) between a 4-fluorophenyl-substituted nitrile oxide and a suitable two-carbon dipolarophile, such as an alkyne or a masked alkyne equivalent. The nitrile oxide is typically generated in situ from 4-fluorobenzaldoxime using an oxidizing agent.

Q2: How can I control the exothermicity of the reaction during scale-up?

A2: The in situ generation of the nitrile oxide and its subsequent cycloaddition can be exothermic. To manage this on a larger scale, consider the following:

  • Slow addition: Add the oxidizing agent or the aldoxime solution portion-wise or via a syringe pump to control the reaction rate.

  • Efficient cooling: Utilize a reactor with a high surface-area-to-volume ratio and a reliable cooling system.

  • Dilution: While higher concentrations are often desired for throughput, a more dilute reaction may be necessary to manage the exotherm.

Q3: What are the key safety considerations for the scale-up synthesis of this compound?

A3:

  • Reagents: Some oxidizing agents used to generate nitrile oxides can be hazardous. Ensure proper handling and quenching procedures are in place.

  • Solvents: Use of flammable or toxic solvents requires appropriate engineering controls, such as ventilation and grounding, to prevent ignition and exposure.

  • Pressure: If the reaction generates gaseous byproducts, ensure the reactor is properly vented to avoid pressure buildup.

  • Thermal Stability: Conduct thermal hazard studies (e.g., using Differential Scanning Calorimetry - DSC) on the reaction mixture to understand its thermal stability and identify any potential for runaway reactions.

Experimental Protocols

General Laboratory-Scale Protocol for this compound Synthesis via 1,3-Dipolar Cycloaddition:

This protocol serves as a baseline for process development and scale-up.

  • Preparation of 4-Fluorobenzaldoxime:

    • To a stirred solution of 4-fluorobenzaldehyde (1.0 eq) in ethanol and water, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

    • Heat the mixture to reflux for 1-2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and add water to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain 4-fluorobenzaldoxime.

  • In situ Generation of 4-Fluorophenylnitrile Oxide and Cycloaddition:

    • Dissolve 4-fluorobenzaldoxime (1.0 eq) and the chosen alkyne (e.g., ethynyltrimethylsilane, 1.2 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution in an ice bath.

    • Slowly add a solution of sodium hypochlorite (bleach, 1.5 eq) or another suitable oxidizing agent (e.g., N-chlorosuccinimide) while maintaining the temperature below 10 °C.

    • Stir the reaction vigorously for several hours at room temperature.

    • Monitor the reaction progress by TLC or HPLC.

    • Once the reaction is complete, quench with an aqueous solution of sodium sulfite.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Representative Yield Comparison at Different Scales (Illustrative)

ScaleStarting Material (4-Fluorobenzaldehyde)Yield (%)Key Challenges Observed
Lab-Scale5 g85%Minor furoxan formation.
Pilot-Scale500 g70%Increased furoxan byproduct, minor exotherm.
Production50 kg65%Significant exotherm requiring controlled addition, higher impurity levels.

Table 2: Impurity Profile Comparison (Illustrative)

ImpurityLab-Scale (%)Pilot-Scale (%)Mitigation on Scale-up
Furoxan Dimer< 25 - 8Slow addition of oxidant, improved temperature control.
Unreacted 4-Fluorobenzaldoxime< 12 - 3Increased reaction time, slight excess of alkyne.
4-(4-Fluorophenyl)isoxazole< 0.51 - 2Solvent and temperature optimization.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Start Aldoxime_Formation 4-Fluorobenzaldoxime Formation Start->Aldoxime_Formation Nitrile_Oxide_Generation In situ Nitrile Oxide Generation Aldoxime_Formation->Nitrile_Oxide_Generation Cycloaddition [3+2] Cycloaddition Nitrile_Oxide_Generation->Cycloaddition Workup Reaction Work-up & Quenching Cycloaddition->Workup Crude_Isolation Crude Product Isolation Workup->Crude_Isolation Purification Purification (Crystallization/Chromatography) Crude_Isolation->Purification Drying Drying Purification->Drying Final_Product This compound Drying->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Problem Low Yield or High Impurities Check_Temp Check Temperature Control Problem->Check_Temp Check_Mixing Check Agitation & Mixing Problem->Check_Mixing Check_Concentration Analyze Reactant Concentration Problem->Check_Concentration Check_Purity Verify Starting Material Purity Problem->Check_Purity Solution_Temp Optimize Cooling & Slow Reagent Addition Check_Temp->Solution_Temp Solution_Mixing Increase Stirring Rate or Change Impeller Check_Mixing->Solution_Mixing Solution_Concentration Implement Slow Addition of Limiting Reagent Check_Concentration->Solution_Concentration Solution_Purity Recrystallize or Re-purify Starting Materials Check_Purity->Solution_Purity

Caption: Troubleshooting logic for scale-up synthesis issues.

References

Validation & Comparative

A Comparative Analysis of 5-(4-Fluorophenyl)isoxazole and its Non-fluorinated Analog, 5-Phenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Medicinal Chemistry and Drug Development

The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties. This guide provides a comparative analysis of 5-(4-fluorophenyl)isoxazole and its direct non-fluorinated counterpart, 5-phenylisoxazole. We will delve into their physicochemical properties, a common synthetic route, and their relevance as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key target in inflammatory diseases.

Physicochemical Properties: A Quantitative Comparison

The substitution of a hydrogen atom with a fluorine atom at the para-position of the phenyl ring imparts subtle but significant changes to the molecule's properties. These alterations can influence solubility, membrane permeability, and metabolic stability.

PropertyThis compound5-PhenylisoxazoleImpact of Fluorination
Molecular Formula C₉H₆FNOC₉H₇NOAddition of one fluorine atom.
Molecular Weight 163.15 g/mol 145.16 g/mol [1]Increased molecular weight.
Melting Point 52-58 °C22 °C[1]The fluorinated compound has a significantly higher melting point, suggesting stronger intermolecular interactions in the crystal lattice.
Calculated logP (XlogP) 2.1[2]2.0[3]A slight increase in lipophilicity, which can affect how the compound interacts with biological membranes and protein binding pockets.[4]
Appearance Off-white crystalline solidLiquid or low-melting solidThe difference in physical state at room temperature is a direct consequence of the altered intermolecular forces.

Biological Activity: Inhibition of p38 MAP Kinase

The p38 MAP kinase signaling pathway is a critical regulator of the production of pro-inflammatory cytokines, making it an attractive target for the development of anti-inflammatory drugs.[5] Isoxazole-based compounds have been identified as potent inhibitors of p38 MAP kinase.[5]

Experimental Protocols

General Synthesis via 1,3-Dipolar Cycloaddition

The synthesis of 5-arylisoxazoles is commonly achieved through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. This involves the reaction of a nitrile oxide (the 1,3-dipole), generated in situ from an aldoxime, with an alkyne (the dipolarophile).

Materials:

  • Appropriate substituted benzaldoxime (e.g., 4-fluorobenzaldoxime or benzaldoxime)

  • Ethynylbenzene (phenylacetylene)

  • Oxidizing agent (e.g., Chloramine-T trihydrate or N-Chlorosuccinimide (NCS))

  • Solvent (e.g., Ethanol, Dichloromethane (DCM))

  • Base (e.g., Triethylamine (TEA) or Sodium bicarbonate)

Procedure:

  • Oxime Preparation: If not commercially available, the starting aldoxime is prepared by reacting the corresponding aldehyde (e.g., 4-fluorobenzaldehyde) with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide.

  • Nitrile Oxide Formation and Cycloaddition:

    • Dissolve the aldoxime (1 equivalent) and ethynylbenzene (1.2 equivalents) in the chosen solvent (e.g., Ethanol).

    • Add the base (e.g., Triethylamine, 1.1 equivalents) to the mixture.

    • Slowly add a solution of the oxidizing agent (e.g., Chloramine-T, 1.1 equivalents) in the same solvent to the reaction mixture at room temperature. The oxidizing agent facilitates the in situ generation of the nitrile oxide from the aldoxime.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure 5-arylisoxazole.

In Vitro p38α MAP Kinase Inhibition Assay (Luminescent)

This protocol outlines a general procedure for determining the IC50 value of a test compound against p38α MAP kinase using a luminescent-based assay, such as the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human p38α kinase

  • Kinase substrate (e.g., ATF2 peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (this compound and 5-phenylisoxazole) dissolved in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well white plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration might be 100 µM.

  • Reaction Setup:

    • Add 1 µL of the diluted inhibitor or DMSO (for control wells) to the wells of a 384-well plate.

    • Prepare a master mix containing the p38α kinase and the ATF2 substrate in the kinase assay buffer.

    • Add 2 µL of the kinase/substrate master mix to each well.

  • Kinase Reaction Initiation:

    • Prepare an ATP solution in the kinase assay buffer. The final ATP concentration should be at or near the Km for p38α.

    • Add 2 µL of the ATP solution to each well to start the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP, which is then used by luciferase to generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.

Visualizations

Synthesis_Workflow Start Starting Materials (Benzaldoxime, Alkyne) Reaction 1,3-Dipolar Cycloaddition (Solvent, Base, Oxidant) Start->Reaction Combine Workup Aqueous Work-up (Extraction, Washing) Reaction->Workup Reaction complete Purification Column Chromatography Workup->Purification Crude product Product Pure 5-Arylisoxazole Purification->Product Purified

General workflow for the synthesis of 5-arylisoxazoles.

Kinase_Assay_Workflow A Prepare serial dilution of inhibitors B Add inhibitor, p38α kinase, and substrate to plate A->B C Initiate reaction with ATP B->C D Incubate for 60 min at RT C->D E Terminate reaction & deplete ATP (ADP-Glo™ Reagent) D->E F Incubate for 40 min at RT E->F G Convert ADP to ATP & generate light (Kinase Detection Reagent) F->G H Incubate for 30 min at RT G->H I Measure Luminescence H->I J Calculate IC50 I->J

Workflow for a luminescent-based p38 kinase inhibition assay.

p38_Signaling_Pathway Stress Stress / Cytokines (e.g., UV, TNF-α) MKK MAPKKs (MKK3/6) Stress->MKK Activates p38 p38 MAP Kinase MKK->p38 Phosphorylates (Activates) Substrates Downstream Substrates (e.g., ATF2, MK2) p38->Substrates Phosphorylates Inhibitor Isoxazole Inhibitor (e.g., this compound) Inhibitor->p38 Inhibits Response Inflammatory Response (Cytokine Production) Substrates->Response Leads to

Simplified p38 MAP Kinase signaling pathway and point of inhibition.

References

A Comparative Guide to the In Vitro Anticancer Activity of 5-(4-Fluorophenyl)isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile pharmacological activities. Within this class, 5-(4-Fluorophenyl)isoxazole derivatives have emerged as a particularly promising avenue for the development of novel anticancer agents. Their synthetic accessibility and the tunable nature of substitutions on the isoxazole ring allow for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various cancer cell lines.

This guide provides an in-depth technical comparison of the in vitro anticancer activity of various this compound derivatives. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for the essential in vitro assays required to validate their anticancer potential.

Mechanistic Insights: How this compound Derivatives Combat Cancer

The anticancer effects of isoxazole derivatives are multifaceted, often involving the modulation of key cellular processes that are dysregulated in cancer. While the precise mechanism can vary depending on the specific substitutions on the isoxazole core, several key pathways have been implicated.

A significant body of research points towards the induction of apoptosis , or programmed cell death, as a primary mechanism of action. Many isoxazole derivatives have been shown to trigger both early and late apoptotic events in cancer cells. This is often achieved through the activation of caspase cascades, a family of proteases that execute the apoptotic program.

Furthermore, these compounds can induce cell cycle arrest at various phases, such as the G2/M phase, thereby preventing cancer cell proliferation. Some derivatives have also been found to inhibit key enzymes involved in cancer progression, such as topoisomerases and protein kinases. The diagram below illustrates a generalized workflow for the in vitro validation of these anticancer activities.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification (Advanced) Compound Synthesis Compound Synthesis Cytotoxicity Assay (MTT/SRB) Cytotoxicity Assay (MTT/SRB) Compound Synthesis->Cytotoxicity Assay (MTT/SRB) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Cytotoxicity Assay (MTT/SRB)->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Cytotoxicity Assay (MTT/SRB)->Cell Cycle Analysis (Flow Cytometry) Western Blotting Western Blotting Cytotoxicity Assay (MTT/SRB)->Western Blotting Caspase Activity Assays Caspase Activity Assays Apoptosis Assay (Annexin V/PI)->Caspase Activity Assays Cell Cycle Analysis (Flow Cytometry)->Western Blotting Cyclin/CDK levels Kinase Inhibition Assays Kinase Inhibition Assays Western Blotting->Kinase Inhibition Assays Lead Optimization Lead Optimization Kinase Inhibition Assays->Lead Optimization

Caption: Workflow for in vitro validation of anticancer activity.

Comparative Anticancer Activity: A Data-Driven Analysis

The efficacy of this compound derivatives can vary significantly based on the nature and position of substituents. The following table summarizes the cytotoxic activity (IC50 values) of a selection of these derivatives against various human cancer cell lines, providing a comparative overview of their potency. Doxorubicin, a well-established chemotherapeutic agent, is included as a positive control.

Compound IDCancer Cell LineIC50 (µg/mL)Reference
2d Hep3B (Liver)~23
2e Hep3B (Liver)~23
2d HeLa (Cervical)15.48
2a MCF-7 (Breast)39.80
2g All tested lines>400 (inactive)
Doxorubicin Hep3B (Liver)Not explicitly stated, but used as a positive control
Compound 2e HepG2 (Liver)34.64
Compound 2b Hep3B (Liver)8.54
Compound 2d Hep3B (Liver)7.66
Carboxamide 3c Leukemia (HL-60, K-562, MOLT-4), Colon (KM12), Melanoma (LOX IMVI)Potent growth inhibition at 10µM
Hydrazone 10c HepG2 (Liver)0.69 µM

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher potency. The data highlights that even minor structural modifications can lead to significant differences in anticancer activity and cell line specificity. For instance, compounds 2d and 2e show notable activity against liver cancer cells, while 2a is more effective against a breast cancer cell line. The hydrazone derivative 10c demonstrates particularly high potency against liver cancer cells.

Key Experimental Protocols for In Vitro Validation

To ensure the trustworthiness and reproducibility of findings, standardized and well-validated in vitro assays are crucial. Below are detailed protocols for the core experiments used to assess the anticancer activity of this compound derivatives.

Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Include a positive control such as Doxorubicin. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Causality: The choice of cell density and incubation time is critical and can influence the observed IC50 values. It is essential to optimize these parameters for each cell line.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the isoxazole derivatives at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Trustworthiness: Including both early (Annexin V) and late (PI

The 5-(4-Fluorophenyl)isoxazole Scaffold: A Comparative Guide to In Vivo Efficacy in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of heterocyclic compounds, the isoxazole core represents a privileged scaffold with a remarkable breadth of biological activities. This guide provides an in-depth technical comparison of the in vivo efficacy of derivatives of the 5-(4-Fluorophenyl)isoxazole scaffold in established murine models. While direct in vivo studies on the parent molecule, this compound, are not extensively documented in publicly available literature, this guide will focus on a closely related and well-studied analog, N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide , as a representative case study. We will objectively compare its performance with alternative compounds and provide the supporting experimental data and protocols to inform your future research and development endeavors.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry, with derivatives exhibiting anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] The inclusion of a fluorophenyl group often enhances metabolic stability and binding affinity, making these compounds particularly attractive for therapeutic development.

I. In Vivo Antioxidant Efficacy in a Murine Model

Oxidative stress is a key pathological driver in a multitude of diseases, including neurodegenerative disorders and cancer.[1] The antioxidant potential of a fluorophenyl-isoxazole-carboxamide derivative, N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide (referred to hereafter as Isoxazole Analog A), was assessed in vivo in a murine model.[1][4]

Comparative Efficacy Data

The study aimed to determine the effect of Isoxazole Analog A on the Total Antioxidant Capacity (TAC) in the blood of mice. This provides a measure of the cumulative effect of all antioxidants present.

CompoundDosage (mg/kg)Administration RouteOutcome MeasureResultComparator
Isoxazole Analog A 5 and 10IntraperitonealTotal Antioxidant Capacity (TAC)Two-fold greater TAC than the positive controlQuercetin
Vehicle Control-IntraperitonealTotal Antioxidant Capacity (TAC)Baseline TAC levels-
Quercetin (Positive Control)10IntraperitonealTotal Antioxidant Capacity (TAC)Increased TAC compared to vehicleIsoxazole Analog A

Table 1: In Vivo Antioxidant Efficacy of Isoxazole Analog A in Mice.[1][4]

Experimental Protocol: In Vivo Total Antioxidant Capacity (TAC) Assay

This protocol outlines the methodology used to assess the in vivo antioxidant potential of Isoxazole Analog A.

1. Animal Model:

  • Male mice are used for the study.

  • Animals are housed in standard conditions with ad libitum access to food and water.

  • Mice are divided into four groups: Vehicle control, Isoxazole Analog A (5 mg/kg), Isoxazole Analog A (10 mg/kg), and Quercetin (10 mg/kg).

2. Compound Administration:

  • Isoxazole Analog A and Quercetin are dissolved in a suitable vehicle (e.g., DMSO and further diluted in saline).

  • The compounds are administered via intraperitoneal injection.

3. Sample Collection:

  • At a predetermined time point post-injection, blood samples are collected from the mice.

  • Plasma is separated by centrifugation.

4. TAC Measurement:

  • A commercially available Total Antioxidant Capacity assay kit is used to measure the TAC in the plasma samples.

  • The assay is typically based on the reduction of a colored substrate by the antioxidants present in the sample, with the change in absorbance being proportional to the TAC.

5. Data Analysis:

  • The TAC values for each group are determined and compared.

  • Statistical analysis (e.g., ANOVA) is performed to determine the significance of the observed differences.

Causality and Mechanistic Insights

The potent in vivo antioxidant activity of Isoxazole Analog A is likely attributable to its ability to scavenge free radicals.[1] The mechanism is thought to involve the donation of a hydrogen atom from the molecule to a reactive free radical, thereby neutralizing it. The fluorophenyl and carboxamide moieties likely contribute to the molecule's stability and ability to participate in these redox reactions.

Experimental Workflow Diagram

G cluster_0 Animal Preparation cluster_1 Intervention cluster_2 Sample Processing & Analysis animal_model Male Mice grouping Grouping (n=4): - Vehicle - Isoxazole Analog A (5 mg/kg) - Isoxazole Analog A (10 mg/kg) - Quercetin (10 mg/kg) animal_model->grouping administration Intraperitoneal Administration grouping->administration blood_collection Blood Collection administration->blood_collection plasma_separation Plasma Separation blood_collection->plasma_separation tac_assay Total Antioxidant Capacity (TAC) Assay plasma_separation->tac_assay data_analysis Data Analysis & Comparison tac_assay->data_analysis G cluster_0 Tumor Model Development cluster_1 Treatment Phase cluster_2 Efficacy Assessment cell_culture Cancer Cell Culture (e.g., Hep3B) implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Groups: - Vehicle - Test Compound - Positive Control tumor_growth->randomization treatment Compound Administration randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint: - Tumor Excision & Weight - Survival Analysis monitoring->endpoint biomarker Biomarker Analysis (Optional) endpoint->biomarker

References

Positional Isomerism in Isoxazoles: A Comparative Guide to the Biological Activity of 3- and 5-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 3- and 5-substituted isoxazole isomers. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to elucidate the impact of substituent placement on the pharmacological effects of this important heterocyclic scaffold.

The isoxazole ring is a prominent feature in numerous biologically active compounds, demonstrating a wide array of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The arrangement of substituents on this five-membered heterocycle can significantly influence its interaction with biological targets, leading to variations in efficacy and mechanism of action. This guide focuses on the comparative analysis of 3-substituted and 5-substituted isoxazole isomers to understand how the positional change of a substituent impacts their biological activity.

Anticancer Activity: A Tale of Two Isomers

Studies exploring the cytotoxic effects of isoxazole derivatives have revealed that the position of substitution on the isoxazole ring is a critical determinant of their anticancer potential. A direct comparison of 3-aryl and 5-aryl isoxazole isomers has shown differential activity against various cancer cell lines.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of representative 3- and 5-substituted isoxazole isomers against human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound IDIsoxazole SubstitutionSubstituentCancer Cell LineIC50 (µM)
1a 3-substituted4-ChlorophenylMCF-7 (Breast)8.5
1b 5-substituted4-ChlorophenylMCF-7 (Breast)15.2
2a 3-substituted4-MethoxyphenylA549 (Lung)12.3
2b 5-substituted4-MethoxyphenylA549 (Lung)21.8
3a 3-substituted3,4-DichlorophenylPC-3 (Prostate)5.1
3b 5-substituted3,4-DichlorophenylPC-3 (Prostate)10.9

Note: The data presented here is a representative compilation from various studies and is intended for comparative purposes. Actual values may vary based on experimental conditions.

The data consistently suggests that for the evaluated pairs, the 3-substituted isoxazole isomers exhibit greater cytotoxic activity (lower IC50 values) compared to their 5-substituted counterparts across different cancer cell lines. This indicates that the placement of the aryl group at the 3-position of the isoxazole ring is more favorable for anticancer efficacy.

Anti-inflammatory Activity: Shifting the Focus

The anti-inflammatory properties of isoxazole derivatives have also been a subject of investigation, with studies pointing towards the inhibition of key inflammatory mediators. While direct head-to-head comparisons of 3- and 5-substituted isomers in anti-inflammatory assays are less common in the literature, the available data allows for an indirect assessment.

Inhibition of Pro-inflammatory Markers
Compound TypeTargetAssayKey Findings
3-Aryl-5-(4-pyridyl)-4,5-dihydroisoxazoleTNF-α, IL-6, COX-2LPS-stimulated macrophagesDose-dependent decrease in TNF-α and IL-6 release; reduction in COX-2 levels and subsequent PGE2 production.[4]
3,5-Diaryl isoxazolesNot specifiedCarrageenan-induced rat paw edemaSeveral derivatives showed significant anti-inflammatory activity.[5]

Experimental Protocols

To ensure the reproducibility and validity of the presented findings, detailed experimental protocols for the key assays are provided below.

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[6][7]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (3- and 5-substituted isoxazole isomers) and incubate for 48-72 hours.[6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect specific proteins in a sample.

  • Cell Lysis: Treat cells with the test compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.[9]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[9]

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[9]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.[10][11]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[12]

Signaling Pathways and Mechanisms

The biological activity of isoxazole derivatives is often attributed to their modulation of specific cellular signaling pathways.

Apoptosis Induction Pathway

Many anticancer agents, including isoxazole derivatives, exert their effects by inducing apoptosis (programmed cell death). A common pathway involves the regulation of the Bcl-2 family of proteins and the activation of caspases.

apoptosis_pathway Isoxazole 3-Substituted Isoxazole Isomer Bcl2 Bcl-2 (Anti-apoptotic) Isoxazole->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Isoxazole->Bax Activation Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway modulated by 3-substituted isoxazoles.

Experimental Workflow for Comparative Analysis

A logical workflow is essential for the systematic comparison of isoxazole isomers.

experimental_workflow Synthesis Synthesis of 3- and 5- Substituted Isoxazole Isomers Screening In vitro Cytotoxicity Screening (MTT Assay) Synthesis->Screening Lead_Identification Identification of Most Potent Isomer Screening->Lead_Identification Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for Apoptosis) Lead_Identification->Mechanism_Study SAR_Analysis Structure-Activity Relationship (SAR) Analysis Mechanism_Study->SAR_Analysis

Caption: General experimental workflow for comparing isoxazole isomers.

References

The Structural Dance: How Modifications to 5-(4-Fluorophenyl)isoxazole Analogs Dictate Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship (SAR) of 5-(4-Fluorophenyl)isoxazole analogs reveals that subtle changes to their chemical architecture can dramatically influence their therapeutic potential. Researchers have explored these modifications to develop potent agents against a range of diseases, including cancer, viral infections, and inflammation. This guide provides a comparative analysis of these analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a versatile scaffold in medicinal chemistry.[1][2] The incorporation of a 4-fluorophenyl group at the 5-position of this ring has proven to be a particularly fruitful strategy, leading to the discovery of compounds with significant biological activities.[1] The strong electron-withdrawing nature and metabolic stability of the trifluoromethyl group, a common modification, are considered important physicochemical properties for bioactive molecules.[1]

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the isoxazole core and the phenyl ring. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications on anticancer and antiviral activities.

Anticancer Activity of Isoxazole Analogs

The antiproliferative activity of isoxazole derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

CompoundModificationsCancer Cell LineIC50 (µM)Reference
Compound 26 3,5-diarylisoxazole corePC3 (Prostate)Not specified, but noted for high selectivity[3]
Compound 6 Imidazolone derivativeVEGFR-20.067[4]
Compound 26 Imidazolone derivativeCDK2A0.66[4]
Compound 2d Isoxazole-carboxamideHep3B (Liver)~23 µg/ml[5]
Compound 2e Isoxazole-carboxamideHep3B (Liver)~23 µg/ml[5]
Compound 2d Isoxazole-carboxamideHeLa (Cervical)15.48 µg/ml[5]
Compound 2a Isoxazole-carboxamideMCF-7 (Breast)39.80 µg/ml[5]
Compound 4e 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amineSNB-75 (CNS)PGI of 41.25% at 10⁻⁵ M[6]
Compound 4i 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amineSNB-75, UO-31, CCRF-CEM, EKVX, OVCAR-5PGIs of 38.94, 30.14, 26.92, 26.61, and 23.12%, respectively, at 10⁻⁵ M[6]
Antiviral Activity of Isoxazole Analogs

A notable application of isoxazole derivatives has been in the development of agents against the Zika virus (ZIKV).

CompoundModificationsZIKV StrainEC50 (µM)Reference
KR-26827 1,2,4-oxadiazole moietyNot specifiedPotent[7]
Compound 6a Structural isomer of 1,2,4-oxadiazoleNot specified5.3[7]
Compound 6b 1,3,4-oxadiazole-containingZIKV> 100[7]
Compound 7l Optimized isoxazole-based small moleculeZIKV strainsPotent[7]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.

Synthesis of 4-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (7f)

This procedure describes a key step in the synthesis of a specific isoxazole analog with potential biological activity.[7]

  • Starting Materials : 4g (0.20 g, 0.63 mmol) and pyridine-3-ylmethanamine (0.20 g, 1.89 mmol).

  • Reaction : The title compound was prepared from the starting materials using a previously described general procedure.

  • Yield : The desired product was obtained with a 14% yield (30.0 mg).

  • Characterization : The final product was characterized using 1H NMR (500 MHz, CD3OD).

In Vitro Tubulin Polymerization Assay

This assay is crucial for determining if a compound targets tubulin, a key component of the cytoskeleton and a common target for anticancer drugs.[8]

  • Principle : The assay is absorbance-based and measures the polymerization of tubulin dimers.

  • Procedure : The assay is performed in the presence of GTP. The change in absorbance is monitored to determine the rate and extent of tubulin polymerization.

  • Analysis : An increase in the rate of polymerization suggests that the compound stabilizes microtubules, similar to the mechanism of taxanes.[8][9]

Cytotoxicity Assay (e.g., against cancer cell lines)

This is a standard assay to evaluate the anticancer potential of novel compounds.

  • Cell Lines : A panel of human cancer cell lines (e.g., HeLa, MCF-7, PC3) are used.[4][5]

  • Treatment : Cells are treated with various concentrations of the synthesized compounds.

  • Incubation : The treated cells are incubated for a specific period (e.g., 48-72 hours).

  • Measurement : Cell viability is assessed using methods like the MTT assay, which measures mitochondrial activity.

  • Data Analysis : The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated.

Visualizing the Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) help to visualize the complex signaling pathways and experimental workflows involved in SAR studies.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR Analysis & Optimization start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) characterization->in_vitro cell_based Cell-Based Assays (e.g., Apoptosis, Cell Cycle) in_vitro->cell_based data_analysis Data Analysis (IC50, EC50) cell_based->data_analysis sar_establishment Establish SAR data_analysis->sar_establishment lead_optimization Lead Optimization sar_establishment->lead_optimization lead_optimization->synthesis Iterative Design

Caption: General workflow for the design, synthesis, and evaluation of novel isoxazole analogs.

signaling_pathway cluster_cell Cancer Cell tubulin Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization mitotic_arrest Mitotic Arrest microtubules->mitotic_arrest Disrupted Dynamics isoxazole Isoxazole Analog (e.g., Compound 2j) isoxazole->tubulin Binds to taxane site isoxazole->microtubules Stabilizes apoptosis Apoptosis mitotic_arrest->apoptosis

References

Unveiling the Antioxidant Potential of Fluorophenyl-Isoxazole-Carboxamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the antioxidant capabilities of novel fluorophenyl-isoxazole-carboxamide compounds. By objectively comparing their performance with established antioxidants and presenting supporting experimental data, this document serves as a valuable resource for identifying promising candidates for further investigation in the management of oxidative stress-related diseases.

A growing body of evidence highlights the significant antioxidant potential of fluorophenyl-isoxazole-carboxamide derivatives. In vitro studies consistently demonstrate their capacity to scavenge free radicals, with some compounds exhibiting potency greater than the well-known antioxidant, Trolox. This guide synthesizes the available data, offering a clear comparison of their efficacy and a detailed look at the experimental methods used for their validation.

In Vitro Antioxidant Activity: A Quantitative Comparison

The antioxidant activity of several fluorophenyl-isoxazole-carboxamide derivatives has been predominantly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. The half-maximal inhibitory concentration (IC50), a key measure of antioxidant efficacy, has been determined for various analogs. Lower IC50 values indicate greater antioxidant activity.

The following table summarizes the reported IC50 values for a series of fluorophenyl-isoxazole-carboxamides, alongside the standard antioxidant Trolox, providing a direct comparison of their radical scavenging capabilities.

Compound IDR GroupDPPH IC50 (µg/mL)Reference
2a 4-(tert-butyl)phenyl0.45 ± 0.21[1]
2c 4-methoxyphenyl0.47 ± 0.33[1]
- 4-(tert-butyl)phenyl7.8 ± 1.21[2]
Trolox -3.10 ± 0.92[1]
Trolox -2.75[2][3]

Structure-Activity Relationship

The antioxidant potency of fluorophenyl-isoxazole-carboxamides is influenced by the nature and position of substituents on the phenyl ring. Studies suggest that the presence of electron-donating groups, such as tert-butyl and methoxy groups, on the phenyl ring enhances the radical scavenging activity.[4] This is likely due to their ability to donate electrons and stabilize the resulting radical species.

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation and replication of research findings. The following sections detail the protocols for the most commonly employed in vitro antioxidant assay.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidant compounds.[1]

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant and its scavenging capacity.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, such as methanol or ethanol.

  • Preparation of Test Compounds: Stock solutions of the fluorophenyl-isoxazole-carboxamide derivatives and the standard antioxidant (e.g., Trolox) are prepared in an appropriate solvent. Serial dilutions are then made to obtain a range of concentrations.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with a volume of the test compound solution at different concentrations. A control is prepared by mixing the DPPH solution with the solvent used for the test compounds.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Potential Mechanism of Action: The Nrf2/Keap1-ARE Signaling Pathway

While the direct radical scavenging activity of fluorophenyl-isoxazole-carboxamides has been established, their potential to modulate cellular antioxidant defense mechanisms is an area of active investigation. One of the most critical pathways in cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1)-Antioxidant Response Element (ARE) signaling pathway.

Research on other isoxazole derivatives has shown their ability to activate this protective pathway.[5] Although not yet specifically demonstrated for fluorophenyl-isoxazole-carboxamides, this represents a plausible and significant mechanism for their antioxidant effects.

Potential Nrf2/Keap1-ARE Signaling Pathway Activation by Isoxazole Derivatives.

Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like some isoxazole derivatives, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

Experimental Workflow for Validating Antioxidant Potential

The comprehensive validation of a compound's antioxidant potential involves a multi-step process, from initial in vitro screening to more complex cellular and in vivo models.

Antioxidant_Validation_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cellular Assays cluster_mechanism Mechanism of Action cluster_in_vivo In Vivo Models DPPH DPPH Assay CAA Cellular Antioxidant Activity (CAA) Assay DPPH->CAA Promising Candidates ABTS ABTS Assay ABTS->CAA FRAP FRAP Assay FRAP->CAA Western_blot Western Blot (e.g., Nrf2, HO-1) CAA->Western_blot ROS_measurement Intracellular ROS Measurement ROS_measurement->Western_blot Animal_models Animal Models of Oxidative Stress Western_blot->Animal_models qPCR qPCR (Antioxidant Gene Expression) qPCR->Animal_models Biomarker_analysis Biomarker Analysis (e.g., SOD, CAT, MDA) Animal_models->Biomarker_analysis

General Experimental Workflow for Validating Antioxidant Potential.

Future Directions

While the direct radical scavenging activity of fluorophenyl-isoxazole-carboxamides is well-documented, further research is needed to fully elucidate their antioxidant potential. Key areas for future investigation include:

  • Cellular Antioxidant Activity (CAA) Assays: To determine the ability of these compounds to neutralize free radicals within a cellular environment, which is more physiologically relevant than in vitro chemical assays.

  • Elucidation of Signaling Pathways: Investigating the effects of these compounds on specific antioxidant signaling pathways, such as the Nrf2-Keap1-ARE pathway, will provide a deeper understanding of their mechanism of action.

  • In Vivo Studies: More extensive in vivo studies are required to confirm the antioxidant efficacy and assess the pharmacokinetic and safety profiles of the most promising candidates.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of Isoxazole Derivatives with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of the Isoxazole Scaffold and the Power of In Silico Screening

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in modern medicinal chemistry. Its unique electronic properties and synthetic tractability have led to the development of a vast array of derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] The therapeutic potential of these compounds stems from their ability to interact with a diverse range of biological targets, such as protein kinases, cyclooxygenase (COX) enzymes, and heat shock protein 90 (Hsp90).[3][4]

In the quest for novel therapeutics, computational methods, particularly molecular docking, have become indispensable tools for accelerating drug discovery.[5] Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing valuable insights into binding affinity and interaction patterns.[6] This in silico approach allows for the rapid screening of large libraries of compounds, prioritizing the most promising candidates for further experimental validation and saving significant time and resources. This guide provides a comprehensive overview of comparative docking studies for isoxazole derivatives, detailing a validated workflow, presenting comparative data, and explaining the rationale behind key experimental choices.

A Validated Workflow for Comparative Docking Studies

The following protocol outlines a robust and reproducible workflow for conducting comparative docking studies of isoxazole derivatives. This self-validating system ensures the reliability of the generated data.

Part 1: Target Protein Selection and Preparation

The initial and most critical step is the selection of a biologically relevant target protein. For isoxazole derivatives, common targets include those involved in cancer cell proliferation and inflammation.[7]

Step-by-Step Protocol:

  • Target Identification: Based on the therapeutic area of interest, identify a target protein. For instance, for anti-inflammatory studies, COX-2 (Cyclooxygenase-2) is a relevant target. For oncology, protein kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) are frequently studied.[7]

  • Structure Retrieval: Download the three-dimensional crystal structure of the target protein from the Protein Data Bank (PDB). It is crucial to select a high-resolution structure, preferably with a co-crystallized ligand, as this helps in defining the active site.

  • Protein Preparation:

    • Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands.[1][6]

    • Add polar hydrogen atoms to the protein, as they are often not resolved in crystal structures.[6]

    • Assign atomic charges, such as Gasteiger charges, which are essential for calculating electrostatic interactions.[7]

    • This prepared protein structure is then saved in a suitable format for the docking software, such as PDBQT for AutoDock Vina.[1]

Part 2: Ligand Preparation

The accuracy of docking results is highly dependent on the quality of the ligand structures.

Step-by-Step Protocol:

  • Ligand Design: The 2D structures of the isoxazole derivatives can be drawn using chemical drawing software like ChemDraw.[1]

  • 3D Conversion and Energy Minimization: Convert the 2D structures into 3D conformations. It is imperative to perform energy minimization on these 3D structures using a force field like the Universal Force Field (UFF).[1] This step ensures that the ligand is in a low-energy, stable conformation before docking.

  • File Format Conversion: Save the energy-minimized ligand structures in the appropriate format for the docking software (e.g., PDBQT).[1]

Part 3: Grid Generation and Docking Simulation

The docking simulation is performed within a defined search space in the target protein's active site.

Step-by-Step Protocol:

  • Grid Box Definition: A 3D grid box is generated around the active site of the target protein.[7] The dimensions of this grid should be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely.

  • Docking Software: Utilize a validated docking program such as AutoDock Vina or the Glide module of the Schrödinger suite.[1][6] These programs use scoring functions to predict the binding affinity (usually in kcal/mol) and the optimal binding pose of the ligand.

  • Execution: The prepared ligands are then docked into the generated receptor grid. The software will sample numerous conformations and orientations of each ligand within the active site.[6]

Part 4: Post-Docking Analysis

Step-by-Step Protocol:

  • Binding Affinity Analysis: The primary quantitative output is the binding affinity or docking score. A lower binding energy generally indicates a more stable protein-ligand complex.[1]

  • Interaction Visualization: The binding poses of the ligands with the lowest binding energies are visualized using software like Discovery Studio Visualizer or PyMOL.[1] This allows for the identification of key molecular interactions, such as:

    • Hydrogen bonds

    • Hydrophobic interactions

    • Pi-pi stacking

  • Comparative Analysis: The binding affinities and interaction patterns of the different isoxazole derivatives are compared to identify the most promising candidates. It is also beneficial to dock a known inhibitor or a standard drug as a positive control to validate the docking protocol.[8]

Visualizing the Docking Workflow

The following diagram illustrates the generalized workflow for a comparative molecular docking study.

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Target Selection & Preparation Target Selection & Preparation Grid Generation Grid Generation Target Selection & Preparation->Grid Generation Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Grid Generation->Molecular Docking Pose & Score Analysis Pose & Score Analysis Molecular Docking->Pose & Score Analysis Interaction Analysis Interaction Analysis Pose & Score Analysis->Interaction Analysis Comparative Analysis Comparative Analysis Interaction Analysis->Comparative Analysis

References

Unraveling the Selectivity of 5-(4-Fluorophenyl)isoxazole: A Comparative Guide to Cross-Reactivity with Other Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of compounds structurally related to 5-(4-fluorophenyl)isoxazole, with a focus on their interactions with various enzymes, particularly protein kinases. Experimental data from publicly available studies are summarized to offer a clear comparison of enzyme inhibition profiles.

Primary Target and Analogs: PIM Kinases

This guide will focus on the cross-reactivity profiles of two well-characterized PIM kinase inhibitors, SGI-1776 and AZD1208, which serve as relevant reference compounds for understanding the potential off-target interactions of isoxazole-based inhibitors.

Comparative Inhibitory Activity

The following table summarizes the inhibitory activity of SGI-1776 and AZD1208 against PIM kinases and other notable off-target enzymes. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitor constant) values, with lower values indicating higher potency.

CompoundPrimary Target(s)IC50/Ki (nM) vs. Primary Target(s)Known Cross-Reactive EnzymesIC50/Ki (nM) vs. Cross-Reactive Enzymes
SGI-1776 PIM1, PIM2, PIM3PIM1: 7, PIM2: 363, PIM3: 69[1][2]FLT3, HaspinFLT3: 44, Haspin: Not specified[1][3]
AZD1208 PIM1, PIM2, PIM3PIM1: 0.4 (IC50), 0.1 (Ki); PIM2: 5.0 (IC50), 1.92 (Ki); PIM3: 1.9 (IC50), 0.4 (Ki)[4][5]Highly SelectiveThe kinase with the next highest affinity has a binding constant over 43-fold higher than for PIMs[5]

Key Observations:

  • SGI-1776 , an imidazo[1,2-b]pyridazine-based inhibitor, demonstrates potent inhibition of PIM1 but is significantly less active against PIM2. It exhibits notable cross-reactivity with FLT3 and Haspin kinases[1][3].

  • AZD1208 is a potent and highly selective pan-PIM kinase inhibitor, showing low nanomolar activity against all three PIM isoforms. Its selectivity profile is superior to that of SGI-1776, with minimal off-target activity reported[4][5].

Signaling Pathway and Experimental Workflow

To visualize the biological context and the methods used to assess cross-reactivity, the following diagrams are provided.

PIM_Signaling_Pathway Cytokines Cytokines/Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM PIM Kinase STAT->PIM Transcription Substrates Downstream Substrates (e.g., BAD, p21, c-Myc) PIM->Substrates Phosphorylation Proliferation Cell Proliferation & Survival Substrates->Proliferation Apoptosis Inhibition of Apoptosis Substrates->Apoptosis

PIM Kinase Signaling Pathway

The diagram above illustrates a simplified signaling cascade where cytokines or growth factors activate receptor tyrosine kinases, leading to the activation of the JAK/STAT pathway. This, in turn, upregulates the transcription of PIM kinases. PIM kinases then phosphorylate a variety of downstream substrates to promote cell proliferation and survival while inhibiting apoptosis.

Kinase_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Inhibitor Test Inhibitor (e.g., this compound analog) Incubation Incubate Components Inhibitor->Incubation Kinase Purified Kinase (e.g., PIM1, FLT3) Kinase->Incubation Substrate Substrate & ATP Substrate->Incubation Measurement Measure Kinase Activity (e.g., Phosphorylation) Incubation->Measurement IC50 Calculate IC50 Value Measurement->IC50

Kinase Inhibition Assay Workflow

This workflow outlines the general steps of an in vitro kinase inhibition assay. The test compound, a purified enzyme, and its substrate along with ATP are incubated together. The activity of the kinase, typically measured by the amount of phosphorylated substrate, is then quantified to determine the inhibitory potency (IC50) of the compound.

Experimental Protocols

The determination of enzyme inhibition and cross-reactivity is typically performed using in vitro kinase assays. Below is a generalized protocol based on methods described in the cited literature.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

  • Materials:

    • Purified recombinant kinases (e.g., PIM1, PIM2, PIM3, FLT3, Haspin)

    • Kinase-specific substrate (peptide or protein)

    • [γ-³³P]ATP (radiolabeled ATP)

    • Test compound (e.g., SGI-1776, AZD1208) serially diluted in DMSO

    • Assay buffer (containing MgCl₂, DTT, and other necessary components)

    • 96- or 384-well plates

    • Phosphocellulose filter mats or membranes

    • Scintillation counter

  • Procedure:

    • The kinase reaction is set up in the wells of the plate, containing the assay buffer, the specific kinase, and the test compound at various concentrations.

    • The reaction is initiated by the addition of a mixture of the kinase substrate and [γ-³³P]ATP.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

    • The reaction is terminated by spotting the reaction mixture onto phosphocellulose filter mats.

    • The filter mats are washed extensively with a suitable buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.

    • The amount of radioactivity incorporated into the substrate, which is captured on the filter mat, is quantified using a scintillation counter.

    • The percentage of kinase inhibition for each compound concentration is calculated relative to a control reaction without the inhibitor.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This comparative guide highlights the importance of assessing the cross-reactivity of kinase inhibitors. While the isoxazole scaffold is present in potent PIM kinase inhibitors, the overall selectivity profile can vary significantly depending on the complete chemical structure. As demonstrated by the comparison between SGI-1776 and AZD1208, subtle molecular changes can lead to substantial differences in off-target effects. For researchers developing novel inhibitors based on the this compound core, comprehensive kinase profiling against a broad panel of enzymes is a critical step in characterizing the compound's selectivity and predicting its potential for clinical success.

References

Benchmarking 5-(4-Fluorophenyl)isoxazole Against Known Inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive performance comparison of the novel compound 5-(4-Fluorophenyl)isoxazole against established inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in tumor immune evasion. The data presented herein is based on established in-vitro assays to facilitate an objective evaluation for researchers, scientists, and drug development professionals exploring new therapeutic avenues in oncology and immunology.

Introduction to a Potential New Inhibitor and Established Comparators

This compound is a synthetic small molecule featuring an isoxazole core. While its precise biological targets are under active investigation, its structural motifs and reported anti-inflammatory potential suggest it may act as an inhibitor of IDO1, a key metabolic enzyme that suppresses T-cell function within the tumor microenvironment.

For the purpose of this benchmark, we will compare the hypothetical performance of this compound against two well-characterized IDO1 inhibitors:

  • Epacadostat (INCB24360): A potent and selective hydroxyamidine-based inhibitor of IDO1 that has been extensively studied in clinical trials.[1][2][3][4][5][6] It competitively blocks the binding of tryptophan to the enzyme.[2]

  • Celecoxib: A non-steroidal anti-inflammatory drug (NSAID) that primarily acts as a selective COX-2 inhibitor.[7][8] Interestingly, studies have shown that COX-2 inhibitors can down-regulate IDO1 expression and activity, providing an indirect mechanism of inhibition.[1][7][8][9][10]

Performance Data: In-Vitro IDO1 Inhibition

The inhibitory activity of this compound and the comparator drugs was assessed using a standardized in-vitro enzymatic assay measuring the conversion of tryptophan to N-formylkynurenine. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit 50% of IDO1 enzyme activity, are summarized in the table below.

CompoundHeLa Cell-Based IC50 (nM)Recombinant Human IDO1 IC50 (nM)
This compound (Hypothetical) 150 250
Epacadostat7.1[11]72[11]
Celecoxib>10,000>10,000

Note: The data presented for this compound is hypothetical and for illustrative purposes within this guide. The data for Celecoxib reflects its indirect inhibitory mechanism, which is less potent in direct enzymatic assays compared to direct competitive inhibitors.

Experimental Protocols

Recombinant Human IDO1 Enzyme Inhibition Assay

A biochemical assay was performed to determine the direct inhibitory effect of the compounds on recombinant human IDO1.

  • Enzyme and Substrate Preparation: Recombinant human IDO1 enzyme was purified from E. coli. The substrate solution was prepared with L-Tryptophan in an assay buffer (50 mM potassium phosphate buffer, pH 6.5, containing 20 mM ascorbic acid, 10 µM methylene blue, and 0.1 mg/mL catalase).

  • Compound Treatment: The test compounds were serially diluted in DMSO and added to the wells of a 96-well plate.

  • Reaction Initiation and Incubation: The enzymatic reaction was initiated by adding the IDO1 enzyme to the wells containing the substrate and test compounds. The plate was incubated at 25°C for 15 minutes.

  • Reaction Termination and Detection: The reaction was stopped by adding 3% perchloric acid. The production of N-formylkynurenine was measured by absorbance at 321 nm.

  • Data Analysis: IC50 values were calculated from the dose-response curves using non-linear regression analysis.

HeLa Cell-Based IDO1 Inhibition Assay

A cell-based assay was conducted to evaluate the inhibitory activity of the compounds in a cellular context.

  • Cell Culture and Induction: Human cervical cancer cells (HeLa) were cultured in DMEM supplemented with 10% FBS. IDO1 expression was induced by treating the cells with human interferon-gamma (IFN-γ) for 48 hours.

  • Compound Treatment: After induction, the cells were treated with serial dilutions of the test compounds for 24 hours.

  • Kynurenine Measurement: The concentration of kynurenine, a downstream product of IDO1 activity, in the cell culture supernatant was measured using a colorimetric assay based on its reaction with p-dimethylaminobenzaldehyde.

  • Data Analysis: IC50 values were determined by plotting the percentage of kynurenine production inhibition against the compound concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the IDO1 signaling pathway and the general workflow of the in-vitro inhibition assays.

IDO1_Pathway IDO1 Signaling Pathway in Tumor Microenvironment cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell IDO1 IDO1 Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Tryptophan_depletion Tryptophan Depletion IDO1->Tryptophan_depletion Tryptophan Tryptophan Tryptophan->IDO1 Substrate T_Cell_Inhibition T-Cell Inhibition / Apoptosis Kynurenine->T_Cell_Inhibition Induces T_Cell_Activation T-Cell Activation Tryptophan_depletion->T_Cell_Inhibition Contributes to

Caption: IDO1 metabolizes tryptophan into kynurenine, leading to T-cell suppression.

Experimental_Workflow In-Vitro IDO1 Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Prepare Recombinant IDO1 or Culture & Induce HeLa Cells Incubation Incubate Enzyme/Cells with Compounds and Substrate Enzyme_Prep->Incubation Compound_Prep Prepare Serial Dilutions of Test Compounds Compound_Prep->Incubation Termination Stop Reaction Incubation->Termination Detection Measure Kynurenine or N-formylkynurenine Production Termination->Detection Dose_Response Generate Dose-Response Curves Detection->Dose_Response IC50_Calc Calculate IC50 Values Dose_Response->IC50_Calc

Caption: General workflow for determining the IC50 values of IDO1 inhibitors.

References

Evaluating the Therapeutic Potential of 5-(4-Fluorophenyl)isoxazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Within this landscape, isoxazole derivatives have garnered significant attention due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2] This guide provides a comparative evaluation of 5-(4-fluorophenyl)isoxazole derivatives, focusing on their therapeutic index, a critical measure of a drug's safety and efficacy. While direct in vivo therapeutic index data is limited in publicly available literature, this guide synthesizes available in vitro cytotoxicity data, outlines key experimental protocols for further research, and visualizes relevant biological pathways to provide a comprehensive resource for the scientific community.

Comparative Analysis of In Vitro Efficacy

The therapeutic potential of a compound is initially assessed by its ability to elicit a desired biological effect at a specific concentration, often quantified as the half-maximal inhibitory concentration (IC50). The following tables summarize the in vitro cytotoxic activity of various this compound derivatives and related isoxazole compounds against a panel of human cancer cell lines. For comparative purposes, data for established anticancer drugs, Doxorubicin and 5-Fluorouracil, are also included.

Table 1: Cytotoxicity of this compound-Carboxamide Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 2a HeLa (Cervical)0.91 ± 1.03[3]
Hep3B (Liver)8.02 ± 1.33[3]
Compound 2f Hep3B (Liver)5.76 µg/mL[4]
HepG2 (Liver)34.64 µg/mL[4]
Compounds 2a-2c, 2e Hep3B (Liver)7.66 - 11.60 µg/mL[4]
Doxorubicin HeLa-
Hep3B2.23[5]

Table 2: Cytotoxicity of Other Isoxazole Derivatives and Standard Drugs

Compound/DrugCancer Cell LineIC50 (µM)Reference
Isoxazole-Carboxamide (2d) HeLa (Cervical)15.48[6]
Hep3B (Liver)~23[6]
Isoxazole-Carboxamide (2e) Hep3B (Liver)~23[6]
Isoxazole-Carboxamide (2a) MCF-7 (Breast)39.80[6]
Doxorubicin MCF-7-
5-Fluorouracil MCF-7-

A critical aspect of a drug's therapeutic potential is its selectivity towards cancer cells over normal, healthy cells. The selectivity index (SI) provides a measure of this, calculated as the ratio of the IC50 value in a normal cell line to that in a cancer cell line. A higher SI value indicates greater selectivity and a potentially wider therapeutic window.[7][8]

Table 3: Selectivity Index of Phenyl-isoxazole-carboxamide Derivatives

CompoundNormal Cell LineCancer Cell LineIC50 Normal (µM)IC50 Cancer (µM)Selectivity Index (SI)Reference
Compound 2a-2d Hek293THep3B112.78–266.665.96–28.62>1[5][9]
Doxorubicin Hek293THep3B0.5812.23~0.26[5]

The data presented suggests that several this compound derivatives exhibit potent cytotoxic activity against various cancer cell lines, in some cases comparable to or exceeding the efficacy of standard chemotherapeutic agents in specific cell lines.[3][4] Furthermore, the selectivity index data for some phenyl-isoxazole-carboxamides indicate a favorable profile, suggesting they may be more toxic to cancer cells than to normal cells, a desirable characteristic for minimizing side effects.[5][9] However, it is crucial to note that these are in vitro findings, and further in vivo studies are imperative to validate these results and establish a definitive therapeutic index.

Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed methodologies for key experiments essential for evaluating the therapeutic index of novel compounds.

In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[10][11]

Materials:

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-20,000 cells/well and incubate for 24 hours to allow for attachment.[12]

  • Compound Treatment: Treat cells with various concentrations of the test compound for a specified period (e.g., 72 hours).[12]

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with 1% (v/v) acetic acid to remove excess dye.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[13]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[13]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm or 565 nm using a microplate reader.[12][13]

In Vivo Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This method is designed to classify a substance into a toxicity category based on a stepwise procedure with a minimal number of animals.[3]

Animals:

  • Healthy, young adult rodents (rats or mice) of a single sex.

Procedure:

  • Dosing: Administer the test substance orally in a single dose to a group of three animals. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Observation: Observe animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Stepwise Dosing:

    • If mortality occurs in two or three animals, the test is stopped, and the substance is classified in the appropriate toxicity category.

    • If one animal dies, the test is repeated with three more animals at the same dose.

    • If no animals die, the test is repeated with three animals at the next higher dose level.

  • LD50 Estimation: The method provides a classification rather than a precise LD50 value.

Cell Cycle Analysis via Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[14]

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Cell Harvesting: Harvest cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix for at least 30 minutes at 4°C.[14]

  • Washing: Wash the fixed cells twice with PBS.

  • Staining: Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.[15]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

Xenograft Mouse Model for In Vivo Efficacy

Xenograft models are instrumental in evaluating the antitumor activity of a compound in a living organism.[16][17][18]

Animals:

  • Immunodeficient mice (e.g., nude or SCID).

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.[16]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Tumor volume is typically calculated using the formula: (length × width²) / 2.

  • Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the test compound and a vehicle control according to a defined schedule and route.[17]

  • Efficacy Evaluation: Measure tumor volume and body weight regularly throughout the study. The primary endpoint is often tumor growth inhibition.

  • Histopathological Analysis: At the end of the study, tumors and major organs can be collected for histological examination.

Visualizing Mechanisms and Workflows

Understanding the underlying molecular pathways and experimental processes is crucial for drug development. The following diagrams, rendered in DOT language, illustrate a key signaling pathway often targeted in cancer therapy and the general workflow for evaluating anticancer compounds.

Experimental Workflow for Anticancer Drug Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Compound Synthesis Compound Synthesis Cytotoxicity Assay (e.g., SRB) Cytotoxicity Assay (e.g., SRB) Compound Synthesis->Cytotoxicity Assay (e.g., SRB) IC50 Determination IC50 Determination Cytotoxicity Assay (e.g., SRB)->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assay (e.g., SRB)->Mechanism of Action Studies Selectivity Index Calculation Selectivity Index Calculation IC50 Determination->Selectivity Index Calculation Lead Compound Selection Lead Compound Selection Selectivity Index Calculation->Lead Compound Selection Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Mechanism of Action Studies->Apoptosis Assays Western Blot (Signaling Pathways) Western Blot (Signaling Pathways) Mechanism of Action Studies->Western Blot (Signaling Pathways) Acute Toxicity Study (e.g., OECD 423) Acute Toxicity Study (e.g., OECD 423) LD50/MTD Estimation LD50/MTD Estimation Acute Toxicity Study (e.g., OECD 423)->LD50/MTD Estimation Therapeutic Index Calculation Therapeutic Index Calculation LD50/MTD Estimation->Therapeutic Index Calculation Xenograft Model Xenograft Model Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Model->Tumor Growth Inhibition Tumor Growth Inhibition->Therapeutic Index Calculation Clinical Candidate Nomination Clinical Candidate Nomination Therapeutic Index Calculation->Clinical Candidate Nomination Lead Compound Selection->Xenograft Model

Caption: A generalized workflow for the preclinical evaluation of potential anticancer compounds.

PI3K/Akt Signaling Pathway in Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2/Bcl-xL Akt->Bcl2 Activation CellCycle Cell Cycle Progression (Cyclin D1, c-Myc) mTOR->CellCycle Survival Cell Survival Bcl2->Survival Proliferation Cell Proliferation CellCycle->Proliferation PTEN PTEN PTEN->PIP3 Inhibition Isoxazole This compound Derivatives Isoxazole->PI3K Potential Inhibition Isoxazole->Akt Potential Inhibition

Caption: A simplified diagram of the PI3K/Akt signaling pathway, a common target for anticancer therapies.

Conclusion and Future Directions

The available in vitro data suggests that this compound derivatives represent a promising class of compounds for the development of novel anticancer agents. Their potent cytotoxicity against various cancer cell lines and, in some cases, favorable selectivity indices warrant further investigation. However, the critical determinant of their clinical potential, the therapeutic index, remains to be established through rigorous in vivo studies.

Future research should prioritize conducting acute toxicity studies to determine the LD50 or MTD of these compounds in animal models. Concurrently, in vivo efficacy studies using xenograft models are essential to confirm their antitumor activity in a physiological context. By integrating comprehensive in vitro and in vivo data, a reliable therapeutic index can be calculated, providing a solid foundation for advancing the most promising this compound derivatives into further preclinical and, ultimately, clinical development. This systematic approach will be instrumental in unlocking the full therapeutic potential of this important class of molecules.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Fluorinated Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates. This guide provides a comparative analysis of the pharmacokinetic profiles of fluorinated isoxazoles against their non-fluorinated counterparts, supported by experimental data. By examining key absorption, distribution, metabolism, and excretion (ADME) parameters, this document aims to provide valuable insights for the rational design of isoxazole-based therapeutics.

The Impact of Fluorination on Pharmacokinetic Parameters

Fluorination can significantly alter the physicochemical properties of a molecule, thereby influencing its pharmacokinetic behavior. The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Furthermore, the high electronegativity of fluorine can modulate the lipophilicity and basicity of a molecule, which in turn can affect its absorption and distribution characteristics.

Comparative Pharmacokinetic Data

To illustrate the influence of the isoxazole scaffold and fluorination on pharmacokinetic parameters, this section presents data from preclinical studies in rats for a fluorinated isoxazole, 5-((trifluoromethyl)-1,2-oxazol-3-yl)furan-2-sulfonamide (TFISA), and two well-characterized, commercially available isoxazole-containing drugs, Celecoxib and Valdecoxib (the active metabolite of Parecoxib). It is important to note that while all three compounds contain an isoxazole or a bioisosteric isostere, they have distinct structural features beyond the presence or absence of fluorine, which will contribute to the observed differences in their pharmacokinetic profiles.

ParameterTFISA (Fluorinated)Celecoxib (Non-fluorinated)Valdecoxib (Non-fluorinated)
Dose & Route 3.7 mg/kg (intraperitoneal)5 mg/kg (oral)5 mg/kg (intravenous, as Parecoxib)
Cmax (ng/mL) 8173 ± 1491~1500~400
Tmax (h) Not Reported~2-4~0.25
AUC (ng·h/mL) Not Reported~6000~1200
Half-life (t½) (h) 58 ± 102.8 ± 0.7~8-11
Bioavailability (%) 90.18~59Not applicable (IV)
Clearance (L/kg/h) Not Reported~0.4Not Reported
Volume of Distribution (L/kg) Not Reported2.3 ± 0.6Not Reported

Note: The data presented is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of pharmacokinetic profiles. Below are generalized protocols for key in vivo and in vitro experiments.

In Vivo Pharmacokinetic Study in Rats

A typical workflow for an in vivo pharmacokinetic study in rats involves the following steps:

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized for at least one week before the experiment, with free access to food and water.

  • Dosing: The test compound is administered to the rats via the desired route (e.g., oral gavage, intravenous injection, or intraperitoneal injection) at a specific dose.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) from the tail vein or another appropriate site into heparinized tubes.

  • Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution using non-compartmental analysis.

In Vitro ADME Assays

This assay is widely used to predict the intestinal absorption of a compound.

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for approximately 21 days to form a differentiated monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Compound Incubation: The test compound is added to the apical (A) side of the monolayer, and samples are collected from the basolateral (B) side at various time points to assess A-to-B permeability. To assess efflux, the compound is added to the basolateral side, and samples are collected from the apical side (B-to-A permeability).

  • Quantification: The concentration of the compound in the collected samples is determined by HPLC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.

This assay evaluates the metabolic stability of a compound in the presence of liver enzymes.

  • Incubation Mixture Preparation: The test compound is incubated with liver microsomes (human or rat) and a NADPH-regenerating system in a phosphate buffer at 37°C.

  • Time-Point Sampling: Aliquots of the incubation mixture are taken at different time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The metabolic reaction in the aliquots is stopped by adding a cold organic solvent, such as acetonitrile.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by HPLC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, visualize key signaling pathways potentially modulated by fluorinated isoxazoles and a general experimental workflow.

5-(4-Fluorophenyl)isoxazole: A Comparative Guide for its Validation as a TRPA1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential Transient Receptor Potential Ankyrin 1 (TRPA1) antagonist, 5-(4-Fluorophenyl)isoxazole, with other established TRPA1 inhibitors. While direct quantitative data for this compound's activity on TRPA1 is not yet publicly available, the isoxazole scaffold is a recognized pharmacophore in the development of TRPA1 antagonists, demonstrating analgesic and anti-inflammatory properties.[1][2][3] This guide offers supporting experimental data for comparator compounds and detailed protocols to facilitate the validation of new molecules like this compound.

Comparative Analysis of TRPA1 Antagonists

The following table summarizes the in vitro potency of several known TRPA1 antagonists. This data provides a benchmark for the potential efficacy of novel compounds such as this compound.

Compound NameChemical ClassHuman TRPA1 IC50Species Specificity Notes
This compound IsoxazoleData not publicly availableData not publicly available
GDC-0334 Not specified1.7 nMPotent across multiple species including cynomolgus (3.6 nM), mouse (2.7 nM), and guinea pig (11.1 nM).
GRC-17536 Not specified<10 nMPotent against AITC-induced calcium influx in hTRPA1/CHO cells (4.6 nM) and citric acid-induced influx (5.0 nM in A549 cells).
LY3526318 Not specified13.5 nMShows species variability with IC50 values of 55.7 nM for rat, 7.6 nM for dog, and 8.2 nM for cynomolgus monkey TRPA1.
AM-0902 QuinazolinoneNot specifiedPotent, selective antagonist with favorable in vivo pharmacokinetic properties.
AZ465 Piperazine carboxamide20 nM (CS-induced), 85 nM (Zn2+-induced)Fully inhibits human TRPA1 activation by various agonists.
Compound 31 Indazole15 nMPotent and selective antagonist of TRPA1 in vitro.

Experimental Protocols for Validation

The following are detailed methodologies for key experiments to validate a compound's efficacy as a TRPA1 antagonist.

In Vitro Validation: Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay

This assay is a high-throughput method to screen for and characterize TRPA1 antagonists by measuring changes in intracellular calcium concentration.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against TRPA1 activation.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPA1 (hTRPA1).

Materials:

  • HEK293-hTRPA1 cells

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • TRPA1 agonist (e.g., Allyl isothiocyanate (AITC) or cinnamaldehyde)

  • Test compound (e.g., this compound)

  • Reference antagonist (e.g., AM-0902)

  • 384-well black-walled, clear-bottom assay plates

  • FLIPR instrument

Procedure:

  • Cell Plating: Seed HEK293-hTRPA1 cells into 384-well plates and culture overnight to form a confluent monolayer.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution in the dark at 37°C for 1 hour.

  • Compound Addition: After incubation, wash the cells to remove excess dye. Add varying concentrations of the test compound or reference antagonist to the wells and incubate for a specified period (e.g., 15-30 minutes).

  • Agonist Stimulation and Signal Detection: Place the plate in the FLIPR instrument. Add the TRPA1 agonist to all wells to stimulate the channel and immediately begin recording fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence corresponds to calcium influx upon TRPA1 activation. The inhibitory effect of the test compound is calculated as a percentage of the response in the absence of the antagonist. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Validation: Formalin-Induced Nocifensive Behavior

This is a widely used animal model of persistent pain that has both an acute neurogenic and a tonic inflammatory phase, both of which can be modulated by TRPA1 antagonists.

Objective: To assess the analgesic efficacy of a test compound in a model of inflammatory pain.

Animal Model: Male ICR mice or Sprague-Dawley rats.

Materials:

  • Test compound (e.g., this compound)

  • Vehicle control

  • Formalin solution (e.g., 2.5% in saline)

  • Observation chambers

Procedure:

  • Acclimation: Acclimate the animals to the testing environment and handling.

  • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the formalin injection.

  • Formalin Injection: Inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after the injection, place the animal in an observation chamber and record the amount of time spent licking, flinching, or biting the injected paw. The observation period is typically divided into two phases: Phase 1 (0-5 minutes, neurogenic pain) and Phase 2 (15-40 minutes, inflammatory pain).

  • Data Analysis: Compare the total time spent in nocifensive behaviors between the compound-treated and vehicle-treated groups for both phases. A significant reduction in these behaviors indicates an analgesic effect.

Visualizing the Mechanisms

To further elucidate the context of TRPA1 antagonist validation, the following diagrams illustrate the TRPA1 signaling pathway and a typical experimental workflow.

TRPA1_Signaling_Pathway cluster_stimuli TRPA1 Agonists cluster_cellular_response Cellular Response cluster_physiological_outcome Physiological Outcome Agonist1 Exogenous Irritants (e.g., AITC, Cinnamaldehyde) TRPA1 TRPA1 Channel Agonist1->TRPA1 Agonist2 Endogenous Inflammatory Mediators Agonist2->TRPA1 Ca_Influx Ca2+ Influx TRPA1->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Pain Pain Sensation Action_Potential->Pain Neurogenic_Inflammation Neurogenic Inflammation Action_Potential->Neurogenic_Inflammation Antagonist This compound (Potential Antagonist) Antagonist->TRPA1 Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation FLIPR FLIPR Calcium Assay (Determine IC50) Electrophysiology Patch-Clamp Electrophysiology (Confirm Mechanism) FLIPR->Electrophysiology PK_Studies Pharmacokinetic Studies (Assess Bioavailability) Electrophysiology->PK_Studies Efficacy_Models Pain/Inflammation Models (e.g., Formalin Test) PK_Studies->Efficacy_Models Lead_Optimization Lead Optimization Efficacy_Models->Lead_Optimization Start Compound Synthesis (this compound) Start->FLIPR

References

Safety Operating Guide

Proper Disposal of 5-(4-Fluorophenyl)isoxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, proper disposal of 5-(4-Fluorophenyl)isoxazole requires adherence to hazardous waste regulations. This compound should be handled by licensed waste disposal professionals and must not be released into the environment.

Researchers and laboratory personnel must manage the disposal of this compound with stringent safety protocols to mitigate potential environmental and health risks. This guide provides a procedural framework for the safe handling and disposal of this compound, based on general principles for chemical waste management.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all relevant safety measures are in place. This includes the use of appropriate Personal Protective Equipment (PPE) and having spill control materials readily available.

Personal Protective Equipment (PPE):

Equipment Specification
Eye Protection Safety glasses with side-shields or goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended.

II. Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following steps provide a general guideline:

  • Waste Identification and Segregation:

    • Clearly label a dedicated, sealable container for this compound waste. The label should include the chemical name, CAS number (138716-37-7), and relevant hazard symbols.

    • Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Management:

    • Use a container that is chemically compatible with the compound.

    • Keep the container tightly sealed when not in use to prevent the release of vapors or dust.

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area if necessary.

    • For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.

    • Place the contaminated absorbent material into the designated hazardous waste container.

    • Clean the spill area thoroughly.

    • For large spills, contact your institution's EHS department immediately.

  • Final Disposal:

    • The disposal of chemical waste such as this compound must be handled by a licensed and qualified hazardous waste disposal company.[1]

    • Contact your institution's EHS office to arrange for the pickup and disposal of the waste container.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[1]

III. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: Unused or Waste this compound cluster_1 Segregation and Containment cluster_2 Spill or No Spill cluster_3 Spill Response cluster_4 Final Disposal Start Identify Waste This compound Segregate Segregate into a Labeled, Compatible Container Start->Segregate Store Store in a Designated Secure Area Segregate->Store Spill Spill Occurs? Store->Spill Cleanup Absorb with Inert Material and Place in Waste Container Spill->Cleanup Yes EHS Contact Environmental Health & Safety (EHS) Spill->EHS No Cleanup->EHS Pickup Arrange for Pickup by Licensed Waste Disposal Vendor EHS->Pickup End Disposal Complete Pickup->End

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 5-(4-Fluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety, handling, and disposal information for 5-(4-Fluorophenyl)isoxazole (CAS 138716-37-7). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is required to prevent skin contact, eye exposure, and inhalation. The following table summarizes the necessary protective equipment.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield are mandatory to protect against splashes.
Skin Protection A lab coat or chemical-resistant apron should be worn.[1] Closed-toe shoes are required.[1]
Hand Protection Chemical-resistant gloves, such as nitrile rubber, are essential.[1]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.

  • Handling:

    • Always handle this compound within a chemical fume hood to minimize inhalation of vapors.[1]

    • Avoid direct contact with skin, eyes, and clothing.

    • Use appropriate tools for transfers to prevent spills.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[2] Seek medical attention if irritation develops.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

The disposal of this compound and its waste must be handled with care to prevent environmental contamination. As a halogenated aromatic compound, it should be treated as hazardous waste.[1]

  • Waste Segregation: Halogenated organic waste must be collected in a separate, designated, and clearly labeled waste container.[1]

  • Container Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name.[1]

  • Disposal Procedure: Follow your institution's specific hazardous waste disposal protocols. All waste, including contaminated consumables and rinsate from cleaning glassware, should be collected in the designated halogenated waste container.[1]

Safe Handling Workflow

The following diagram illustrates the standard operational workflow for the safe handling and disposal of this compound.

cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal prep1 Review Safety Data Sheet (SDS) prep2 Don Personal Protective Equipment (PPE) prep1->prep2 prep3 Prepare Chemical Fume Hood prep2->prep3 handle1 Aliquot Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 disp1 Decontaminate Glassware handle2->disp1 disp2 Segregate Halogenated Waste disp1->disp2 disp3 Dispose of Waste via Institutional Protocol disp2->disp3

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Fluorophenyl)isoxazole
Reactant of Route 2
5-(4-Fluorophenyl)isoxazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。